BRD9 Degrader-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H46FN5O4 |
|---|---|
Molecular Weight |
667.8 g/mol |
IUPAC Name |
(E)-2-[5-[[4-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxo-3-pyridinyl)phenyl]methyl]piperazin-1-yl]methyl]-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl]-3-(1-fluorocyclopropyl)prop-2-enenitrile |
InChI |
InChI=1S/C39H46FN5O4/c1-25-26(2)37(46)42(4)23-33(25)29-18-35(48-5)34(36(19-29)49-6)24-44-16-14-43(15-17-44)22-28-8-7-9-31-27(3)45(13-10-32(28)31)38(47)30(21-41)20-39(40)11-12-39/h7-9,18-20,23,27H,10-17,22,24H2,1-6H3/b30-20+ |
InChI Key |
QABFAXHFQBGFIR-TWKHWXDSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a BRD9 Degrader: An In-depth Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of BRD9 degraders, a promising class of molecules targeting the bromodomain-containing protein 9 (BRD9) for therapeutic intervention in oncology. BRD9 is a subunit of the BAF (SWI/SNF) chromatin remodeling complex and has emerged as a critical dependency in various cancers, including synovial sarcoma and acute myeloid leukemia. This document details the scientific rationale, discovery workflow, synthetic pathways, and key experimental protocols for the development of these targeted protein degraders.
Discovery of BRD9 Degraders: A Strategic Approach
The primary strategy for the discovery of BRD9 degraders revolves around the design of heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs). These molecules are engineered to simultaneously bind to BRD9 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of BRD9 by the proteasome. A more recent approach involves the development of "molecular glues," which induce a novel interaction between BRD9 and an E3 ligase.
The discovery process typically follows a structured workflow, beginning with the identification of suitable ligands for BRD9 and an E3 ligase, followed by the design and synthesis of a library of degraders with varying linkers. These candidates are then rigorously tested in a cascade of biochemical and cellular assays to identify potent and selective degraders.
Core Components of a BRD9 PROTAC
A BRD9 PROTAC is comprised of three key components:
-
BRD9-binding moiety ("warhead"): A ligand that selectively binds to the bromodomain of BRD9. Several potent and selective BRD9 inhibitors have been repurposed as warheads, including I-BRD9 and BI-7273.
-
E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase. The most commonly used ligands are derivatives of thalidomide (B1683933) or pomalidomide, which recruit the Cereblon (CRBN) E3 ligase.
-
Linker: A chemical tether that connects the BRD9 binder and the E3 ligase ligand. The composition and length of the linker are critical for optimal ternary complex formation and degradation efficacy.
Synthesis Pathway of a Representative BRD9 Degrader
The following is a representative synthesis pathway for a BRD9 PROTAC, illustrating the key chemical transformations involved. The synthesis typically involves the preparation of the BRD9 ligand and the E3 ligase-linker conjugate, followed by their coupling.
The following is a generalized scheme and may not represent the exact synthesis of a specific, named "BRD9 Degrader-3" for which detailed public synthesis protocols are not available. It is based on established methods for creating similar BRD9 PROTACs.
Scheme 1: Synthesis of a Thienopyridinone-based BRD9 Ligand with a Linker Attachment Point
This scheme outlines the synthesis of a common BRD9-binding warhead derived from the thienopyridinone scaffold, functionalized with a handle for linker attachment.
Scheme 2: Synthesis of a Pomalidomide-Linker Conjugate
This scheme illustrates the preparation of a pomalidomide-based E3 ligase ligand attached to a linker with a reactive group for coupling to the BRD9 warhead.
Scheme 3: Final Coupling to Yield the BRD9 PROTAC Degrader
The final step involves the coupling of the BRD9 warhead and the pomalidomide-linker conjugate to generate the heterobifunctional BRD9 degrader.
Quantitative Data Summary
The efficacy of BRD9 degraders is quantified by several key parameters, including their half-maximal degradation concentration (DC₅₀) and their half-maximal inhibitory concentration (IC₅₀) for cell proliferation. The following tables summarize the performance of various reported BRD9 degraders.
Table 1: Degradation Potency of Selected BRD9 Degraders
| Degrader Name | Cell Line | DC₅₀ (nM) | Assay Time (h) | E3 Ligase Recruited | Reference |
| This compound (B20) | - | <1.25 | - | - | [1] |
| dBRD9 | MOLM-13 | ~10 | 4 | CRBN | [2][3] |
| FHD-609 | SYO-1 | pM range | 4 | CRBN | [1] |
| E5 | MV4-11 | 0.016 | - | CRBN | [4] |
| CW-3308 | G401 | <10 | - | CRBN | |
| Compound 9 | U937 | Potent | 48 | VHL | [5] |
Table 2: Anti-proliferative Activity of Selected BRD9 Degraders
| Degrader Name | Cell Line | IC₅₀ (nM) | Assay Time (days) | Reference |
| dBRD9 | EOL-1 | 4.872 | 7 | |
| FHD-609 | Synovial Sarcoma Lines | pM range | - | [1] |
| E5 | MV4-11 | 0.27 | - | [4] |
| E5 | OCI-LY10 | 1.04 | - | [4] |
| Compound 9 | U937 | Active | - | [5] |
Experimental Protocols
The characterization of BRD9 degraders involves a series of key experiments to determine their binding affinity, degradation efficacy, selectivity, and cellular effects.
Western Blotting for BRD9 Degradation
Objective: To visually confirm and quantify the degradation of BRD9 protein in cells treated with a degrader.
Materials:
-
Cell line of interest (e.g., MOLM-13, synovial sarcoma cell lines)
-
BRD9 degrader and DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD9, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and treat with a dose-range of the BRD9 degrader for a specified time course (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest and lyse cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-BRD9 antibody.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for a loading control protein.
-
-
Data Analysis: Quantify band intensities and normalize the BRD9 signal to the loading control.
AlphaScreen Assay for Ternary Complex Formation
Objective: To measure the compound-induced proximity of BRD9 and the E3 ligase, indicating the formation of a ternary complex.
Materials:
-
Recombinant GST-tagged BRD9 bromodomain
-
Recombinant His-tagged E3 ligase complex (e.g., CRBN-DDB1)
-
Biotinylated histone peptide substrate for BRD9
-
Glutathione (B108866) donor beads
-
Nickel chelate acceptor beads
-
Assay buffer
-
384-well microplate
Procedure:
-
Reaction Setup: In a 384-well plate, add the BRD9 protein, the E3 ligase complex, and the biotinylated substrate in the assay buffer.
-
Compound Addition: Add the BRD9 degrader at various concentrations.
-
Bead Addition: Add the glutathione donor beads and nickel chelate acceptor beads.
-
Incubation: Incubate the plate in the dark at room temperature.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader.
Data Analysis: An increase in the AlphaScreen signal indicates compound-induced proximity of BRD9 and the E3 ligase.
Quantitative Mass Spectrometry-based Proteomics
Objective: To assess the selectivity of the BRD9 degrader across the entire proteome.
Procedure:
-
Cell Treatment: Treat cells with the BRD9 degrader or vehicle control.
-
Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the degrader-treated and control samples to identify proteins that are significantly downregulated.
Visualizing the Core Concepts
The following diagrams illustrate the key pathways and workflows in the discovery and characterization of BRD9 degraders.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. BRD9 (E9R2I) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
The Core Mechanism of BRD9 Degrader-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) has emerged as a significant therapeutic target in oncology, particularly in cancers driven by alterations in the SWI/SNF chromatin remodeling complex, such as synovial sarcoma. BRD9 is a key component of the non-canonical BAF (ncBAF) complex. The development of targeted protein degraders, specifically BRD9 degraders, offers a novel and potent therapeutic strategy. This technical guide provides an in-depth exploration of the mechanism of action of BRD9 Degrader-3, a representative BRD9-targeting PROTAC (Proteolysis Targeting Chimera), supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular processes.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound operates as a heterobifunctional molecule, designed to induce the selective degradation of the BRD9 protein by co-opting the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS). The mechanism can be broken down into the following key steps:
-
Ternary Complex Formation: this compound possesses two distinct ligands connected by a flexible linker. One ligand is designed to bind with high affinity and specificity to the bromodomain of the BRD9 protein. The other ligand simultaneously binds to an E3 ubiquitin ligase, a key enzyme in the UPS. This dual binding results in the formation of a transient ternary complex, bringing BRD9 into close proximity with the E3 ligase.
-
Ubiquitination of BRD9: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BRD9 protein. This process, known as ubiquitination, results in the formation of a polyubiquitin (B1169507) chain on BRD9.
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome recognizes and binds to the polyubiquitinated BRD9, unfolds it, and proteolytically degrades it into small peptides.
-
Recycling of the Degrader: After inducing the degradation of a BRD9 molecule, this compound is released from the complex and can catalytically induce the degradation of additional BRD9 proteins.
This targeted degradation of BRD9 disrupts its function within the ncBAF complex, leading to the downregulation of oncogenic gene expression programs, particularly those driven by fusion proteins like SS18-SSX in synovial sarcoma and the MYC oncogene.[1][2]
Quantitative Data on BRD9 Degrader Activity
The efficacy of BRD9 degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the reported activity of this compound and other notable BRD9 degraders in various cancer cell lines.
| Degrader | Cell Line | DC50 | Dmax | E3 Ligase Recruited | Reference |
| This compound (compound B20) | Not Specified | <1.25 nM | Not Specified | Not Specified | [3] |
| dBRD9-A | OPM2, H929 (Multiple Myeloma) | 10 - 100 nM (IC50) | Not Specified | Cereblon | [1] |
| QA-68 | MV4;11, SKM-1 (AML) | 1 - 10 nM (IC50) | Not Specified | Not Specified | |
| AMPTX-1 | MV4-11 (AML) | 0.5 nM | 93% | DCAF16 | [4] |
| AMPTX-1 | MCF-7 (Breast Cancer) | 2 nM | 70% | DCAF16 | [4] |
Visualizing the Mechanism and Workflows
To further elucidate the processes involved, the following diagrams, created using the DOT language for Graphviz, illustrate the core mechanism of action and a typical experimental workflow for evaluating BRD9 degraders.
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow for evaluating BRD9 degraders.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Protocol 1: Western Blot Analysis of BRD9 Degradation
This protocol is used to determine the extent of BRD9 protein degradation following treatment with a degrader.[1]
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9 and anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with a range of concentrations of this compound or DMSO for the desired time points.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[1]
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the BRD9 band intensity to the corresponding loading control.
-
Plot the normalized BRD9 levels against the degrader concentration to determine the DC50 and Dmax.
-
Protocol 2: Cell Viability Assay
This assay is used to assess the effect of BRD9 degradation on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
White, opaque 96-well assay plates
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Seed cells at an appropriate density in a 96-well plate.
-
Treat the cells with a serial dilution of this compound. Include a DMSO control.
-
Incubate for a period sufficient to observe effects on cell proliferation (e.g., 72 hours or longer).
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the log of the degrader concentration to determine the IC50 value.
-
Protocol 3: Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
This protocol is used to measure changes in the expression of target genes, such as MYC, following BRD9 degradation.[6]
Materials:
-
RNeasy Mini Kit for RNA isolation
-
High-Capacity cDNA Reverse Transcription Kit
-
PowerUp SYBR Green Master Mix
-
Gene-specific primers for target and housekeeping genes (e.g., GAPDH)
-
Real-Time PCR instrument
Procedure:
-
RNA Isolation:
-
Treat cells with this compound or DMSO for the desired time.
-
Isolate total RNA using the RNeasy Mini Kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the isolated RNA using the High-Capacity cDNA Reverse Transcription Kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using PowerUp SYBR Green Master Mix, cDNA, and gene-specific primers.
-
Run the reaction on a Real-Time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Conclusion
This compound represents a promising therapeutic agent that leverages the cell's natural protein degradation machinery to eliminate the BRD9 protein. Its mechanism of action, centered on the formation of a ternary complex and subsequent proteasomal degradation, leads to the downregulation of key oncogenic pathways. The protocols and data presented in this guide provide a comprehensive framework for researchers and drug developers to understand, evaluate, and further investigate the potential of BRD9 degraders in cancer therapy.
References
The Pivotal Role of BRD9 in Chromatin Remodeling and Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing protein 9 (BRD9) has emerged as a critical epigenetic reader and a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex. Its ability to recognize acetylated lysine (B10760008) residues on histones positions it as a crucial regulator of gene expression. Dysregulation of BRD9 has been implicated in a variety of diseases, most notably cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth exploration of BRD9's function in chromatin remodeling and gene transcription, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms of BRD9, its role in cellular signaling pathways, and the current landscape of BRD9-targeted drug discovery. This guide presents quantitative data in structured tables, details key experimental protocols, and provides visual representations of complex biological processes to facilitate a deeper understanding of BRD9's multifaceted role.
Introduction to BRD9: An Epigenetic Reader in the ncBAF Complex
BRD9 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, characterized by the presence of a bromodomain—a protein module that specifically binds to acetylated lysine residues on histone tails and other proteins.[1][2] This interaction is a fundamental mechanism for translating the epigenetic language of histone modifications into downstream effects on gene expression.
BRD9 is a defining subunit of the non-canonical BAF (ncBAF) complex, a distinct subclass of the mammalian SWI/SNF chromatin remodeling complexes.[3][4] These ATP-dependent complexes utilize the energy from ATP hydrolysis to alter the structure of chromatin, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins. The recruitment of the ncBAF complex to specific genomic loci is mediated by the BRD9 bromodomain's recognition of acetylated histones.[4][5]
Mechanism of Action: How BRD9 Influences Gene Transcription
The primary mechanism by which BRD9 influences gene transcription is through its role as a scaffold within the ncBAF complex, guiding it to specific gene promoters and enhancers.[4] The process can be summarized as follows:
-
Recognition of Acetylated Lysines: The bromodomain of BRD9 recognizes and binds to acetylated lysine residues on histone tails, particularly on H3 and H4 histones.[6] This binding is a crucial initial step that tethers the ncBAF complex to specific regions of the genome.
-
Chromatin Remodeling: Once recruited, the ATPase subunit of the ncBAF complex (either BRG1 or BRM) utilizes the energy of ATP hydrolysis to remodel the chromatin structure. This can involve sliding or evicting nucleosomes, making the DNA more accessible to the transcriptional machinery.
-
Gene Activation or Repression: By altering chromatin accessibility, the ncBAF complex can either facilitate the binding of transcriptional activators, leading to gene expression, or promote the binding of repressors, resulting in gene silencing. The specific outcome depends on the genomic context and the interplay with other regulatory factors.
BRD9's influence extends beyond its canonical role in the ncBAF complex. It has been shown to interact with other proteins, including transcription factors and other chromatin modifiers, to fine-tune gene expression.[7]
Quantitative Data on BRD9 Interactions and Inhibition
The following tables summarize key quantitative data related to BRD9's binding affinities and the potency of its inhibitors.
Table 1: Binding Affinities of BRD9 Bromodomain to Histone Peptides
| Histone Peptide | Dissociation Constant (Kd) | Reference |
| H4K5acK8ac | 64 ± 5 µM | [8] |
| H4K5buK8bu | 60 ± 10 µM | [8] |
Table 2: Inhibitory Activity of Selected BRD9 Inhibitors
| Inhibitor | Target(s) | IC50 | Kd | Reference |
| BI-9564 | BRD9/BRD7 | 75 nM (BRD9), 3.4 µM (BRD7) | 14 nM (BRD9), 239 nM (BRD7) | [3][9] |
| I-BRD9 | BRD9 | 50 nM | - | [2] |
| BI-7273 | BRD9 | 19 nM | - | [2] |
| LP99 | BRD7/9 | 325 nM | - | [2] |
BRD9 in Disease and as a Therapeutic Target
Given its critical role in gene regulation, it is not surprising that aberrant BRD9 function is linked to several diseases, particularly cancer. Overexpression of BRD9 has been observed in various malignancies, including synovial sarcoma, acute myeloid leukemia (AML), and prostate cancer.[4][5][7] In these contexts, BRD9 often contributes to the maintenance of an oncogenic transcriptional program.
For example, in synovial sarcoma, a rare and aggressive soft-tissue cancer, BRD9 is a component of the oncogenic SS18-SSX fusion protein-containing BAF complex and is essential for the viability of sarcoma cells.[5][10] This has made BRD9 a compelling therapeutic target.
The development of small molecule inhibitors and degraders targeting BRD9 is a rapidly advancing area of research. These compounds aim to disrupt the function of BRD9, either by blocking its bromodomain from binding to acetylated histones or by inducing its degradation through the proteasome system.[1][11]
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study BRD9 function.
Chromatin Immunoprecipitation (ChIP) for BRD9
This protocol is adapted from standard ChIP procedures to specifically analyze the genomic binding sites of BRD9.[12][13][14]
Objective: To identify the genomic regions where BRD9 is bound.
Materials:
-
Cells of interest (e.g., synovial sarcoma cell line)
-
Formaldehyde (B43269) (16% solution)
-
Glycine (B1666218) (2.5 M)
-
PBS (phosphate-buffered saline)
-
Cell Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)
-
Sonication buffer (e.g., 0.1% SDS, 1 mM EDTA, 10 mM Tris-HCl pH 8.1, with protease inhibitors)
-
Anti-BRD9 antibody (validated for ChIP)
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (1% SDS, 0.1 M NaHCO3)
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.
-
Cell Lysis: Harvest and wash the cells with cold PBS. Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.
-
Sonication: Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. Centrifuge to pellet cell debris.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with the anti-BRD9 antibody or IgG control overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Analysis: Analyze the enriched DNA by qPCR or high-throughput sequencing (ChIP-seq).
Immunoprecipitation-Mass Spectrometry (IP-MS) for BRD9 Interactors
This protocol is designed to identify proteins that interact with BRD9 within the cell.[15][16]
Objective: To identify the protein interaction partners of BRD9.
Materials:
-
Cells expressing tagged or endogenous BRD9
-
Lysis buffer (non-denaturing, e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-BRD9 antibody or anti-tag antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., low pH glycine or competitive elution with a peptide)
-
Mass spectrometer
Procedure:
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an anti-BRD9 antibody or IgG control coupled to protein A/G beads.
-
Washes: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify the proteins that are significantly enriched in the BRD9 IP compared to the IgG control.
Luciferase Reporter Assay for BRD9-mediated Transcription
This assay is used to quantify the effect of BRD9 on the transcriptional activity of a specific gene promoter or enhancer.[17][18][19]
Objective: To measure the impact of BRD9 on the activity of a specific regulatory DNA element.
Materials:
-
Cells for transfection
-
Reporter plasmid (containing the promoter/enhancer of interest upstream of a luciferase gene)
-
BRD9 expression plasmid or siRNA targeting BRD9
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Plate cells and co-transfect them with the luciferase reporter plasmid and either a BRD9 expression plasmid or a BRD9-targeting siRNA. A control plasmid (e.g., empty vector or scrambled siRNA) should be used for comparison.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression or knockdown and reporter gene expression.
-
Cell Lysis: Lyse the cells using the luciferase assay lysis buffer.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Compare the normalized luciferase activity between the BRD9-manipulated and control conditions.
Visualizing BRD9 Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of BRD9 biology and experimental design.
Caption: Mechanism of BRD9-mediated gene transcription via the ncBAF complex.
Caption: Role of BRD9 in the synovial sarcoma signaling pathway.
Caption: Experimental workflow for BRD9 inhibitor screening and development.
Conclusion
BRD9 stands as a pivotal player at the intersection of chromatin biology and gene regulation. Its integral role within the ncBAF complex and its specific recognition of acetylated histones underscore its importance in maintaining normal cellular function and its contribution to disease when dysregulated. The development of potent and selective BRD9 inhibitors and degraders holds significant promise for the treatment of cancers and other diseases driven by aberrant gene expression. This technical guide provides a foundational understanding of BRD9, equipping researchers and drug developers with the necessary knowledge to further explore its biology and therapeutic potential. As research continues to unravel the complexities of BRD9-mediated signaling, we can anticipate the emergence of novel therapeutic strategies targeting this critical epigenetic regulator.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Selective BRD9 Inhibitor via Integrated Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of assembly mode of non-canonical BAF (ncBAF) chromatin remodeling complex core module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological function and histone recognition of family IV bromodomain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sapphire Bioscience [sapphirebioscience.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. news-medical.net [news-medical.net]
- 12. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 13. bohdan-khomtchouk.github.io [bohdan-khomtchouk.github.io]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 15. Label-Free Immunoprecipitation Mass Spectrometry Workflow for Large-scale Nuclear Interactome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. med.emory.edu [med.emory.edu]
- 18. assaygenie.com [assaygenie.com]
- 19. Luciferase Assay System Protocol [promega.de]
The Oncogenic Role of BRD9: A Technical Guide to its Degradation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing protein 9 (BRD9) has emerged as a critical oncogenic driver in a variety of malignancies. As a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, BRD9 plays a pivotal role in regulating gene expression programs essential for cancer cell proliferation, survival, and differentiation.[1][2][3] The development of targeted protein degraders, such as proteolysis-targeting chimeras (PROTACs), has provided a powerful therapeutic strategy to eliminate BRD9 and disrupt its oncogenic functions.[4] This technical guide provides an in-depth overview of the biological consequences of BRD9 degradation in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Introduction: BRD9 as a Therapeutic Target in Oncology
BRD9 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which act as epigenetic "readers" by recognizing acetylated lysine (B10760008) residues on histones and other proteins.[3][5] This interaction is crucial for the recruitment of the ncBAF complex to specific genomic loci, where it modulates chromatin structure and gene transcription.[2][6] Elevated expression of BRD9 has been observed in a wide range of tumors, and its dependency has been established in several cancer types, including synovial sarcoma, malignant rhabdoid tumors, and various hematological malignancies.[1][7][8] Unlike traditional small molecule inhibitors that only block the bromodomain's function, BRD9 degraders induce the complete removal of the protein, offering a more profound and sustained therapeutic effect.[4][9]
Biological Consequences of BRD9 Degradation
The targeted degradation of BRD9 in cancer cells elicits a cascade of biological effects, ultimately leading to cell cycle arrest, apoptosis, and cellular differentiation. These consequences are a direct result of the altered expression of key oncogenic and tumor-suppressive genes.
Impact on Cancer Cell Viability and Proliferation
BRD9 degradation potently inhibits the proliferation and viability of sensitive cancer cell lines. This is often quantified by determining the half-maximal inhibitory concentration (IC50) and half-maximal degradation concentration (DC50).
Table 1: Anti-proliferative Activity of BRD9 Degraders in Cancer Cell Lines
| Degrader | Cell Line | Cancer Type | IC50 (nM) | Reference |
| dBRD9-A | Multiple Myeloma Cell Lines | Multiple Myeloma | 10 - 100 | [2] |
| QA-68 | MV4;11 | Acute Myeloid Leukemia | 1 - 10 | [1] |
| QA-68 | SKM-1 | Acute Myeloid Leukemia | 1 - 10 | [1] |
| QA-68 | Kasumi-1-luc+ | Acute Myeloid Leukemia | 10 - 100 | [1] |
| QA-68 | SEM, SEMK2, RS4;11, REH | B-cell Acute Lymphoblastic Leukemia | 1 - 10 | [1] |
| QA-68 | NALM6, RCH-ACV | B-cell Acute Lymphoblastic Leukemia | 10 - 100 | [1] |
| E5 | MV4-11 | Acute Myeloid Leukemia | 0.27 | [10] |
| E5 | OCI-LY10 | Diffuse Large B-cell Lymphoma | 1.04 | [10] |
Table 2: Degradation Potency of BRD9 Degraders
| Degrader | Cell Line | DC50 | Dmax (%) | E3 Ligase Recruited | Reference |
| AMPTX-1 | MV4-11 | 0.5 nM | 93% | DCAF16 | [3] |
| AMPTX-1 | MCF-7 | 2 nM | 70% | DCAF16 | [3] |
| CFT8634 | G401 | < 10 nM | > 90% | Cereblon | [2] |
| CW-3308 | HS-SY-II | < 10 nM | > 90% | Cereblon | [2] |
| dBRD9-A | OPM2, H929 | 10-100 nM (IC50) | Not Specified | Cereblon | [2] |
| E5 | MV4-11 | 16 pM | Not Specified | Not Specified | [10] |
| DBr-1 | Not Specified | 90 nM | Not Specified | Not Specified | [11] |
| VZ185 | Not Specified | 4.5 nM | Not Specified | Not Specified | [11] |
Alterations in Gene and Protein Expression
BRD9 degradation leads to significant changes in the transcriptome and proteome of cancer cells. A common consequence is the downregulation of the master oncogene MYC and its target genes.[6][12]
Table 3: Selected Gene and Protein Expression Changes Following BRD9 Degradation
| Gene/Protein | Change | Cancer Type | Method | Reference |
| MYC | Downregulated | Multiple Myeloma, Acute Myeloid Leukemia | RNA-seq, Western Blot | [1][12] |
| MYB | Downregulated | Acute Myeloid Leukemia | Western Blot | [1] |
| Ribosome Biogenesis Genes | Downregulated | Multiple Myeloma | RNA-seq, Polysome-seq | [12] |
| E2F Target Genes | Downregulated | Multiple Myeloma | RNA-seq | [6] |
| Matrix Metalloproteinases (MMP2, MMP11, MMP15, etc.) | Upregulated | Uterine Fibroid Cells | RNA-seq | [6] |
| Collagens (Col13A1, Col16A1, etc.) | Downregulated | Uterine Fibroid Cells | RNA-seq | [6] |
A global proteomics analysis of MOLM-13 cells treated with dBRD9 (100 nM for 2 hours) revealed high selectivity for BRD9 degradation, with most other proteins remaining unaffected.[6]
Key Signaling Pathways Modulated by BRD9 Degradation
BRD9 is integrated into several oncogenic signaling pathways. Its degradation disrupts these networks, contributing to the anti-cancer effects.
STAT5 Signaling
In acute myeloid leukemia (AML), the BRD9-STAT5 axis is crucial for leukemic cell proliferation and survival.[4] BRD9 can influence the activation of the STAT5 pathway.[2]
BRD9-STAT5 Signaling Axis in AML.
Wnt/β-catenin Signaling
Knockdown of BRD9 has been shown to inhibit the progression of lung and colon cancers through the Wnt/β-catenin signaling pathway.[6]
BRD9 and Wnt/β-catenin Pathway.
MAPK/ERK Signaling
In thyroid cancer, BRD9 promotes the malignant phenotype by activating the MAPK/ERK signaling pathway.
BRD9 and MAPK/ERK Signaling in Thyroid Cancer.
TGF-β/Activin/Nodal Signaling
BRD9-mediated regulation of the TGF-β/Activin/Nodal pathway is involved in the progression of pancreatic and breast cancer cells.[1]
BRD9 and TGF-β Pathway in Cancer.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological consequences of BRD9 degradation.
Western Blotting for BRD9 Degradation
This protocol is used to confirm the dose- and time-dependent degradation of the BRD9 protein following treatment with a degrader.
Materials:
-
Cancer cell line of interest
-
BRD9 degrader (e.g., dBRD9-A) and DMSO (vehicle control)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at harvest. Treat cells with varying concentrations of the BRD9 degrader or DMSO for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and image using a chemiluminescence detection system. Re-probe with a loading control antibody to ensure equal protein loading.
-
Data Analysis: Quantify band intensities and normalize the BRD9 signal to the loading control.
References
- 1. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug: I-BRD9 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of BRD9 Degradation on the BAF Chromatin Remodeling Complex: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the effects of BRD9 degradation, exemplified by potent and selective degraders, on the intricate workings of the BAF (BRG1/BRM-associated factors) chromatin remodeling complex. The targeted degradation of BRD9, a key subunit of the non-canonical BAF (ncBAF) complex, represents a promising therapeutic strategy in various malignancies, including synovial sarcoma and acute myeloid leukemia. This document outlines the mechanism of action, presents key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated molecular pathways.
Introduction to the BAF Complex and the Role of BRD9
The mammalian SWI/SNF (mSWI/SNF) or BAF complex is a family of ATP-dependent chromatin remodeling enzymes crucial for regulating gene expression by altering nucleosome positioning and accessibility of DNA to transcription factors.[1][2] These multi-subunit complexes are essential for a multitude of cellular processes, including differentiation, proliferation, and DNA repair.[2][3] The composition of BAF complexes is dynamic and combinatorial, leading to the formation of three major subtypes: the canonical BAF (cBAF), polybromo-associated BAF (PBAF), and the non-canonical BAF (ncBAF).[1][4]
BRD9 is a defining subunit of the ncBAF complex, distinguishing it from the cBAF and PBAF assemblies.[5][6] While cBAF and PBAF complexes play broad roles in gene regulation, the ncBAF complex, containing BRD9, has been shown to have specific functions in maintaining the transcriptional state of certain cell types and is implicated in the proliferation of various cancers.[5][7] The bromodomain of BRD9 recognizes acetylated lysine (B10760008) residues on histones, thereby targeting the ncBAF complex to specific genomic loci.[8]
Mechanism of Action: Targeted Degradation of BRD9
The targeted degradation of BRD9 is achieved through the use of heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs) or molecular glues.[9][10] These molecules are designed to simultaneously bind to BRD9 and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex. This proximity-induced ubiquitination of BRD9 marks it for degradation by the 26S proteasome.[10]
Below is a diagram illustrating the general mechanism of a BRD9 degrader.
Caption: Mechanism of BRD9 degradation via a heterobifunctional degrader.
Quantitative Effects of BRD9 Degraders on the BAF Complex
The efficacy of BRD9 degraders is quantified by their ability to induce potent and selective degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Selectivity | Reference |
| dBRD9 | MOLM-13 | ~50 | >90% | Selective for BRD9 over BRD4 and BRD7 | [10] |
| PROTAC 11 | - | 50 | - | Selective for BRD9 over BRD4 and BRD7 | [9] |
| QA-68 | MV4-11 | <100 | >90% | Selective BRD9 degrader | [11] |
Note: "this compound" is a placeholder. The data presented is from publicly available information on known BRD9 degraders.
The degradation of BRD9 leads to the functional impairment of the ncBAF complex. This disruption can result in altered gene expression profiles, ultimately impacting cell proliferation and survival, particularly in cancer cells that are dependent on BRD9 function.[12][13]
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the effects of BRD9 degraders.
Western Blotting for BRD9 Degradation
Objective: To quantify the reduction in BRD9 protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells (e.g., MOLM-13, MV4-11) at an appropriate density. Treat with a dose-response range of the BRD9 degrader or a vehicle control for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for BRD9 overnight at 4°C. Wash and incubate with a secondary HRP-conjugated antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin, GAPDH) for normalization.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the degrader-induced interaction between BRD9 and the E3 ligase.
-
Cell Treatment: Treat cells with the BRD9 degrader or vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-Cereblon) or a tag on the ligase, coupled to protein A/G magnetic beads.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution and Western Blotting: Elute the bound proteins and analyze by Western blotting for the presence of BRD9.
RNA-Sequencing (RNA-Seq) for Transcriptional Profiling
Objective: To identify changes in gene expression resulting from BRD9 degradation.
-
Cell Treatment and RNA Extraction: Treat cells with the BRD9 degrader or vehicle control. Extract total RNA using a commercial kit.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon BRD9 degradation.
Signaling Pathways and Logical Relationships
The degradation of BRD9 has significant downstream consequences on cellular signaling and gene regulation. The following diagram illustrates the impact of BRD9 degradation on the ncBAF complex and subsequent cellular processes.
Caption: Impact of BRD9 degradation on ncBAF function and cellular outcomes.
Conclusion
Targeted degradation of BRD9 represents a powerful approach to modulate the activity of the ncBAF chromatin remodeling complex. The development of potent and selective BRD9 degraders has provided valuable tools to dissect the biological functions of this complex and has opened new avenues for therapeutic intervention in cancers dependent on BRD9. Further research will continue to elucidate the full spectrum of cellular processes regulated by the ncBAF complex and refine the clinical application of BRD9-targeting therapies.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Mammalian SWI/SNF (BAF) complex - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Chromatin Remodeling BAF (SWI/SNF) Complexes in Neural Development and Disorders [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
- 13. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Orchestration of BRD9 Degradation: A Technical Guide to E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in oncology.[1] Unlike traditional inhibitors that merely block a protein's function, targeted protein degradation (TPD) offers a novel and potent therapeutic strategy by inducing the selective removal of the target protein. This is achieved through heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), or molecular glues, which hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[2][3]
This technical guide provides an in-depth exploration of the core mechanism of BRD9 degradation: the recruitment of E3 ubiquitin ligases. We will focus on two key E3 ligases, Cereblon (CRBN) and DDB1 and CUL4 associated factor 16 (DCAF16), which are recruited by different classes of BRD9 degraders. This guide will present quantitative data for key compounds, detail essential experimental protocols, and visualize the underlying molecular pathways and experimental workflows.
Core Mechanism: The Ternary Complex
The cornerstone of targeted protein degradation is the formation of a ternary complex, consisting of the target protein (BRD9), the degrader molecule, and an E3 ubiquitin ligase.[4][5] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of BRD9.[2] The resulting polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome.[2]
The efficacy of a degrader is heavily influenced by the stability and conformation of this ternary complex. Factors such as the choice of E3 ligase, the linker length and composition (in the case of PROTACs), and the specific protein-protein interactions at the interface all play a crucial role.[5]
E3 Ligase Recruitment by BRD9 Degraders
Cereblon (CRBN) Recruitment by PROTACs
A significant number of BRD9 degraders operate by recruiting the E3 ligase Cereblon (CRBN), a component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4-CRBN).[6][7] These degraders are classic PROTACs, featuring a ligand that binds to BRD9, a ligand that binds to CRBN (often derived from thalidomide (B1683933) or its analogs), and a chemical linker that connects the two.[6][8]
dBRD9-A is a well-characterized CRBN-recruiting BRD9 PROTAC.[6][9] It has demonstrated potent and selective degradation of BRD9, leading to anti-proliferative effects in various cancer models.[1]
DCAF16 Recruitment by a "Targeted Glue"
Recently, a novel class of BRD9 degraders has been developed that recruits a different E3 ligase, DCAF16.[10][11] One such example is AMPTX-1 , which is described as a "targeted glue".[10] Unlike traditional PROTACs, AMPTX-1 does not have inherent high affinity for the E3 ligase alone. Instead, upon binding to BRD9, it creates a novel composite surface that is then recognized by DCAF16.[11] This interaction is further stabilized by a reversible covalent bond between the degrader and a specific cysteine residue (Cys58) on DCAF16.[10][12]
This innovative mechanism expands the repertoire of E3 ligases that can be harnessed for targeted protein degradation and offers a potential strategy to overcome resistance to CRBN- or VHL-based degraders.[11]
Quantitative Data on BRD9 Degrader Performance
The efficacy of BRD9 degraders is quantified by several key parameters, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the reported cellular activity of various BRD9 degraders.
| Degrader | Recruited E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Assay Time (h) | Reference |
| dBRD9-A | Cereblon (CRBN) | OPM2, H929 | 10-100 (IC50) | Not Specified | 120 (5 days) | [13] |
| AMPTX-1 | DCAF16 | MV4-11 | 0.5 | 93 | 6 | [14] |
| AMPTX-1 | DCAF16 | MCF-7 | 2 | 70 | 6 | [14] |
| VZ185 | von Hippel-Lindau (VHL) | Not Specified | 4.5 | Not Specified | Not Specified | [6] |
| DBr-1 | Not Specified | Not Specified | 90 | Not Specified | Not Specified | [6] |
| PROTAC BRD9 Degrader-7 | Cereblon or VHL | Not Specified | 1.02 | Not Specified | Not Specified | [6] |
Note: DC50 and Dmax values can vary depending on the specific experimental conditions, including cell line and treatment duration.[13]
Key Experimental Protocols
Western Blotting for BRD9 Degradation
This is a fundamental assay to quantify the reduction in BRD9 protein levels following degrader treatment.[6]
Materials:
-
Cell line of interest (e.g., MV4-11, OPM2)[6]
-
BRD9 degrader and DMSO (vehicle control)[13]
-
RIPA lysis buffer with protease and phosphatase inhibitors[6]
-
BCA Protein Assay Kit[6]
-
SDS-PAGE gels and running buffer[6]
-
PVDF membrane[6]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[6]
-
Primary antibodies: anti-BRD9, anti-loading control (e.g., GAPDH, β-actin)[6]
-
HRP-conjugated secondary antibody[6]
-
Enhanced Chemiluminescence (ECL) substrate[6]
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere (for adherent cells). Treat with a range of degrader concentrations or for various time points. Include a DMSO vehicle control.[13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[6]
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.[6]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Block the membrane and incubate with the primary anti-BRD9 antibody overnight at 4°C.[6]
-
Wash and incubate with the HRP-conjugated secondary antibody.[6]
-
Visualize bands using an ECL substrate and an imaging system.[13]
-
Strip the membrane and re-probe with a loading control antibody.[13]
-
-
Data Analysis: Quantify band intensities and normalize the BRD9 signal to the loading control.[6]
HiBiT Assay for Real-Time Degradation Kinetics
This assay provides a quantitative, real-time method to measure the degradation kinetics of BRD9.[2] It utilizes cells where endogenous BRD9 is tagged with a small HiBiT peptide.[2]
Materials:
-
CRISPR/Cas9 engineered cell line with endogenous BRD9 tagged with HiBiT[2]
-
Nano-Glo® HiBiT Lytic Detection System (Promega)[2]
-
White, opaque 96-well or 384-well assay plates[2]
-
Luminometer[2]
Procedure:
-
Cell Plating: Seed the HiBiT-tagged cells in a 96-well plate.[2]
-
Compound Addition: Prepare serial dilutions of the BRD9 degrader and add to the cells. Include a DMSO control.[2]
-
Incubation: Incubate the plate at 37°C for the desired time points.[2]
-
Lytic Measurement: Add the Nano-Glo® HiBiT Lytic Reagent to lyse the cells and generate a luminescent signal.[2]
-
Data Acquisition and Analysis: Measure luminescence using a plate reader. Normalize the signal of treated wells to the DMSO control to determine the percentage of remaining BRD9. Plot the percentage of remaining BRD9 against the log of the degrader concentration to calculate DC50 and Dmax values.[2]
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to verify the formation of the BRD9-Degrader-E3 Ligase ternary complex in cells.[13]
Materials:
-
Co-Immunoprecipitation Kit[13]
-
Antibody against the E3 ligase (e.g., anti-CRBN) or a tag on the ligase[13]
-
Antibody against BRD9[13]
Procedure:
-
Cell Lysis: Lyse cells treated with the BRD9 degrader and a vehicle control.[13]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase to pull down the complex.[13]
-
Elution: Elute the bound proteins.[13]
-
Western Blot Analysis: Analyze the eluates by Western Blotting using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9.[13]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Mechanism of BRD9 degradation by a CRBN-recruiting PROTAC.
Caption: Mechanism of BRD9 degradation by a DCAF16-recruiting targeted glue.
Caption: Experimental workflow for Western Blotting analysis of BRD9 degradation.
Conclusion
The development of BRD9 degraders represents a significant advancement in targeting this key oncogenic protein. By understanding the nuances of E3 ligase recruitment, whether through established PROTACs that engage CRBN or innovative targeted glues that co-opt DCAF16, researchers can better design and optimize these powerful therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for the continued exploration and development of BRD9 degraders in the field of drug discovery.
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ternary Complex Formation [worldwide.promega.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dBRD9-A | Active Degraders | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. Amphista Therapeutics’ successful degradation of a key cancer target, BRD9, via a novel mechanism with DCAF16 E3 ligase published in Nature Communications - Amphista Therapeutics : Amphista Therapeutics [amphista.com]
- 12. Mode of action of a DCAF16-recruiting targeted glue that can selectively degrade BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. biorxiv.org [biorxiv.org]
In-Depth Technical Guide: Structural Biology of BRD9 in Complex with BRD9 Degrader-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF (also known as BAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology.[1][2] BRD9 functions as an epigenetic reader, specifically recognizing acetylated lysine (B10760008) residues on histones and other proteins, thereby playing a crucial role in the regulation of gene expression.[3] Its dysregulation has been implicated in various malignancies, making it an attractive target for therapeutic intervention.
This technical guide focuses on the structural and functional aspects of BRD9 in complex with BRD9 Degrader-3, a novel molecular glue degrader. Unlike traditional inhibitors that merely block the protein's function, molecular glue degraders induce the degradation of the target protein by coopting the cell's natural protein disposal machinery. This compound represents a new class of degraders that recruits the DCAF16 E3 ligase, offering a differentiated mechanism of action compared to the more common Cereblon (CRBN) or von Hippel-Lindau (VHL) based degraders.[4][5]
This document provides a comprehensive overview of the quantitative data available for this compound, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways involved.
Data Presentation
The following tables summarize the key quantitative data for this compound and a related DCAF16-recruiting degrader, AMPTX-1, for comparative purposes.
| Parameter | This compound (Compound B20) | Reference |
| Description | A potent and selective BRD9 molecular glue degrader. | [4][5] |
| CAS Number | 3033018-77-5 | [5] |
| Molecular Weight | 667.81 g/mol | [5] |
| Degradation Potency (DC50) | < 1.25 nM | [4] |
| Recruited E3 Ligase | DCAF16 (inferred from similar compounds) | [4][6][7] |
| Parameter | AMPTX-1 (Comparative DCAF16 Recruiter) | Reference |
| Description | A potent, selective, and reversibly covalent BRD9 degrader. | [6][7] |
| Degradation Potency (DC50) in MV4-11 cells | 0.5 nM | [6] |
| Maximum Degradation (Dmax) in MV4-11 cells | 93% | [6] |
| Degradation Potency (DC50) in MCF-7 cells | 2 nM | [6] |
| Maximum Degradation (Dmax) in MCF-7 cells | 70% | [6] |
| Recruited E3 Ligase | DCAF16 | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of BRD9 degraders are provided below.
Protocol 1: Determination of DC50 and Dmax using the HiBiT Protein Degradation Assay
This protocol describes a common method for quantifying the degradation of a target protein induced by a degrader compound. It utilizes CRISPR/Cas9-engineered cell lines where the endogenous target protein (BRD9) is tagged with a small, 11-amino-acid HiBiT peptide. The HiBiT tag reconstitutes a bright luminescent signal upon binding to the LgBiT subunit, allowing for sensitive detection of the tagged protein levels.[8][9]
Materials:
-
CRISPR-edited cell line with endogenous BRD9 tagged with HiBiT (e.g., HEK293 or a cancer cell line relevant to the study).
-
LgBiT protein.
-
Nano-Glo® HiBiT Lytic Detection System (Promega).
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer.
-
This compound (or other test compound).
-
DMSO (vehicle control).
-
Complete cell culture medium.
Procedure:
-
Cell Plating:
-
For adherent cells, seed at a density of 1 x 104 cells/well in a 96-well plate and incubate for 18-24 hours.
-
For suspension cells, seed at a density of 2 x 104 cells/well in a 96-well plate immediately before the assay.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the compounds in cell culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Add the diluted degrader to the wells containing the cells. Include a DMSO-only control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 2, 4, 6, 8, 24 hours).
-
-
Cell Lysis and Luminescence Measurement:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions by mixing the lytic buffer, LgBiT protein, and substrate.
-
Add a volume of the lytic reagent equal to the volume of the cell culture in each well.
-
Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence signal of the treated wells to the DMSO control wells to determine the percentage of remaining BRD9.
-
Plot the percentage of BRD9 remaining against the log of the degrader concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation) values.
-
Protocol 2: Western Blotting for Confirmation of BRD9 Degradation
This protocol is used to visually confirm and quantify the degradation of BRD9 protein following treatment with a degrader.
Materials:
-
Cell line of interest.
-
This compound.
-
DMSO (vehicle control).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the BRD9 band intensity to the corresponding loading control band intensity.
-
Mandatory Visualization
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the mechanism of action of this compound and the downstream signaling pathways affected by BRD9 degradation.
Caption: Mechanism of BRD9 degradation by this compound.
Caption: Experimental workflow for characterizing BRD9 degraders.
Caption: BRD9 signaling pathway and effects of its degradation.
Conclusion
This compound is a pioneering molecular glue that offers a novel therapeutic strategy for targeting BRD9-dependent cancers. Its unique mechanism of recruiting the DCAF16 E3 ligase sets it apart from conventional PROTACs and opens new avenues for the development of targeted protein degraders. The high potency of this compound, with a DC50 in the low nanomolar range, underscores its potential as a powerful research tool and a candidate for further therapeutic development.
This technical guide provides a foundational understanding of the structural and functional aspects of the BRD9:this compound complex. The provided data and protocols offer a framework for researchers to design and execute experiments to further elucidate the biological consequences of BRD9 degradation and to explore the full therapeutic potential of this innovative class of molecules. While a co-crystal structure of the ternary complex remains to be elucidated, the available information strongly supports the continued investigation of DCAF16-recruiting molecular glues as a promising modality in cancer therapy.
References
- 1. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Compounds for Targeted Degradation of BRD9 and Their Use for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amphista Therapeutics unveils new differentiated mechanism of action for BRD9 degradation at 2024 Protein Degradation in Focus Symposium - Amphista Therapeutics : Amphista Therapeutics [amphista.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. researchgate.net [researchgate.net]
- 7. Mode of action of a DCAF16-recruiting targeted glue that can selectively degrade BRD9. | Read by QxMD [read.qxmd.com]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy and Preclinical Assessment of BRD9 Degraders: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vivo studies and preclinical models for emerging BRD9 degraders. Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has been identified as a promising therapeutic target in various malignancies, including synovial sarcoma, SMARCB1-null tumors, and multiple myeloma.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows to facilitate further research and development in this area.
Quantitative In Vivo and In Vitro Data Summary
The following tables summarize the key performance metrics of several notable BRD9 degraders from preclinical studies.
Table 1: In Vivo Efficacy of BRD9 Degraders in Xenograft Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes |
| CFT8634 | Synovial Sarcoma & SMARCB1-null Tumors | Xenograft | Oral | Robust, dose-dependent tumor growth inhibition.[3][4] |
| CFT8634 | Multiple Myeloma (NCI-H929) | Mouse Xenograft | Oral (Clinically relevant exposures) | Synergy with pomalidomide (B1683931), leading to tumor growth inhibition.[2][5][6] |
| CFT8634 | Multiple Myeloma (RPMI-8226) | Mouse Xenograft | Oral (Clinically relevant doses) | Synergy with dexamethasone, leading to tumor regressions.[6] |
| CW-3308 | Synovial Sarcoma (HS-SY-II) | Mouse Xenograft | Single oral dose | >90% reduction of BRD9 protein in tumor tissue; effective tumor growth inhibition.[1] |
| AMPTX-1 | Not Specified | Mouse Xenograft | Oral | Achieved in vivo BRD9 degradation.[7][8] |
| dBRD9-A | Synovial Sarcoma | Subcutaneous Xenograft | 50 mg/kg once daily for 24 days | Inhibition of tumor progression.[9] |
| E5 | Hematological Tumors | Xenograft | Not Specified | Confirmed therapeutic efficacy. |
| FHD-609 | Synovial Sarcoma & SMARCB1-loss Tumors | Patient Tumor Biopsies | Intravenous | Demonstrated in vivo degradation of BRD9 in patient tumors. |
Table 2: In Vitro Potency and Selectivity of BRD9 Degraders
| Compound | Cell Line(s) | DC50 | IC50 | Key Observations |
| CFT8634 | Synovial Sarcoma | 2 nM | Not Specified | Rapid, potent, deep, and selective degradation of BRD9.[3] |
| CW-3308 | G401 (Rhabdoid tumor), HS-SY-II (Synovial sarcoma) | < 10 nM | Not Specified | Dmax > 90%; high degradation selectivity over BRD7 and BRD4.[1] |
| E5 | MV4-11 | 16 pM | 0.27 nM | Selectively degrades BRD9 and induces cell cycle arrest and apoptosis. |
| E5 | OCI-LY10 | Not Specified | 1.04 nM | Potent antiproliferative activity. |
Signaling Pathways and Mechanism of Action
BRD9 degraders primarily function through the Proteolysis Targeting Chimera (PROTAC) or molecular glue mechanism. These molecules induce the proximity of BRD9 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BRD9 protein.
Caption: Mechanism of Action for BRD9 Degraders.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these preclinical findings. Below are representative protocols for in vivo xenograft studies.
1. Synovial Sarcoma Xenograft Model (adapted from studies on CW-3308 and dBRD9-A)
-
Cell Line: HS-SY-II human synovial sarcoma cells.[1]
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID).
-
Tumor Implantation: Subcutaneous injection of a suspension of HS-SY-II cells into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are measured regularly (e.g., twice weekly) with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.
-
Dosing Regimen:
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Comparison of tumor volume between treated and control groups over time.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors are harvested to measure the levels of BRD9 protein via methods like Western Blot or immunohistochemistry to confirm target degradation.[1]
-
2. Multiple Myeloma Xenograft Model (adapted from studies on CFT8634)
-
Cell Lines: NCI-H929 or RPMI-8226 human multiple myeloma cells.[2][5][6]
-
Animal Model: Immunocompromised mice.
-
Tumor Implantation: Subcutaneous injection of the respective multiple myeloma cell line.
-
Treatment Protocol:
-
Efficacy Assessment:
Caption: General Experimental Workflow for In Vivo Xenograft Studies.
Concluding Remarks
The preclinical data available for BRD9 degraders, particularly compounds like CFT8634 and CW-3308, demonstrate a promising therapeutic strategy for cancers with a dependency on BRD9.[1][2][3] The ability to achieve potent and selective degradation of BRD9 in vivo translates to significant tumor growth inhibition in various xenograft models.[1][3] Furthermore, the observed synergy with existing standard-of-care agents in multiple myeloma models suggests a potential for combination therapies that could overcome resistance and improve patient outcomes.[2][5][6] The progression of molecules like CFT8634 and FHD-609 into clinical trials underscores the translational potential of this therapeutic modality.[2][5][8][10] Continued research focusing on optimizing drug-like properties, understanding resistance mechanisms, and identifying responsive patient populations will be critical for the successful clinical development of BRD9 degraders.
References
- 1. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
The Therapeutic Potential of BRD9 Degradation in Synovial Sarcoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Synovial sarcoma, an aggressive soft-tissue malignancy driven by the characteristic SS18-SSX fusion oncoprotein, presents a significant therapeutic challenge. The SS18-SSX fusion aberrantly remodels the BAF (SWI/SNF) chromatin-remodeling complex, creating a synthetic lethal dependency on the non-canonical BAF (ncBAF) complex. Bromodomain-containing protein 9 (BRD9), a subunit unique to the ncBAF complex, has emerged as a critical vulnerability in synovial sarcoma. This guide provides an in-depth overview of the mechanism, preclinical data, and clinical evidence supporting the targeted degradation of BRD9 as a promising therapeutic strategy. We detail the molecular pathways, present quantitative data from key studies, and provide comprehensive experimental protocols to aid in the ongoing research and development of novel BRD9-targeting therapeutics.
The Rationale for Targeting BRD9 in Synovial Sarcoma
Synovial sarcoma is defined by a chromosomal translocation, t(X;18)(p11.2;q11.2), which fuses the SS18 gene to one of three SSX genes (SSX1, SSX2, or SSX4). The resultant SS18-SSX fusion protein is the primary oncogenic driver. This fusion protein integrates into the canonical BAF (cBAF) complex, displacing the tumor-suppressive subunit BAF47 (SMARCB1) and hijacking the complex's function.[1][2] This aberrant activity leads to a critical reliance on the compensatory ncBAF complex for cell survival and proliferation.[3]
BRD9 is a core, defining subunit of this ncBAF complex.[3][4] Its bromodomain recognizes acetylated lysine (B10760008) residues on histones, tethering the ncBAF complex to specific chromatin locations to regulate gene expression.[5][6] Genetic and chemical dependency screens have identified the BRD9 bromodomain as a selective functional dependency in synovial sarcoma cells, making it a highly attractive therapeutic target.[1][7][8][9]
Mechanism of Action: Targeted Protein Degradation
Targeting BRD9 via heterobifunctional degraders represents a more efficacious approach than simple bromodomain inhibition.[7][10] Small-molecule inhibitors can block the "reader" function of the bromodomain, but they leave the protein intact, allowing it to perform other scaffolding functions within the ncBAF complex.[11][12]
Heterobifunctional degraders (such as Proteolysis Targeting Chimeras, PROTACs, or Bifunctional Degradation Activating Compounds, BiDACs) are engineered molecules with two distinct domains connected by a linker.[2][12] One domain binds to BRD9, while the other recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).[2][11][13] This induced proximity triggers the ubiquitination of BRD9, marking it for destruction by the cell's proteasome.[11] This approach eliminates the entire protein, ablating both its reader and scaffolding functions, resulting in a more profound and durable therapeutic effect.[7][14]
Signaling and Downstream Effects of BRD9 Degradation
The SS18-SSX fusion protein retargets BAF complexes from their normal locations at enhancers to broad polycomb-repressed domains on the chromatin.[1] This hijacking opposes PRC2-mediated repression and aberrantly activates a potent oncogenic transcriptional program. BRD9, as part of the ncBAF complex, is a critical co-factor for SS18-SSX and is required to maintain this gene expression signature.[7][10]
Studies have revealed a significant genome-wide co-localization of BRD9 and the proto-oncogene MYC in synovial sarcoma.[4] The degradation of BRD9 leads to the eviction of MYC from these co-bound chromatin regions.[4] Consequently, the downstream effects of BRD9 degradation include the profound downregulation of critical oncogenic pathways, including MYC target genes, ribosome biogenesis, and cell cycle progression genes.[4] This cascade of events culminates in cell cycle arrest, apoptosis, and potent inhibition of tumor growth.[7]
Quantitative Data Summary
The efficacy of BRD9 degradation has been demonstrated across multiple preclinical models and early-phase clinical trials.
Table 1: Preclinical In Vitro Efficacy of BRD9 Degraders
| Compound | Cell Line | Assay Type | IC50 / DC50 | Dmax (%) | Assay Time | Reference |
| FHD-609 | SYO-1 | BRD9 Degradation | 16-fold reduction at 16 nM | >90% | 4 hours | [15] |
| FHD-609 | Multiple SS lines | Growth Inhibition | Picomolar range | N/A | Not Specified | [15] |
| dBRD9-A | Multiple Myeloma | Cell Viability (IC50) | 10 - 100 nM | N/A | 5 days | [16] |
| Compound 27 | Yamato-SS | BRD9 Degradation | <30 nM | >80% | 2 hours | [13] |
| CFT8634 | Multiple SS lines | Anti-proliferation | Dose-dependent | N/A | Not Specified | [11] |
Table 2: Preclinical In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen (IV) | Outcome | Treatment Duration | Reference |
| dBRD9-A | Subcutaneous SS | 50 mg/kg, once daily | Significant tumor progression inhibition | 24 days | [8] |
| FHD-609 | SYO-1 CDX | 0.05 - 5.0 mg/kg (single dose) | Dose-dependent BRD9 degradation & efficacy | N/A | [15] |
| FHD-609 | ASKA CDX | 2.0 mg/kg | Complete tumor growth suppression | 30 days | [15] |
| CFT8634 | SMARCB1-perturbed | Dose-dependent | Durable tumor regressions, no regrowth | 89 days | [11] |
Table 3: Phase I Clinical Trial Data for FHD-609
| Compound | Trial ID | Patient Population | Dosing Regimen (IV) | Key Outcomes | Key Adverse Events | Reference |
| FHD-609 | NCT04965753 | Advanced Synovial Sarcoma / SMARCB1-deficient tumors (n=55) | MTD: 40 mg twice weekly or 80 mg once weekly | Efficacy: 1 PR (2%), 8 SD (15%), 2 SD >6 months. PD: Extensive, dose-dependent BRD9 degradation in tumors (up to 100% reduction). Downregulation of proliferation gene sets. | Dysgeusia (40%), Dry mouth (29%), Fatigue (27%), Anemia (26%), QTc prolongation (20%) | [3][17] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of BRD9 degraders. The following sections provide step-by-step protocols for key assays.
Protocol 1: Western Blotting for BRD9 Degradation
This assay confirms the dose- and time-dependent degradation of the BRD9 protein following treatment with a degrader.
Materials:
-
Synovial sarcoma cell lines (e.g., SYO-1, HS-SY-II)
-
BRD9 degrader compound and DMSO (vehicle control)
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and PVDF membranes
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody and ECL substrate
Procedure:
-
Cell Culture & Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat with a concentration range of the BRD9 degrader or DMSO for desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer, scrape cells, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[16][18]
-
Protein Quantification: Determine protein concentration using the BCA assay.[16][18]
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, and boil samples. Load 20-30 µg of protein onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.[18]
-
Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with primary anti-BRD9 antibody overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour.[16][18]
-
Detection: Apply ECL substrate and image using a chemiluminescence system.
-
Analysis: Strip and re-probe the membrane for a loading control. Quantify band intensities and normalize BRD9 levels to the loading control.
Protocol 2: Cell Viability Assay
This assay measures the effect of BRD9 degradation on cell proliferation and survival.
Materials:
-
Synovial sarcoma cell lines
-
BRD9 degrader compound and DMSO
-
White, opaque 96-well assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 1,000-5,000 cells/well) in 96-well plates.
-
Treatment: After 24 hours, treat cells with a serial dilution of the BRD9 degrader or DMSO.
-
Incubation: Incubate plates for a defined period (e.g., 5-7 days).
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the culture medium in each well.[19]
-
Signal Development: Mix contents on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Normalize luminescence values to DMSO-treated controls. Plot the normalized values against the log of the degrader concentration to calculate the IC50/GI50.
Protocol 3: In Vivo Xenograft Study
This protocol assesses the anti-tumor efficacy of a BRD9 degrader in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Synovial sarcoma cells (e.g., SYO-1, ASKA) mixed with Matrigel
-
BRD9 degrader formulated for IV or PO administration
-
Calipers for tumor measurement
-
Standard animal monitoring and surgical equipment
Procedure:
-
Cell Implantation: Subcutaneously inject synovial sarcoma cells into the flank of each mouse.
-
Tumor Growth: Monitor mice until tumors reach a palpable, measurable volume (e.g., 100-200 mm³).
-
Randomization: Randomize mice into vehicle control and treatment groups.
-
Treatment: Administer the BRD9 degrader according to the specified dose and schedule (e.g., 2 mg/kg IV, once weekly).[15]
-
Monitoring: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor animal body weight 2-3 times per week.
-
Endpoint: Continue treatment for the specified duration (e.g., 30 days) or until tumors in the control group reach the predetermined endpoint size.[15]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for western blot or immunohistochemistry (IHC) to confirm in-vivo BRD9 degradation.
Conclusion and Future Directions
The targeted degradation of BRD9 is a scientifically robust and clinically validated strategy for the treatment of synovial sarcoma. The synthetic lethal relationship between the hallmark SS18-SSX fusion and the ncBAF complex component BRD9 provides a clear therapeutic window. Preclinical data have consistently demonstrated that BRD9 degraders potently inhibit tumor growth in vitro and in vivo.[7][15]
The first-in-human study of FHD-609 provided critical proof-of-concept, demonstrating extensive BRD9 degradation in patient tumors which correlated with downstream transcriptional changes and preliminary signs of clinical activity.[3] While the clinical efficacy was modest, these findings strongly validate the therapeutic hypothesis. The observed cardiac toxicity (QTc prolongation) with FHD-609 highlights the need for stringent cardiac monitoring in future studies and drives the development of next-generation degraders with improved safety profiles.[3][17]
Future research will focus on:
-
Developing Orally Bioavailable Degraders: Compounds like CFT8634 are being developed for oral administration, which would improve patient convenience.[2][11]
-
Improving Safety and Efficacy: Iterative drug design aims to create more potent and selective degraders with a wider therapeutic index and reduced off-target toxicities.
-
Combination Therapies: Investigating combinations of BRD9 degraders with other agents, such as standard-of-care chemotherapy or drugs with orthogonal mechanisms, may enhance anti-tumor activity.
-
Biomarker Development: Identifying biomarkers beyond the SS18-SSX fusion that predict response or resistance to BRD9 degradation will be crucial for patient selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging targeted and cellular therapies in the treatment of advanced and metastatic synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. foghorntx.com [foghorntx.com]
- 5. Targeting BRD9 for Cancer Treatment: A New Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elifesciences.org [elifesciences.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | eLife [elifesciences.org]
- 11. c4therapeutics.com [c4therapeutics.com]
- 12. BRD9 Bifunctional Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. c4therapeutics.com [c4therapeutics.com]
- 14. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 16. benchchem.com [benchchem.com]
- 17. A Phase I Study of FHD-609, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of BRD9 in Hematological Malignancies: A Technical Guide
Introduction
Bromodomain-containing protein 9 (BRD9) has emerged as a significant therapeutic target in the landscape of hematological malignancies. As a key component of the non-canonical SWI/SNF (also known as ncBAF or GBAF) chromatin remodeling complex, BRD9 plays a critical role in the regulation of gene expression.[1][2][3][4] Its function as an epigenetic "reader" allows it to recognize acetylated lysine (B10760008) residues on histones, thereby influencing chromatin structure and the transcriptional machinery.[3][5][6] Dysregulation and overexpression of BRD9 have been strongly implicated in the pathogenesis of various cancers, most notably Acute Myeloid Leukemia (AML).[7][8][9][10] In AML, BRD9 is crucial for maintaining the proliferative and undifferentiated state of leukemic cells.[9][11] This guide provides an in-depth overview of BRD9's function in hematological malignancies, methodologies for its investigation, and current therapeutic strategies.
The Role of BRD9 in the Pathogenesis of Hematological Malignancies
BRD9 is frequently overexpressed in AML cells, including primary blasts, when compared to normal hematopoietic stem and progenitor cells (CD34+ cells).[9][12] This elevated expression is not merely a correlative finding; functional studies have demonstrated that BRD9 is essential for the survival and proliferation of AML cells.[8][11] Depletion of BRD9 in AML cell lines through techniques like shRNA or CRISPR leads to a significant reduction in cell growth, induction of apoptosis, and cell cycle arrest.[7][9][13] In some contexts, the loss of BRD9 function can also promote the terminal differentiation of leukemic cells.[14]
The oncogenic role of BRD9 is intrinsically linked to its function within the ncBAF complex.[8][15][16] This complex is distinct from the canonical BAF (cBAF) and polybromo-associated BAF (PBAF) complexes.[4][15][16] The bromodomain of BRD9 is critical for its function, as it recognizes acetylated histones, particularly at enhancer regions, to regulate the transcription of key oncogenes.[2][8][9]
Key Signaling Pathways Modulated by BRD9
BRD9 exerts its pro-leukemic effects by modulating several critical signaling pathways. The most well-documented of these are the MYC and STAT5 pathways, both of which are central to the proliferation and survival of cancer cells.
BRD9-MYC Axis
BRD9 has been shown to be a key regulator of MYC transcription.[4][11] It is enriched at the promoter region of the MYC oncogene, where it facilitates active transcription.[2][4] Inhibition or degradation of BRD9 leads to a downregulation of MYC expression, which in turn contributes to the observed anti-proliferative effects.[3][11]
BRD9-STAT5 Axis
Another critical pathway influenced by BRD9 is the STAT5 signaling pathway.[2][9][12] In leukemia, BRD9 can induce the activation of STAT5, which is a known driver of AML cell proliferation and survival.[2][9] This is achieved, at least in part, through the regulation of SOCS3 expression, a negative regulator of the JAK/STAT pathway.[9] By modulating SOCS3 levels, BRD9 sustains STAT5 activation.[9]
Therapeutic Strategies Targeting BRD9
The dependency of hematological malignancies on BRD9 makes it an attractive therapeutic target. Two primary strategies are being pursued: small molecule inhibition of the bromodomain and targeted protein degradation.
BRD9 Inhibitors
Small molecule inhibitors like I-BRD9 are designed to bind to the bromodomain of BRD9, preventing its interaction with acetylated histones.[1][7] This displacement from chromatin disrupts the transcription of BRD9-dependent genes, leading to reduced proliferation and increased apoptosis in AML cells.[1][7]
BRD9 Degraders (PROTACs)
An alternative and potentially more potent approach is the use of Proteolysis-Targeting Chimeras (PROTACs).[3][17] These heterobifunctional molecules simultaneously bind to BRD9 and an E3 ubiquitin ligase, such as Cereblon (CRBN).[3][18] This induced proximity leads to the ubiquitination and subsequent degradation of the BRD9 protein by the proteasome.[3][19] This approach not only blocks the function of BRD9 but eliminates the protein entirely, which can lead to a more profound and sustained biological effect.[3][14]
Quantitative Data Summary
The efficacy of various compounds targeting BRD9 has been evaluated in numerous studies. The following tables summarize key quantitative data for BRD9 inhibitors and degraders in relevant hematological malignancy cell lines.
Table 1: Anti-proliferative Activity of BRD9 Inhibitors
| Compound | Cell Line | IC50 (µM) | Assay Duration (hours) | Reference |
| I-BRD9 | NB4 | ~8 | 96 | [7] |
| I-BRD9 | MV4-11 | ~4 | 96 | [7] |
| BI-9564 | MOLM-13 | Not specified | Not specified | [20] |
Table 2: Degradation Potency and Anti-proliferative Activity of BRD9 Degraders (PROTACs)
| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Assay Time (h) | Reference |
| AMPTX-1 | MV4-11 | 0.5 | 93 | Not specified | 6 | [21][22] |
| QA-68 | SKM-1 | Not specified | >80 | ~10 | 144 | [14][23] |
| dBRD9-A | EOL-1 | Not specified | >80 | ~25 | 144 | [23] |
| Compound 5 | MOLM-13 | <100 | ~100 | Not specified | 1 | [24][25] |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. IC50: Concentration for 50% inhibition of proliferation.
Experimental Protocols
Investigating the role of BRD9 requires a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of BRD9 inhibitors or degraders on the proliferation of suspension cell lines like AML cells.
Materials:
-
AML cell lines (e.g., NB4, MV4-11)
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
BRD9 inhibitor (e.g., I-BRD9) or degrader, dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Methodology:
-
Seed AML cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of the BRD9 inhibitor/degrader in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time points (e.g., 24, 48, 72, 96 hours).[7]
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for BRD9 Protein Levels
This protocol is used to quantify the degradation of BRD9 protein following treatment with a PROTAC degrader.
Materials:
-
AML cell lines
-
BRD9 degrader and vehicle control (DMSO)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Treatment and Lysis: Seed cells and treat with a range of concentrations of the BRD9 degrader or DMSO for a specified time (e.g., 1, 4, 24 hours).[25] Harvest and lyse the cells in ice-cold RIPA buffer.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[22]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and resolve them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.[22][26]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.[19][26]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19][26]
-
Wash again and apply ECL substrate to visualize the protein bands using an imaging system.[26]
-
-
Loading Control: Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.[26]
-
Analysis: Quantify band intensities to determine the percentage of BRD9 degradation relative to the loading control and vehicle-treated sample.
References
- 1. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting BRD9 for Cancer Treatment: A New Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition [iris.unilink.it]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. osti.gov [osti.gov]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for BRD9 Degrader-3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD9 (Bromodomain-containing protein 9) is a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1] As an epigenetic reader, BRD9 recognizes acetylated lysine (B10760008) residues on histones, playing a crucial role in the regulation of gene expression.[2][3] Dysregulation of BRD9 has been implicated in the pathogenesis of several malignancies, including synovial sarcoma, malignant rhabdoid tumors, and acute myeloid leukemia (AML), making it a compelling therapeutic target in oncology.[1][4]
BRD9 Degrader-3 is a heterobifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC), designed to induce the selective degradation of the BRD9 protein.[5][6] It functions by simultaneously binding to BRD9 and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to tag BRD9 for destruction.[7] This targeted protein degradation offers a powerful approach to modulate the cellular activity of BRD9 and study its biological functions.
Mechanism of Action
This compound orchestrates the degradation of the BRD9 protein through a three-step process:
-
Ternary Complex Formation: The degrader molecule, with its two distinct ligands, facilitates the formation of a ternary complex, bringing the BRD9 protein into close proximity with an E3 ubiquitin ligase (e.g., Cereblon or VHL).
-
Ubiquitination: Within this complex, the E3 ligase catalyzes the transfer of ubiquitin molecules to lysine residues on the surface of the BRD9 protein.
-
Proteasomal Degradation: The polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.
Caption: Mechanism of this compound-mediated protein degradation.
Quantitative Data Summary
The potency of BRD9 degraders is typically characterized by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) in cell viability assays.
| Compound | DC50 | Cell Line | Reference |
| This compound | <1.25 nM | Not Specified | [6] |
| CFT8634 | 2.7 nM | SMARCB-1 mutant cells | [8] |
| PROTAC E5 | 16 pM | MV4-11 | [9] |
| Compound | IC50 (Cell Viability) | Cell Line | Reference |
| PROTAC E5 | 0.27 nM | MV4-11 | [9] |
| PROTAC E5 | 1.04 nM | OCI-LY10 | [9] |
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD9 Degradation
This protocol details the assessment of BRD9 protein levels following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, synovial sarcoma cell lines)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment:
-
Dose-Response: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 10 nM) and a vehicle control for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[1]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[1]
-
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the BRD9 signal to the loading control.
Caption: Western Blot experimental workflow.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (vehicle control)
-
White, flat-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate. Incubate for 24 hours.[10]
-
Compound Treatment: Prepare serial dilutions of this compound and add 10 µL to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Normalize the data to the vehicle-treated cells and calculate the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the BRD9-Degrader-E3 ligase ternary complex.
Materials:
-
Cancer cell line of interest
-
This compound
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (e.g., anti-Cereblon or anti-VHL)
-
Control IgG
-
Protein A/G agarose (B213101) beads
-
Western blot reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with 10 µM MG132 for 2 hours to prevent degradation of the target protein. Treat with this compound (e.g., 100 nM) or DMSO for 4-6 hours.[2]
-
Cell Lysis: Lyse the cells in non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-E3 ligase antibody or control IgG overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.[2]
-
-
Washing and Elution: Wash the beads multiple times to remove non-specific binding. Elute the bound proteins using Laemmli sample buffer.
-
Western Blot Analysis: Perform a Western blot on the eluted samples and probe for BRD9 and the E3 ligase. An input control should also be included.
Signaling Pathways Affected by BRD9 Degradation
Degradation of BRD9 has been shown to impact several key signaling pathways involved in cancer cell proliferation and survival.
-
Apoptosis Induction: Depletion of BRD9 has been demonstrated to induce apoptosis in various cancer cell lines, including those of colorectal cancer and acute myeloid leukemia.[11][12] This is often characterized by the cleavage of caspase-3 and PARP.
-
Ribosome Biogenesis: Recent studies have shown that BRD9 degradation can disrupt ribosome biogenesis, a critical process for protein synthesis and cell growth in multiple myeloma.[13]
-
MYC Regulation: In some contexts, such as acute myeloid leukemia, BRD9 is essential for supporting the expression of the MYC oncogene.[14]
Caption: Signaling pathways affected by BRD9 degradation.
Conclusion
This compound is a potent and selective tool for inducing the degradation of the BRD9 protein. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular consequences of BRD9 degradation, including its effects on cell viability, protein expression, and intracellular signaling. These studies will contribute to a better understanding of the therapeutic potential of targeting BRD9 in cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Compounds for Targeted Degradation of BRD9 and Their Use for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Bromodomain-containing protein 9 activates proliferation and epithelial-mesenchymal transition of colorectal cancer via the estrogen pathway in vivo and in vitro - Chen - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 12. researchgate.net [researchgate.net]
- 13. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot protocol | Abcam [abcam.com]
Application Notes: Evaluating BRD9 Degradation Using Western Blot
Introduction
Bromodomain-containing protein 9 (BRD9) is a crucial subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, which plays a significant role in regulating gene expression by interpreting acetylated lysine (B10760008) marks on histones.[1][2] Aberrant BRD9 activity has been implicated in the pathogenesis of several diseases, including synovial sarcoma, acute myeloid leukemia (AML), and other cancers, making it a compelling therapeutic target.[1][2][3]
BRD9 Degrader-3 is a heterobifunctional small molecule, specifically a Proteolysis Targeting Chimera (PROTAC).[4][5] Unlike traditional inhibitors that only block a protein's function, PROTACs are designed to eliminate the target protein entirely. They achieve this by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[6] Western Blotting is an essential biochemical technique used to verify and quantify the efficacy of such degraders by directly measuring the reduction in the target protein's abundance within the cell.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively use this compound and assess its degradation efficiency through Western Blot analysis.
Mechanism of Action of this compound
This compound functions by inducing the selective degradation of the BRD9 protein. As a PROTAC, it comprises three key components: a ligand that binds to BRD9, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[2][3][5] The process unfolds as follows:
-
Ternary Complex Formation: The degrader simultaneously binds to the BRD9 protein and an E3 ligase, forming a ternary complex.[2][6]
-
Ubiquitination: This induced proximity facilitates the E3 ligase's transfer of ubiquitin molecules to lysine residues on the surface of the BRD9 protein.
-
Proteasomal Degradation: The polyubiquitinated BRD9 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[5]
This catalytic process allows a single molecule of this compound to induce the degradation of multiple BRD9 protein molecules.[7] The resulting depletion of BRD9 disrupts the function of the ncBAF complex, altering gene expression and leading to therapeutic effects such as cell cycle arrest and apoptosis in cancer cells.[2][8]
Experimental Protocols
This section provides a detailed protocol for assessing BRD9 protein degradation via Western Blot following treatment with this compound.
A. Cell Culture and Treatment
-
Cell Seeding: Seed the selected cell line (e.g., a human cancer cell line known to express BRD9) in 6-well plates at a density that ensures they reach 70-80% confluency on the day of treatment.[7][9] Allow cells to adhere and grow for approximately 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, create serial dilutions in complete growth medium to achieve the desired final concentrations for the dose-response experiment.
-
Treatment:
-
Dose-Response: Aspirate the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle control group treated with the same final concentration of DMSO.[7]
-
Time-Course: Treat cells with a fixed, effective concentration of the degrader (determined from the dose-response experiment) and harvest cells at different time points (e.g., 2, 4, 8, 16, 24 hours).[10]
-
-
Incubation: Return the plates to the incubator for the specified treatment duration.
B. Sample Preparation (Cell Lysis)
-
Washing: After incubation, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well to prevent protein degradation.[11][12][13]
-
Harvesting: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[14]
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing.[6] Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[6][14]
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled tube.[14]
-
Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA protein assay.[6][13]
C. SDS-PAGE and Western Blotting
-
Sample Normalization: Normalize all samples to the same protein concentration using lysis buffer. Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.[6]
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6][14]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel.[6] Include a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel at a constant voltage until the dye front reaches the bottom.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13] A wet transfer is often recommended for quantitative accuracy.[11]
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step minimizes non-specific antibody binding.[6][15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to BRD9, diluted in the blocking buffer according to the manufacturer's recommendation. This incubation is typically performed overnight at 4°C with gentle agitation.[10][13]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[15]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.[10][15]
-
Final Washes: Repeat the washing step (step 7) to remove unbound secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[13] Capture the chemiluminescent signal using a digital imaging system. Adjust exposure times to ensure the signal is within the linear range and not saturated.[6]
-
Loading Control: To ensure equal protein loading across all lanes, strip the membrane and re-probe it with a primary antibody against a housekeeping protein like GAPDH, β-actin, or Vinculin.[13]
Data Presentation and Analysis
Quantitative data from Western Blot experiments should be presented clearly to allow for straightforward interpretation and comparison.
1. Quantification
-
Use image analysis software (e.g., ImageJ) to measure the band intensity for BRD9 and the corresponding loading control in each lane.[6]
-
Normalize the BRD9 band intensity by dividing it by the intensity of the loading control band for that same lane. This corrects for any variations in protein loading.
-
Calculate the percentage of remaining BRD9 relative to the vehicle control (which is set to 100%).
-
% BRD9 Remaining = (Normalized BRD9 intensity of treated sample / Normalized BRD9 intensity of vehicle control) x 100
-
-
The percentage of degradation is then calculated as:
-
% Degradation = 100 - % BRD9 Remaining
-
2. Key Metrics
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of the degrader that results in 50% degradation of the target protein. This is determined from the dose-response curve. A lower DC₅₀ value indicates higher potency.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved. This reflects the efficacy of the degrader.
3. Data Tables
Summarize the quantitative results in a table.
Table 1: Dose-Dependent Degradation of BRD9 by this compound
| Treatment Concentration | Normalized BRD9 Intensity (Arbitrary Units) | % BRD9 Remaining (Relative to Vehicle) | % BRD9 Degradation |
|---|---|---|---|
| Vehicle (DMSO) | 1.00 | 100% | 0% |
| 1 nM | 0.85 | 85% | 15% |
| 10 nM | 0.52 | 52% | 48% |
| 50 nM | 0.23 | 23% | 77% |
| 100 nM | 0.11 | 11% | 89% |
| 500 nM | 0.08 | 8% | 92% |
| 1 µM | 0.09 | 9% | 91% |
Note: Data presented is for illustrative purposes only.
Table 2: Time-Dependent Degradation of BRD9
| Treatment Time (Hours) | Normalized BRD9 Intensity (Arbitrary Units) | % BRD9 Remaining (Relative to Vehicle) | % BRD9 Degradation |
|---|---|---|---|
| 0 | 1.00 | 100% | 0% |
| 2 | 0.70 | 70% | 30% |
| 4 | 0.45 | 45% | 55% |
| 8 | 0.18 | 18% | 82% |
| 16 | 0.09 | 9% | 91% |
| 24 | 0.08 | 8% | 92% |
Note: Data presented is for illustrative purposes only. Treatment concentration is fixed at an effective dose (e.g., 100 nM).
References
- 1. Gene - BRD9 [maayanlab.cloud]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. 2bscientific.com [2bscientific.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad.com [bio-rad.com]
- 15. ptglab.com [ptglab.com]
Protocol for Assessing BRD9 Degradation via Immunofluorescence
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, a subtype of the larger SWI/SNF complex.[1][2] BRD9 functions as an epigenetic reader, recognizing acetylated lysine (B10760008) residues on histones and other proteins to modulate gene expression.[1][3] Dysregulation of BRD9 has been implicated in several diseases, including various cancers, making it an attractive therapeutic target.[4][5] One promising therapeutic strategy is targeted protein degradation, which utilizes small molecules like Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific proteins such as BRD9.[6][7]
This document provides a detailed protocol for assessing the degradation of BRD9 in cultured cells using immunofluorescence microscopy. Immunofluorescence is a powerful technique that allows for the visualization and quantification of protein levels and subcellular localization within intact cells.[8] This method complements other techniques like Western blotting by providing spatial information about protein degradation.
Signaling Pathway Involving BRD9
BRD9 is an integral subunit of the ncBAF (non-canonical Brg1/Brm-associated factors) chromatin remodeling complex.[2][9] This complex utilizes the energy from ATP hydrolysis to modulate chromatin structure, thereby influencing gene transcription.[2] The bromodomain of BRD9 specifically recognizes acetylated histones, tethering the ncBAF complex to specific genomic loci and facilitating the regulation of gene expression.[3] The activity of this complex is crucial for various cellular processes, and its dysregulation is associated with diseases like cancer.[4][5]
Caption: BRD9 within the ncBAF complex.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained when assessing the efficacy of a BRD9 degrader. While this data is often generated using methods like Western Blotting or targeted proteomics, immunofluorescence can provide complementary, quantifiable data on the reduction of nuclear BRD9 signal intensity.
| Parameter | Description | Typical Value Range | Assay Method |
| DC50 (nM) | The concentration of the degrader required to induce 50% degradation of the target protein. | 0.1 - 50 nM | Western Blot, In-Cell Western |
| Dmax (%) | The maximum percentage of target protein degradation achieved. | > 80% | Western Blot, In-Cell Western |
| Degradation Rate (t1/2) | The time required to achieve half-maximal degradation at a given concentration. | 1 - 6 hours | Western Blot Time-Course |
| IC50 (nM) | The concentration of the degrader that inhibits cell proliferation by 50%. | 0.1 - 100 nM | Cell Viability Assay |
Experimental Protocols
Experimental Workflow for Assessing BRD9 Degradation
The overall workflow for assessing BRD9 degradation via immunofluorescence involves several key stages, from cell culture and treatment to image acquisition and analysis.
Caption: Experimental workflow diagram.
Detailed Protocol for Immunofluorescence Staining of BRD9
This protocol is designed for cultured adherent cells grown on coverslips in a 24-well plate. Adjust volumes as needed for other formats.
Materials:
-
Cell Line: A cell line with detectable levels of endogenous BRD9.
-
BRD9 Degrader: The compound to be tested.
-
Vehicle Control: Typically DMSO.
-
Glass Coverslips: Sterile, 12 mm or 18 mm.
-
24-well Tissue Culture Plate
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS. Caution: PFA is toxic.
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.1% Triton X-100 in PBS.
-
Primary Antibody: Rabbit anti-BRD9 polyclonal antibody (or a validated monoclonal antibody).
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Mounting Medium: Anti-fade mounting medium.
Procedure:
-
Cell Seeding:
-
Place a sterile glass coverslip into each well of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of fixation.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment with BRD9 Degrader:
-
Prepare serial dilutions of the BRD9 degrader and a vehicle control (e.g., DMSO) in fresh cell culture medium.
-
Aspirate the old medium from the wells and add the medium containing the degrader or vehicle control.
-
Incubate for the desired time points (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of degradation.
-
-
Fixation:
-
Permeabilization:
-
Add 500 µL of Permeabilization Buffer (0.2% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.[12] This step is crucial for allowing antibodies to access intracellular targets like BRD9.
-
Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary anti-BRD9 antibody in Blocking Buffer. The optimal dilution should be determined empirically, but a starting point of 1:200 to 1:500 is common.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.[11][13][14]
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (e.g., 1:1000).
-
Add the diluted secondary antibody solution to each coverslip and incubate for 1-2 hours at room temperature, protected from light.[12][13]
-
From this point forward, keep the samples protected from light to prevent photobleaching.
-
-
Counterstaining:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Incubate with a DAPI solution for 5-10 minutes to stain the nuclei.
-
Perform a final wash with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Wick away excess PBS with the edge of a laboratory wipe.
-
Place a small drop of anti-fade mounting medium onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish if desired. Allow to dry.
-
-
Image Acquisition and Analysis:
-
Image the slides using a fluorescence or confocal microscope. Use consistent acquisition settings (e.g., exposure time, laser power) for all samples to allow for quantitative comparison.
-
For each field of view, acquire images in the DAPI channel and the channel corresponding to the secondary antibody fluorophore.
-
Perform quantitative image analysis using software such as ImageJ/Fiji or CellProfiler. The DAPI signal can be used to create a nuclear mask. The mean fluorescence intensity of the BRD9 signal within the nuclear mask is then measured for a statistically significant number of cells for each condition.
-
Normalize the mean fluorescence intensity of treated cells to that of vehicle-treated control cells to determine the percentage of BRD9 degradation.
-
References
- 1. Gene - BRD9 [maayanlab.cloud]
- 2. Mechanism of action of the SWI/SNF family complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ibidi.com [ibidi.com]
- 11. Protocols | Cell Signaling Technology [cellsignal.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. usbio.net [usbio.net]
- 14. img.abclonal.com [img.abclonal.com]
Application Notes and Protocols: Co-immunoprecipitation to Study BRD9 Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the co-immunoprecipitation (Co-IP) of Bromodomain-containing protein 9 (BRD9) to identify and study its protein-protein interactions. BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, a subset of the larger SWI/SNF complex, and plays a crucial role in gene regulation.[1][2] Understanding its interaction network is vital for elucidating its function in normal physiology and its role in diseases such as cancer.[1][3]
Introduction
Co-immunoprecipitation is a powerful and widely used technique to isolate a specific protein and its binding partners from a cell lysate.[4][5][6] This method relies on the specificity of an antibody to recognize and bind to a target protein (the "bait"), which in turn allows for the purification of the entire protein complex (the "prey"). Subsequent analysis by techniques such as Western blotting or mass spectrometry can then identify the interacting proteins. This protocol has been optimized for the study of endogenous BRD9 interactions in mammalian cell lines.
BRD9 is known to interact with core components of the SWI/SNF complex, including SMARCA4, SS18, and SMARCD1.[2][7] It also associates with BET proteins like BRD2 and BRD4.[8][9] The protocol below is designed to preserve these interactions for successful co-immunoprecipitation.
Experimental Workflow
The following diagram outlines the major steps in the BRD9 co-immunoprecipitation protocol.
Caption: Workflow for BRD9 Co-immunoprecipitation.
BRD9 Interaction Pathway
BRD9 functions as a subunit of the ncBAF (GBAF) chromatin remodeling complex. This diagram illustrates its central role and known interactions.
Caption: BRD9 Protein Interaction Network.
Detailed Experimental Protocol
This protocol is optimized for a starting amount of 1-2 x 10^7 mammalian cells.
Materials and Reagents
| Reagent/Material | Specifications |
| Cell Lines | HeLa, Jurkat, LNCaP, VCaP, or other cell lines expressing BRD9 |
| Primary Antibody | Anti-BRD9 antibody validated for IP (e.g., Rabbit monoclonal)[10][11] |
| Isotype Control | Rabbit IgG |
| Protein A/G Beads | Agarose or magnetic beads |
| Lysis Buffer | NETN Lysis Buffer or modified RIPA buffer (without SDS)[1][12] |
| Wash Buffer | IP Lysis Buffer or PBS with 0.1% Tween-20 |
| Elution Buffer | Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer (for WB) |
| Protease/Phosphatase Inhibitors | Cocktail tablets or solution |
Buffer Compositions
| Buffer | Composition |
| NETN Lysis Buffer | 10 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.5% NP-40, Protease Inhibitor Cocktail.[13] |
| IP Lysis Buffer (Modified RIPA) | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, Protease/Phosphatase Inhibitor Cocktail.[12][14] |
| Wash Buffer | Same as Lysis Buffer or PBS with 0.1% Tween-20. |
| 1X SDS-PAGE Sample Buffer | 62.5 mM Tris-HCl (pH 6.8), 2% SDS, 10% glycerol, 5% β-mercaptoethanol, 0.01% bromophenol blue. |
Procedure
1. Cell Culture and Harvest a. Culture cells to 80-90% confluency. b. Aspirate the culture medium and wash the cells twice with ice-cold PBS. c. Harvest cells by scraping (for adherent cells) or centrifugation at 500 x g for 5 minutes at 4°C.[15]
2. Cell Lysis a. Resuspend the cell pellet in 1 mL of ice-cold IP Lysis Buffer supplemented with protease and phosphatase inhibitors. b. Incubate the mixture on ice for 30 minutes with occasional vortexing to ensure complete lysis.[16] c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[16] d. Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
3. Protein Quantification a. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). b. Normalize the protein concentration for all samples. A starting concentration of 1-2 mg of total protein per IP is recommended.
4. Pre-clearing the Lysate (Optional but Recommended) a. To 1 mg of protein lysate, add 20-30 µL of Protein A/G bead slurry. b. Add 1 µg of a non-specific IgG from the same species as the IP antibody (e.g., Rabbit IgG) as a control. c. Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[4] d. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. e. Carefully transfer the supernatant to a new tube.
5. Immunoprecipitation a. Add 2-5 µg of the primary anti-BRD9 antibody to the pre-cleared lysate. b. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate. c. Incubate on a rotator overnight at 4°C to allow for the formation of antigen-antibody complexes.[4][13]
6. Immune Complex Capture a. Add 40 µL of Protein A/G bead slurry to each IP reaction. b. Incubate on a rotator for 2-4 hours at 4°C to capture the immune complexes.
7. Washing a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer. d. Repeat the wash step 3-4 times to remove non-specifically bound proteins.[6]
8. Elution a. After the final wash, carefully remove all supernatant. b. For Western Blot Analysis: Resuspend the beads in 40-50 µL of 1X SDS-PAGE sample buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. c. For Mass Spectrometry Analysis: Elute the protein complex using a non-denaturing elution buffer, such as 0.1 M glycine-HCl (pH 2.5-3.0), to preserve protein-protein interactions. Neutralize the eluate immediately with 1.5 M Tris-HCl (pH 8.8).
9. Downstream Analysis a. Western Blotting: i. Centrifuge the eluted samples to pellet the beads and load the supernatant onto an SDS-PAGE gel. ii. Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane. iii. Probe the membrane with antibodies against BRD9 (to confirm successful immunoprecipitation) and potential interacting partners (e.g., SMARCA4, BRD4). b. Mass Spectrometry: i. Process the eluted sample according to the mass spectrometry facility's guidelines (e.g., in-gel digestion followed by LC-MS/MS).
Troubleshooting and Optimization
-
High Background: Increase the number of washes or the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration). Ensure the pre-clearing step is performed.[5]
-
Low Yield of Bait Protein (BRD9): Ensure the antibody is validated for IP. Increase the amount of antibody or total protein lysate. Check BRD9 expression levels in the chosen cell line.
-
No Prey Protein Detected: The interaction may be transient or weak. Consider using a cross-linking agent (e.g., formaldehyde (B43269) or DSG) before lysis to stabilize protein complexes.[2] The lysis buffer may be too harsh; use a milder detergent or lower concentration.[14]
-
Antibody Heavy and Light Chains Obscuring Results: If performing Western blot analysis, use IP-specific secondary antibodies that do not recognize the heavy and light chains of the IP antibody. Alternatively, covalently cross-link the antibody to the beads.[17]
References
- 1. BRD9 Polyclonal Antibody (A303-781A) [thermofisher.com]
- 2. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. string-db.org [string-db.org]
- 8. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD9 regulates interferon-stimulated genes during macrophage activation via cooperation with BET protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD9 (E9R2I) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Anti-BRD9 Antibodies | Invitrogen [thermofisher.com]
- 12. Cell Lysis Buffers | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Depletion of BRD9-mediated R-loop accumulation inhibits leukemia cell growth via transcription–replication conflict - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What lysis buffer should I use for co-IPs? | Cell Signaling Technology [cellsignal.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Determining the Optimal Concentration of BRD9 Degrader-3 for Effective Protein Knockdown
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal experimental concentration of BRD9 Degrader-3, a potent and selective degrader of the bromodomain-containing protein 9 (BRD9). Adherence to these protocols will enable researchers to achieve robust and reproducible BRD9 degradation while minimizing off-target effects and cytotoxicity.
Introduction to BRD9 and Targeted Protein Degradation
Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical SWI/SNF (ncBAF) chromatin-remodeling complex, has emerged as a significant therapeutic target in various cancers.[1][2][3] BRD9 functions as an epigenetic reader, recognizing acetylated histones and recruiting the ncBAF complex to regulate gene transcription.[3] Dysregulation of BRD9 has been implicated in the progression of several malignancies, including synovial sarcoma, acute myeloid leukemia, and multiple myeloma.[4][5]
This compound is a heterobifunctional molecule, also known as a Proteolysis Targeting Chimera (PROTAC), designed to specifically induce the degradation of the BRD9 protein. It functions by simultaneously binding to BRD9 and an E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of BRD9.[2][6] This targeted protein degradation approach offers potential advantages over traditional inhibition, including enhanced potency and a more sustained downstream biological effect.
Mechanism of Action of this compound
This compound operates through the ubiquitin-proteasome system (UPS). The molecule consists of three key components: a ligand that binds to BRD9, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker connecting the two ligands. The formation of the BRD9-Degrader-E3 ligase ternary complex is the critical step that initiates the degradation process. Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the BRD9 protein. This polyubiquitination marks BRD9 for recognition and degradation by the 26S proteasome.
Key Parameters for Determining Optimal Concentration
The efficacy of a PROTAC is primarily defined by two key parameters:
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein. This is a measure of the degrader's potency.[7]
-
Dmax: The maximal percentage of target protein degradation that can be achieved with the degrader.[7]
It is also crucial to consider the potential for cytotoxicity and the "hook effect," a phenomenon where excessively high concentrations of a PROTAC can lead to reduced degradation efficiency due to the formation of binary complexes (Degrader-BRD9 or Degrader-E3 ligase) that cannot form the productive ternary complex.[6]
Quantitative Data Summary of BRD9 Degraders
The following table summarizes the degradation potency and efficacy of various BRD9 degraders in different cell lines. This data can serve as a reference for designing initial dose-response experiments for this compound. Note that DC50 and Dmax values can vary depending on the specific experimental conditions, including cell line, treatment duration, and the specific E3 ligase engaged.
| Degrader | Cell Line | DC50 | Dmax | E3 Ligase Recruited | Reference |
| PROTAC E5 | MV4-11 | 16 pM | Not Specified | Not Specified | [8][9] |
| FHD-609 | HiBiT-BRD9 CRISPR HEK293 | 190 pM (Dmax50) | 97% | Cereblon | [9][10] |
| AMPTX-1 | MV4-11 | 0.5 nM | 93% | DCAF16 | [4][9] |
| AMPTX-1 | MCF-7 | 2 nM | 70% | DCAF16 | [4][9] |
| VZ185 | EOL-1 | 4.5 nM (BRD9) | Not Specified | von Hippel-Lindau (VHL) | [11] |
| dBRD9-A | OPM2, H929 | 10-100 nM (IC50) | Not Specified | Cereblon | [6] |
| QA-68 | MV4-11 | 1-10 nM (IC50) | Not Specified | Not Specified | [5] |
| CW-3308 | G401, HS-SY-II | < 10 nM | > 90% | Cereblon | [6][9] |
Experimental Protocols
To determine the optimal concentration of this compound, a series of experiments should be performed in a systematic manner.
Protocol 1: Dose-Response Experiment to Determine DC50 and Dmax
This experiment is designed to determine the concentration range over which this compound effectively degrades BRD9 and to identify the DC50 and Dmax values.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 6-well or 12-well plates to ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A broad concentration range is recommended for the initial experiment (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Treatment: Treat the cells with the different concentrations of this compound and the vehicle control. Incubate for a predetermined time (a 24-hour incubation is a good starting point).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for the Western blot.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and capture the image.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for BRD9 and the loading control using densitometry software.
-
Normalize the BRD9 signal to the loading control signal for each sample.
-
Calculate the percentage of BRD9 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the degrader concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the DC50 and Dmax values.
-
Protocol 2: Time-Course Experiment to Determine Optimal Treatment Duration
This protocol helps to identify the optimal incubation time to achieve maximal BRD9 degradation.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Treatment: Treat the cells with a fixed concentration of this compound (e.g., a concentration at or slightly above the determined DC50). Include a vehicle control.
-
Time Points: Harvest the cells at various time points (e.g., 2, 4, 8, 16, 24, and 48 hours) after treatment.
-
Analysis: Perform cell lysis, protein quantification, and Western blotting as described in Protocol 1.
-
Data Analysis: Plot the percentage of BRD9 degradation against time to determine the time point at which maximum degradation occurs.
Protocol 3: Cell Viability Assay to Assess Cytotoxicity
It is essential to determine the concentration range at which this compound is effective without causing significant cell death.
Materials:
-
Cell line of interest
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with the same range of this compound concentrations used in the dose-response experiment.
-
Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Plot cell viability against the degrader concentration to determine the IC50 (half-maximal inhibitory concentration) for cell viability. The optimal working concentration for degradation experiments should be well below this IC50 value.
Protocol 4: Washout Experiment to Assess Duration of Effect
This experiment evaluates the duration of BRD9 degradation after the removal of the degrader.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with an effective concentration of this compound for the optimal duration determined in Protocol 2.
-
Washout: After the initial treatment, remove the medium containing the degrader, wash the cells with PBS three times, and then add fresh medium without the degrader.[12]
-
Time Points: Harvest the cells at various time points after the washout (e.g., 0, 8, 24, 48, and 72 hours).
-
Analysis: Perform cell lysis, protein quantification, and Western blotting to assess the levels of BRD9 protein at each time point.
-
Data Analysis: Plot the percentage of BRD9 protein remaining against time after washout to determine how quickly the protein levels recover.
Signaling Pathways Involving BRD9
BRD9 is involved in the regulation of several key signaling pathways implicated in cancer. Understanding these pathways can help in designing downstream functional assays.
BRD9 has been shown to control the TGF-β/Activin/Nodal pathway, which is crucial for self-renewal and differentiation of stem cells and the progression of cancer.[13] It also regulates the oxytocin signaling pathway in gastric cancer.[1] Furthermore, BRD9 can facilitate the oncogenic Nrf2 pathway, which can dampen sensitivity to certain cancer therapies.[14] Targeted inhibition of BRD9 has been demonstrated to suppress tumorigenesis by inducing apoptosis and cell cycle arrest.[15]
By following these detailed protocols and considering the provided quantitative data and pathway information, researchers can confidently determine the optimal concentration of this compound for their specific experimental needs, leading to more accurate and impactful results in the study of BRD9 biology and the development of novel cancer therapeutics.
References
- 1. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BRD9 Degrader-1 | Benchchem [benchchem.com]
- 10. foghorntx.com [foghorntx.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRD9 Degrader-3 in Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) has emerged as a critical therapeutic target in acute myeloid leukemia (AML).[1][2] BRD9 is a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression.[3][4] In AML, BRD9 is often overexpressed and is essential for leukemic cell proliferation and survival.[1][2] Unlike traditional inhibitors that only block the bromodomain activity, BRD9 degraders, such as "BRD9 Degrader-3," offer a more profound and sustained therapeutic effect by inducing the complete removal of the BRD9 protein.[5] These heterobifunctional molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs), hijack the cell's ubiquitin-proteasome system to specifically target BRD9 for degradation.[6][7][8] This document provides detailed application notes and experimental protocols for the characterization of a representative BRD9 degrader, CFT8634 (referred to herein as "this compound" for illustrative purposes), in AML cell lines.
Mechanism of Action
BRD9 degraders are heterobifunctional molecules composed of a ligand that binds to BRD9, a linker, and a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN).[6][7] The degrader facilitates the formation of a ternary complex between BRD9 and the E3 ligase, leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.[6][9] The degradation of BRD9 disrupts the function of the ncBAF complex, leading to the downregulation of key oncogenic signaling pathways, including MYC and STAT5, which are critical for AML cell proliferation and survival.[1][10][11]
Data Presentation
The following tables summarize the quantitative data for various BRD9 degraders in AML cell lines.
Table 1: Half-Maximal Degradation Concentration (DC50) of BRD9 Degraders in Cancer Cell Lines
| Degrader | Cell Line | DC50 (nM) | Assay Time (h) | E3 Ligase | Reference |
| CFT8634 | Synovial Sarcoma | 2 | Not Specified | CRBN | [9] |
| CFT8634 | HSSYII | 2.7 | 2 | CRBN | [12] |
| dBRD9 | MOLM-13 | 50 (approx.) | 4 | CRBN | [8] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of BRD9 Degraders in AML Cell Lines
| Degrader | Cell Line | IC50 (nM) | Assay Time (days) | Reference |
| FHD-609 | EOL-1, MV4-11, MOLM-13, OCI-AML-2, etc. | <20 | 10 | [13] |
| QA-68-ZU81 | MV4-11, SKM-1 | 1 - 10 | 6 | [5] |
| QA-68-ZU81 | Kasumi-1-luc+ | 10 - 100 | 6 | [5] |
| dBRD9 | EOL-1 | 4.872 | 7 | |
| dBRD9 | MOLM-13 | Potent anti-proliferative effect | 7 | [8] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the effects of "this compound" in AML cell lines.
Cell Culture
-
Cell Lines: A panel of AML cell lines with diverse genetic backgrounds should be used, for example:
-
MV4-11 (MLL-AF4 fusion)
-
MOLM-13 (MLL-AF9 fusion)
-
Kasumi-1 (t(8;21), KIT mutation)
-
EOL-1 (FIP1L1-PDGFRA fusion)
-
SKM-1 (Complex karyotype)
-
OCI-AML2 (NPM1 mutation)
-
-
Culture Medium: RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-glutamine.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
Western Blot for BRD9 Degradation and Pathway Analysis
This protocol confirms the degradation of BRD9 and assesses the impact on downstream signaling proteins like c-MYC and STAT5.
-
Materials:
-
AML cells
-
This compound (e.g., CFT8634) and DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-BRD9 (e.g., Cell Signaling Technology #71232)
-
Anti-c-MYC
-
Anti-STAT5
-
Anti-GAPDH or Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed AML cells in 6-well plates and allow them to acclimate.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO for various time points (e.g., 2, 4, 8, 24 hours).
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Normalize protein concentrations, add Laemmli sample buffer, and boil at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Cell Viability Assay
This assay measures the effect of this compound on AML cell proliferation.
-
Materials:
-
AML cells
-
This compound and DMSO
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Procedure (CCK-8):
-
Seed 1 x 10⁴ cells per well in a 96-well plate.
-
Treat with serial dilutions of this compound or DMSO for 24, 48, 72, and 96 hours.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 2-3 hours at 37°C.
-
Measure absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the DMSO control and determine the IC₅₀ values.
-
Apoptosis Assay by Flow Cytometry
This assay quantifies the induction of apoptosis following treatment with this compound.
-
Materials:
-
AML cells
-
This compound and DMSO
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound or DMSO for a specified time (e.g., 48 hours).
-
Harvest and wash cells twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Analyze samples by flow cytometry.
-
Gate on the cell population based on forward and side scatter.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
-
Materials:
-
AML cells
-
This compound and DMSO
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI)/RNase A Staining Solution
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound or DMSO for 24-48 hours.
-
Harvest and wash cells with PBS.
-
Fix cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 2 hours at 4°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI/RNase A Staining Solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol measures the mRNA expression levels of BRD9 target genes, such as MYC and STAT5.
-
Materials:
-
Treated AML cells
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
-
Procedure:
-
Extract total RNA from treated and control cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and specific primers.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Colony Formation Assay
This assay evaluates the long-term effect of this compound on the self-renewal capacity of AML progenitor cells.
-
Materials:
-
AML cells
-
This compound and DMSO
-
Methylcellulose-based semi-solid medium (e.g., MethoCult™)
-
Iscove's Modified Dulbecco's Media (IMDM)
-
35 mm culture dishes
-
-
Procedure:
-
Prepare a single-cell suspension of AML cells.
-
Mix the cells with the methylcellulose (B11928114) medium containing various concentrations of this compound or DMSO.
-
Plate 1.1 mL of the cell mixture into 35 mm culture dishes.
-
Incubate at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.
-
Count the number of colonies (defined as >50 cells) under an inverted microscope.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the efficacy and mechanism of action of BRD9 degraders in AML cell lines. By systematically evaluating the effects on BRD9 protein levels, downstream signaling pathways, cell viability, apoptosis, cell cycle, and clonogenic potential, researchers can thoroughly characterize novel BRD9-targeting therapeutics for the treatment of acute myeloid leukemia.
References
- 1. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. c4therapeutics.com [c4therapeutics.com]
- 13. foghorntx.com [foghorntx.com]
- 14. storage.googleapis.com [storage.googleapis.com]
Application of BRD9 Degrader-3 in Patient-Derived Xenograft Models: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of BRD9 Degrader-3 in patient-derived xenograft (PDX) models. The information herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this targeted protein degrader.
Introduction to BRD9 and BRD9 Degraders
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[1] Its role in regulating gene expression has implicated it in the proliferation and survival of various cancer cells, making it a compelling therapeutic target.[1] BRD9 degraders, such as this compound, are heterobifunctional molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs). These molecules function by inducing the selective degradation of the BRD9 protein through the ubiquitin-proteasome system. They achieve this by simultaneously binding to BRD9 and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent destruction of BRD9 by the proteasome. This approach offers a powerful alternative to traditional inhibition, as it leads to the elimination of the target protein.
Mechanism of Action and Signaling Pathways
BRD9 degradation has been shown to impact several key oncogenic signaling pathways. By removing BRD9, these degraders can disrupt the transcriptional programs that drive cancer cell growth and survival. Key pathways affected include:
-
STAT5 Signaling: In acute myeloid leukemia (AML), BRD9 overexpression can activate the STAT5 pathway, which is crucial for the proliferation and survival of leukemia cells.[2]
-
Wnt/β-catenin Pathway: Knockdown of BRD9 has been observed to inhibit lung and colon cancer development, potentially through the Wnt/β-catenin signaling pathway.[3]
-
MYC Expression: BRD9 can sustain the transcription of the MYC oncogene in certain cancer types like AML.[4]
-
TGF-β/Activin/Nodal Pathway: BRD9 is involved in regulating the activity of the TGF-β/Activin/Nodal signaling pathway, which plays a role in the progression of pancreatic and breast cancers.[5]
Below is a diagram illustrating the general mechanism of action for a BRD9 degrader.
Caption: Mechanism of BRD9 degradation by this compound.
Quantitative Data Summary
The following tables summarize preclinical data for representative BRD9 degraders in various cancer models. This information can serve as a reference for designing efficacy and pharmacodynamic studies with this compound.
Table 1: In Vivo Efficacy of BRD9 Degraders in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Administration Route | Tumor Growth Inhibition (TGI) | Reference |
| FHD-609 | SYO-1 Synovial Sarcoma CDX | 0.1, 0.5, 2.0 mg/kg, weekly | Intravenous (IV) | Complete suppression at 2 mg/kg over 30 days | [2] |
| CFT8634 | RPMI-8226 Multiple Myeloma Xenograft | 10, 15, or 30 mg/kg, daily | Oral (PO) | Dose-dependent tumor growth inhibition | [1] |
| CW-3308 | HS-SY-II Synovial Sarcoma Xenograft | Not specified | Oral (PO) | Effective inhibition of tumor growth | [6] |
Table 2: In Vivo Pharmacodynamic Effects of BRD9 Degraders
| Compound | Cancer Model | Dose | Time Point | BRD9 Degradation | Reference |
| FHD-609 | SYO-1 Synovial Sarcoma CDX | 0.05 - 5.0 mg/kg (single dose) | Time-dependent | Dose- and time-dependent degradation | [2] |
| CW-3308 | HS-SY-II Synovial Sarcoma Xenograft | Single oral dose | Not specified | >90% reduction in tumor tissue | [6] |
| AMPTX-1 | Xenograft Model | 10 mg/kg (oral) | Not specified | Sustained BRD9 protein degradation | [2] |
Experimental Protocols
This section provides detailed protocols for the application of this compound in patient-derived xenograft (PDX) models.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general procedure for implanting patient tumor tissue into immunocompromised mice.
Materials:
-
Fresh patient tumor tissue, collected under sterile conditions
-
Immunocompromised mice (e.g., NOD/SCID, NSG)
-
Sterile surgical instruments
-
Matrigel (optional)
-
Anesthesia
-
Calipers for tumor measurement
Procedure:
-
Tumor Tissue Processing:
-
Wash the fresh tumor tissue with cold, sterile phosphate-buffered saline (PBS) containing antibiotics.
-
Remove any non-tumorous or necrotic tissue.
-
Cut the tumor into small fragments of approximately 3x3x3 mm.
-
-
Implantation:
-
Anesthetize the recipient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to support initial growth.
-
Implant a single tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring:
-
Monitor the mice for tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a suitable size (e.g., 100-200 mm³), the mice are ready for the efficacy study.
-
Protocol 2: In Vivo Efficacy Study in PDX Models
This protocol describes a typical study to evaluate the anti-tumor activity of this compound.
Caption: Workflow for an in vivo efficacy study.
Materials:
-
PDX-bearing mice with established tumors
-
This compound
-
Vehicle control (e.g., 0.5% CMC-Na in water, or a solution of DMSO, PEG300, and saline)
-
Dosing equipment (e.g., oral gavage needles, syringes)
Procedure:
-
Cohort Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).
-
Drug Formulation and Administration:
-
Prepare the formulation for this compound and the vehicle control. The choice of vehicle will depend on the solubility and stability of the degrader.
-
Administer this compound and vehicle control according to the planned dosing schedule (e.g., once daily) and route (e.g., oral gavage, intravenous injection).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the mice daily.
-
-
Study Endpoint and Data Analysis:
-
Terminate the study after a predetermined duration (e.g., 21-28 days) or when tumors in the control group reach a specified size.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Protocol 3: Pharmacodynamic Analysis of BRD9 Degradation
This protocol is for assessing the in-tumor degradation of BRD9 protein.
Materials:
-
Tumor samples from treated and control mice
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibody against BRD9
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
ECL substrate and imaging system
Procedure:
-
Tumor Lysate Preparation:
-
At the end of the efficacy study or at specific time points, harvest tumors from a subset of mice.
-
Homogenize the tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-BRD9 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to confirm equal protein loading.
-
-
Densitometry Analysis:
-
Quantify the band intensities to determine the percentage of BRD9 degradation in the treated groups relative to the vehicle control group.
-
Conclusion
The use of this compound in patient-derived xenograft models provides a robust platform for the preclinical evaluation of this novel therapeutic agent. The protocols and data presented here offer a framework for researchers to investigate the anti-tumor efficacy, mechanism of action, and pharmacodynamic properties of BRD9 degraders, ultimately facilitating their translation into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of FHD-609: A potent and selective heterobifunctional degrader of BRD9 - American Chemical Society [acs.digitellinc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for RNA-seq Analysis Following BRD9 Degrader-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in oncology.[1] BRD9 plays a crucial role in the regulation of gene expression, and its dysregulation is implicated in the progression of various cancers, including synovial sarcoma and certain hematological malignancies.[2][3] Unlike traditional inhibitors that only block the activity of a protein's specific domain, targeted protein degraders offer a novel therapeutic strategy by inducing the complete removal of the target protein.
BRD9 Degrader-3 is a potent molecular glue that induces the degradation of BRD9 with a DC50 (concentration for 50% degradation) of less than 1.25 nM.[4] By hijacking the cell's ubiquitin-proteasome system, this compound marks the BRD9 protein for destruction, leading to a rapid and sustained depletion of cellular BRD9 levels.[5] This application note provides a comprehensive guide for researchers utilizing RNA sequencing (RNA-seq) to elucidate the global transcriptomic changes that occur in cancer cells following treatment with this compound. The provided protocols and data presentation formats will enable a thorough understanding of the downstream consequences of BRD9 degradation and aid in the identification of novel therapeutic biomarkers and pathways.
Key Signaling Pathways Involving BRD9
BRD9 is involved in multiple signaling pathways that are critical for cancer cell proliferation and survival. Understanding these pathways is essential for interpreting the results of RNA-seq analysis after BRD9 degradation.
-
SWI/SNF Complex and Transcriptional Regulation: BRD9 is a subunit of the ncBAF (non-canonical Brg1/Brm-associated factors) complex, a type of SWI/SNF chromatin remodeling complex.[6] These complexes utilize the energy from ATP hydrolysis to modulate chromatin structure, thereby regulating gene expression. The degradation of BRD9 can disrupt the function of the ncBAF complex, leading to widespread changes in the transcription of genes involved in cell growth and differentiation.[2]
-
Wnt/β-catenin Pathway: In some cancers, BRD9 has been shown to be a positive regulator of the Wnt/β-catenin signaling pathway.[7] This pathway is fundamental in embryonic development and is often aberrantly activated in cancer, promoting cell proliferation and survival. Degradation of BRD9 would be expected to downregulate Wnt/β-catenin target genes.
-
STAT5 Signaling: In acute myeloid leukemia (AML), BRD9 is known to activate the STAT5 signaling pathway, which is crucial for the proliferation and survival of leukemia cells.[8] Therefore, treatment with a BRD9 degrader could lead to the downregulation of STAT5 and its target genes.
-
MAPK/ERK Pathway: Recent studies have indicated that BRD9 can promote the malignant phenotype of thyroid cancer by activating the MAPK/ERK signaling pathway.[9] This pathway is a central regulator of cell proliferation, differentiation, and survival.
-
TGF-β/Activin/Nodal Pathway: BRD9 has been implicated in the regulation of the TGF-β/Activin/Nodal signaling pathway, which plays a complex, context-dependent role in cancer, influencing processes such as cell growth, differentiation, and epithelial-mesenchymal transition (EMT).[7]
Diagrams of Signaling Pathways and Experimental Workflow
Caption: BRD9 Signaling Pathways and Point of Intervention.
Caption: Experimental Workflow for RNA-seq Analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., synovial sarcoma cell line SYO-1 or an AML cell line like MV4-11) in appropriate cell culture flasks or plates. Allow the cells to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Subsequently, dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for BRD9 degradation in your specific cell line, typically in the range of 1-100 nM.[10] A vehicle control (DMSO) should be run in parallel, with the final DMSO concentration not exceeding 0.1%.
-
Treatment: Treat the cells with the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time. A time-course experiment (e.g., 6, 12, 24, and 48 hours) is recommended to capture both early and late transcriptional responses to BRD9 degradation.[11] For initial experiments, a 24-hour time point is often informative.
-
Cell Harvesting: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for RNA extraction.
RNA Extraction
-
Lysis: Lyse the harvested cells using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases and preserve RNA integrity.
-
Homogenization: Homogenize the lysate to reduce its viscosity, typically by passing it through a fine-gauge needle or using a rotor-stator homogenizer.
-
RNA Purification: Purify the total RNA from the lysate using either a silica-based column purification method or a phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
DNase Treatment: Treat the purified RNA with DNase I to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and quality of the extracted RNA.
-
Quantity: Use a spectrophotometer (e.g., NanoDrop) to measure the RNA concentration.
-
Purity: The A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be greater than 1.8.
-
Integrity: Analyze the RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of >8 is recommended for optimal RNA-seq results.[12]
-
RNA-seq Library Preparation and Sequencing
-
mRNA Enrichment/rRNA Depletion:
-
For analyzing protein-coding genes, enrich for polyadenylated (poly(A)) mRNA using oligo(dT)-coated magnetic beads.
-
Alternatively, to analyze both coding and non-coding RNAs, deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA.
-
-
Fragmentation and Priming: Fragment the enriched mRNA or rRNA-depleted RNA into smaller pieces. Prime the fragmented RNA with random hexamers.
-
First-Strand cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) using reverse transcriptase.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the adenylated cDNA fragments. These adapters contain sequences for binding to the sequencing flow cell and for indexing (barcoding) the samples.
-
PCR Amplification: Amplify the adapter-ligated cDNA library using PCR to generate a sufficient quantity of library for sequencing.
-
Library Quality Control and Quantification: Assess the size distribution of the library using an automated electrophoresis system and quantify the library concentration using a fluorometric method (e.g., Qubit) or qPCR.
-
Sequencing: Pool the indexed libraries and sequence them on a next-generation sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is typically sufficient for differential gene expression analysis.[13]
Data Presentation
Table 1: Illustrative Summary of Differentially Expressed Genes (DEGs)
| Comparison | Total DEGs | Upregulated Genes | Downregulated Genes |
| This compound (10 nM) vs. Vehicle | 1,500 | 600 | 900 |
| This compound (100 nM) vs. Vehicle | 2,500 | 950 | 1,550 |
Table 2: Illustrative Top 10 Downregulated Genes Following this compound Treatment (24 hours)
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Adjusted p-value (FDR) |
| MYC | MYC Proto-Oncogene | -3.5 | 1.2e-50 | 3.1e-46 |
| CCND1 | Cyclin D1 | -2.8 | 4.5e-42 | 8.2e-38 |
| TCF4 | Transcription Factor 4 | -2.5 | 9.1e-38 | 1.5e-33 |
| LEF1 | Lymphoid Enhancer Binding Factor 1 | -2.3 | 2.7e-35 | 3.9e-31 |
| STAT5A | Signal Transducer and Activator of Transcription 5A | -2.1 | 6.8e-32 | 8.8e-28 |
| BCL2 | B-Cell CLL/Lymphoma 2 | -1.9 | 1.4e-29 | 1.7e-25 |
| MMP9 | Matrix Metallopeptidase 9 | -1.8 | 3.3e-27 | 3.8e-23 |
| VEGFA | Vascular Endothelial Growth Factor A | -1.7 | 5.6e-25 | 6.1e-21 |
| AXIN2 | Axin 2 | -1.6 | 8.9e-23 | 9.4e-19 |
| CDK6 | Cyclin Dependent Kinase 6 | -1.5 | 1.2e-21 | 1.2e-17 |
Table 3: Illustrative Pathway Analysis of Downregulated Genes
| Pathway Name (Database) | Number of Genes in Pathway | p-value | Adjusted p-value (FDR) |
| Wnt Signaling Pathway (KEGG) | 75 | 1.5e-15 | 3.2e-12 |
| Cell Cycle (KEGG) | 80 | 3.2e-12 | 5.8e-09 |
| Pathways in Cancer (KEGG) | 150 | 6.8e-10 | 9.1e-07 |
| MAPK Signaling Pathway (KEGG) | 120 | 1.4e-08 | 1.7e-05 |
| TGF-beta Signaling Pathway (KEGG) | 60 | 2.5e-07 | 2.8e-04 |
| JAK-STAT Signaling Pathway (KEGG) | 90 | 5.1e-06 | 5.3e-03 |
Conclusion
RNA-seq is a powerful tool for dissecting the molecular mechanisms underlying the therapeutic effects of novel agents like this compound. By following the detailed protocols and data presentation guidelines outlined in this application note, researchers can robustly identify and quantify the transcriptomic changes induced by BRD9 degradation. The resulting data will provide valuable insights into the biological functions of BRD9, the downstream consequences of its removal, and will aid in the identification of potential biomarkers for patient stratification and response to therapy. The integration of these transcriptomic findings with other 'omics' data will further enhance our understanding of BRD9's role in cancer and accelerate the development of targeted therapies.
References
- 1. Exploiting vulnerabilities of SWI/SNF chromatin remodelling complexes for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. foghorntx.com [foghorntx.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. BRD9 promotes the malignant phenotype of thyroid cancer by activating the MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Impact of RNA degradation on gene expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
Application Note: Unveiling Chromatin Dynamics Following BRD9 Degradation using ChIP-seq
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, known as ncBAF or GBAF.[1][2] This complex plays a crucial role in regulating gene expression by altering chromatin structure. BRD9, through its bromodomain, recognizes and binds to acetylated lysine (B10760008) residues on histone tails, thereby recruiting the ncBAF complex to specific genomic loci.[2][3] Dysregulation of BRD9 has been implicated in various cancers, including synovial sarcoma and malignant rhabdoid tumors, making it a compelling therapeutic target.[1][4]
The development of targeted protein degraders, such as those utilizing Proteolysis Targeting Chimera (PROTAC) technology, has enabled the acute depletion of BRD9.[3] This rapid removal of BRD9 provides a powerful tool to dissect its immediate impact on chromatin architecture and gene regulation. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is an invaluable technique to map the genome-wide localization of BRD9 and to investigate the subsequent changes in histone modifications and transcription factor occupancy upon its degradation. This application note provides a detailed protocol for performing ChIP-seq to study chromatin alterations following the induced degradation of BRD9.
Signaling Pathway and Experimental Rationale
BRD9-containing ncBAF complexes are recruited to chromatin, in part, through the interaction of the BRD9 bromodomain with acetylated histones. Once recruited, the complex utilizes the ATPase activity of its SMARCA4 (BRG1) or SMARCA2 (BRM) subunit to remodel nucleosomes, which can influence chromatin accessibility and gene expression. Degradation of BRD9 is hypothesized to lead to the eviction of the ncBAF complex from its target sites, resulting in altered chromatin structure, histone marks (e.g., H3K27Ac), and transcription factor binding, ultimately leading to the downregulation of oncogenic gene programs.[4]
Experimental Workflow
The overall workflow involves treating cells with a BRD9 degrader, followed by cell harvesting, chromatin preparation, immunoprecipitation of the target of interest (e.g., H3K27Ac or another transcription factor), library preparation, and high-throughput sequencing.
Detailed Protocol
This protocol is optimized for starting with approximately 1-4 x 107 cells per ChIP reaction.
I. Cell Culture and Treatment
-
Culture cells (e.g., a synovial sarcoma cell line known to be sensitive to BRD9 degradation) to ~80-90% confluency.
-
Treat cells with the BRD9 degrader at a predetermined optimal concentration and for a time course (e.g., 0, 2, 6, 24 hours) to capture both immediate and downstream effects. A vehicle control (e.g., DMSO) must be run in parallel. The kinetics of degradation should be confirmed by Western blot.[5]
II. Cell Harvesting and Cross-linking
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Scrape the cells, transfer to a conical tube, and pellet by centrifugation (e.g., 1,500 x g for 5 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold PBS.
III. Chromatin Preparation
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.[6]
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in a shearing/sonication buffer.
-
Sonicate the chromatin to achieve an average fragment size of 200-700 bp. Optimization of sonication conditions is critical.
-
Clear the lysate by centrifugation to pellet debris. The supernatant is the soluble chromatin fraction.
-
Set aside a small aliquot of the sheared chromatin to serve as the "input" control.
IV. Immunoprecipitation
-
Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific background.[6]
-
Add the ChIP-grade primary antibody (e.g., anti-H3K27Ac or an antibody against a transcription factor of interest) to the pre-cleared chromatin. A parallel IP with a non-specific IgG antibody should be performed as a negative control.
-
Incubate overnight at 4°C with rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.[6]
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Perform a final wash with TE buffer.
V. Elution, Reverse Cross-linking, and DNA Purification
-
Elute the chromatin from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).
-
Reverse the formaldehyde cross-links by incubating the eluates and the input control at 65°C for several hours to overnight, typically with the addition of NaCl.
-
Treat with RNase A and then Proteinase K to remove RNA and proteins.
-
Purify the DNA using phenol:chloroform extraction or a column-based purification kit.
VI. Library Preparation and Sequencing
-
Quantify the purified ChIP and input DNA.
-
Prepare sequencing libraries from the ChIP and input DNA samples according to the manufacturer's instructions (e.g., Illumina).
-
Perform high-throughput sequencing.
Data Presentation and Analysis
The sequencing data should be analyzed to identify genomic regions with differential histone modification or transcription factor binding between the degrader-treated and control samples. This involves mapping reads to a reference genome, followed by peak calling and differential binding analysis.
Table 1: Key Quantitative Parameters for ChIP-seq Protocol
| Parameter | Recommended Value | Notes |
| Cell Number per IP | 1-4 x 107 | Varies by cell type and target abundance. |
| Formaldehyde Concentration | 1% (final) | For cross-linking protein-DNA complexes. |
| Cross-linking Time | 10 minutes | Over-cross-linking can mask epitopes. |
| Sonication Fragment Size | 200-700 bp | Check on agarose (B213101) gel. Optimal size depends on the target. |
| Antibody Amount per IP | 1-10 µg | Requires optimization for each antibody. |
| IgG Control | Match isotype and concentration | Essential for assessing non-specific binding. |
| Sequencing Read Depth | 20-50 million reads per sample | Deeper sequencing may be needed for low-abundance targets. |
| Input DNA | ~1% of total chromatin | Used for background normalization. |
Expected Outcomes
Degradation of BRD9 is expected to cause significant changes in the chromatin landscape. Specifically, one might observe:
-
A genome-wide reduction in H3K27Ac levels, particularly at super-enhancer regions that are co-occupied by BRD9.[4]
-
Changes in the binding patterns of other transcription factors whose recruitment or stability at chromatin is dependent on the ncBAF complex.
-
Correlation between the loss of activating histone marks (like H3K27Ac) and the downregulation of nearby genes, as determined by parallel RNA-seq experiments.[7]
These results will provide valuable insights into the direct functional consequences of BRD9 activity on chromatin and gene regulation, aiding in the validation of BRD9 as a therapeutic target and in understanding the mechanisms of action for BRD9-targeting drugs.
References
- 1. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Downstream Effects of BRD9 Degradation on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) is an epigenetic reader and a key subunit of the non-canonical SWI/SNF chromatin remodeling complex, also known as ncBAF.[1][2] This complex plays a crucial role in regulating gene expression by altering chromatin structure, making DNA more accessible for transcription.[3][4] BRD9 recognizes and binds to acetylated lysine (B10760008) residues on histones, recruiting the ncBAF complex to specific gene promoters and enhancers to modulate their activity.[4][5]
Given its role in controlling the expression of genes involved in cell proliferation, survival, and differentiation, BRD9 has emerged as a significant therapeutic target in various diseases, particularly cancer.[3][6] Elevated expression or aberrant function of BRD9 is linked to the progression of several malignancies, including synovial sarcoma, malignant rhabdoid tumors, and acute myeloid leukemia (AML).[2][7][8]
Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic strategy.[9] BRD9 degraders are heterobifunctional molecules that induce the selective degradation of the BRD9 protein via the ubiquitin-proteasome system.[8][9] These degraders have shown more robust and sustained effects compared to simple inhibition of the bromodomain.[7][10] Understanding the downstream consequences of BRD9 degradation is critical for elucidating its biological functions and for the development of effective therapeutics.
This document provides detailed protocols and application notes for measuring the downstream effects of BRD9 degradation on global gene and protein expression.
Mechanism of Action: BRD9 Degradation
BRD9 degraders, such as dBRD9, are PROTACs designed to link the BRD9 protein to an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[11][12] This induced proximity facilitates the ubiquitination of BRD9, marking it for degradation by the 26S proteasome.[9] The removal of BRD9 from the ncBAF complex disrupts its ability to regulate chromatin, leading to widespread changes in the transcription of its target genes.[7]
Caption: Workflow of BRD9 targeted degradation via a PROTAC molecule.
Downstream Effects on Gene Expression & Signaling
Degradation of BRD9 leads to significant alterations in cellular signaling and gene expression. The specific genes and pathways affected are often context-dependent, varying by cell type and disease state. For instance, in synovial sarcoma, BRD9 degradation leads to the downregulation of oncogenic transcriptional programs driven by the SS18-SSX fusion protein.[7][13] In multiple myeloma, BRD9 degradation disrupts ribosome biogenesis and downregulates the master regulator MYC.[14][15] In macrophages, BRD9 degradation can reduce the expression of interferon-stimulated genes.[16]
Key Signaling Pathways Modulated by BRD9
BRD9 has been shown to influence several critical signaling pathways involved in cancer and inflammation. These include:
-
MYC Signaling: BRD9 degradation can lead to the downregulation of MYC and its target genes, impacting cell cycle and proliferation.[14]
-
Inflammatory Pathways: BRD9 regulates interferon-stimulated genes and can modulate glucocorticoid responses in macrophages.[16][17]
-
Cell Cycle and Apoptosis: Loss of BRD9 can induce G1 cell-cycle arrest and trigger apoptosis in cancer cells.[14][18]
-
Extracellular Matrix (ECM) Organization: In uterine fibroid cells, BRD9 inhibition impacts ECM accumulation and remodeling pathways.[18][19]
-
Oxytocin (B344502) Signaling: In gastric cancer, BRD9 has been shown to alter the expression of genes within the oxytocin signaling pathway.[20]
Caption: High-level overview of BRD9's role in signaling pathways.
Summary of Gene Expression Changes Post-BRD9 Degradation
The following table summarizes key findings from the literature on genes and pathways affected by BRD9 degradation or inhibition across different biological contexts.
| Cell Type / Disease Model | Key Genes / Pathways Affected | Direction of Change | Experimental Approach | Reference(s) |
| Synovial Sarcoma | Oncogenic transcriptional programs, SS18-SSX target genes | Downregulated | RNA-seq, ChIP-seq | [7][13] |
| Multiple Myeloma | Ribosome biogenesis genes, MYC | Downregulated | RNA-seq | [14][15] |
| Acute Myeloid Leukemia (AML) | Pathways of inflammation, cell adhesion, DNA repair, cell cycle | Altered | RNA-seq | [10] |
| Macrophages | Interferon-stimulated genes (ISGs) | Downregulated | RNA-seq | [16] |
| Uterine Fibroid Cells | Cell cycle, ECM-related pathways | Altered | Transcriptomic profiling | [18][19] |
| Prostate Cancer | Androgen receptor (AR) target genes | Downregulated | RNA-seq | [21] |
| Leukemia Cells | Genes prone to R-loop formation | Upregulated R-loops | DNA/RNA hybrid immunoprecipitation | [22] |
Experimental Protocols
This section provides detailed protocols to confirm BRD9 degradation and measure its downstream effects on the transcriptome and proteome.
Overall Experimental Workflow
Caption: General workflow for studying the effects of BRD9 degradation.
Protocol 1: Cell Culture and Treatment with BRD9 Degrader
-
Cell Seeding: Plate cells of interest (e.g., MOLM-13 for AML, HSSYII for synovial sarcoma) at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of the BRD9 degrader (e.g., dBRD9) in DMSO (e.g., 10 mM).[11] Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1 nM to 1000 nM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug treatment.
-
Treatment: Treat cells with the BRD9 degrader or vehicle control for the desired time course (e.g., 2, 4, 6, 24, 48 hours). The optimal time will depend on the kinetics of degradation and the downstream events being measured. A 4-6 hour treatment is often sufficient to observe significant BRD9 degradation and early transcriptional changes.[9][13]
-
Harvesting: After incubation, harvest cells for downstream analysis.
-
For Protein: Wash cells with ice-cold PBS, centrifuge, and lyse the pellet for Western Blot or proteomics.
-
For RNA: Wash cells with ice-cold PBS, centrifuge, and lyse the pellet using a suitable lysis buffer for RNA extraction (e.g., TRIzol or a kit-based buffer).
-
Protocol 2: Western Blot for BRD9 Degradation Confirmation
-
Protein Extraction: Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against BRD9. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., Actin, Tubulin, or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity to determine the percentage of BRD9 degradation relative to the vehicle control.
Protocol 3: RNA Sequencing (RNA-seq) for Transcriptome Analysis
-
RNA Extraction: Extract total RNA from treated and control cells using a TRIzol-based method or a commercial kit (e.g., Qiagen RNeasy). Ensure the working area is RNase-free.
-
Quality Control (QC): Assess the quantity and quality of the extracted RNA.
-
Use a NanoDrop spectrophotometer to measure concentration and purity (A260/A280 ratio).
-
Use an Agilent Bioanalyzer or similar instrument to determine the RNA Integrity Number (RIN). A RIN score > 7 is generally preferred for standard poly(A) enrichment protocols.[23] For degraded samples (lower RIN), consider protocols based on ribosomal RNA depletion (e.g., Ribo-Zero) or exon capture, as they provide better results.[24][25]
-
-
Library Preparation:
-
Start with 100 ng to 1 µg of total RNA.
-
mRNA Enrichment: Isolate mRNA using poly(A) selection with oligo(dT) magnetic beads.
-
Fragmentation & Priming: Fragment the enriched mRNA into smaller pieces.
-
First-Strand Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Second-Strand Synthesis: Synthesize the second strand of cDNA.
-
End Repair and A-tailing: Repair the ends of the dsDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the library to generate enough material for sequencing.
-
-
Library QC and Sequencing:
-
Assess the quality and size distribution of the final library using a Bioanalyzer.
-
Quantify the library using qPCR.
-
Sequence the libraries on an Illumina platform (e.g., NovaSeq, NextSeq) to generate 50-150 bp paired-end reads.
-
-
Bioinformatic Analysis:
-
QC: Check the quality of raw sequencing reads using FastQC.
-
Alignment: Align reads to a reference genome (e.g., hg38) using an aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated upon BRD9 degradation.
-
Pathway Analysis: Perform Gene Set Enrichment Analysis (GSEA) or use tools like DAVID or Metascape to identify enriched biological pathways and processes among the differentially expressed genes.
-
Protocol 4: Quantitative Proteomics (TMT-based)
-
Protein Extraction and Digestion:
-
Lyse cells and extract total protein.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from each condition (e.g., different doses or time points of dBRD9 treatment, vehicle control) with a unique TMT isobaric tag.
-
Pool the labeled samples into a single mixture.
-
-
Fractionation:
-
Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by online nano-flow liquid chromatography coupled to a high-resolution Orbitrap mass spectrometer.
-
The mass spectrometer will perform MS1 scans to measure peptide precursor ions and MS2/MS3 scans to sequence the peptides and quantify the TMT reporter ions.
-
-
Data Analysis:
-
Use a software suite like Proteome Discoverer or MaxQuant to search the raw mass spectrometry data against a protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify the relative abundance of each protein across the different conditions based on the intensity of the TMT reporter ions.[26]
-
Perform statistical analysis to identify proteins with significant changes in abundance following BRD9 degradation.
-
Perform pathway analysis on the differentially expressed proteins to identify affected cellular processes.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting BRD9 for Cancer Treatment: A New Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic modulation by targeting bromodomain containing protein 9 (BRD9): Its therapeutic potential and selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elifesciences.org [elifesciences.org]
- 14. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Collection - Data from BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 16. BRD9 regulates interferon-stimulated genes during macrophage activation via cooperation with BET protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells [mdpi.com]
- 19. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Depletion of BRD9-mediated R-loop accumulation inhibits leukemia cell growth via transcription–replication conflict - PMC [pmc.ncbi.nlm.nih.gov]
- 23. RNA-seq: impact of RNA degradation on transcript quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A comprehensive assessment of RNA-seq protocols for degraded and low-quantity samples - OAK Open Access Archive [oak.novartis.com]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting inefficient BRD9 degradation with BRD9 Degrader-3
This technical support center provides guidance to researchers, scientists, and drug development professionals using BRD9 degraders, specifically focusing on troubleshooting inefficient degradation of the BRD9 protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BRD9 degraders like BRD9 Degrader-3?
BRD9 degraders are typically Proteolysis-Targeting Chimeras (PROTACs) or molecular glues.[1] PROTACs are heterobifunctional molecules with three components: a ligand that binds to the BRD9 protein, a ligand that recruits an E3 ubiquitin ligase (like Cereblon, VHL, or DCAF16), and a linker connecting them.[2][3] This design brings BRD9 into close proximity with the E3 ligase, facilitating the transfer of ubiquitin to BRD9.[2] This ubiquitination marks BRD9 for destruction by the cell's proteasome, leading to its degradation.[2][4] Unlike traditional inhibitors that only block a protein's function, degraders lead to the physical removal of the target protein.[2]
Q2: I am observing inefficient or no BRD9 degradation after treatment with this compound. What are the common causes?
Several factors can lead to suboptimal BRD9 degradation. The most common issues include:
-
Suboptimal Degrader Concentration: Both too low and too high concentrations can be ineffective. Very high concentrations can lead to the "hook effect," where the degrader binds separately to BRD9 and the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[5]
-
Inappropriate Treatment Time: Protein degradation is a time-dependent process. The kinetics can vary based on the specific degrader, its concentration, and the cell type used.[6]
-
Cell Line Specificity: The efficiency of degradation can be highly dependent on the experimental cell line. This is often due to varying endogenous expression levels of BRD9 and the specific E3 ligase recruited by the degrader.[6]
-
Compound Integrity: Issues with the stability or solubility of the degrader in your experimental setup can prevent it from reaching its target.[6]
-
Technical Issues with Western Blot: Problems during protein extraction, quantification, or the immunoblotting process can lead to inaccurate assessment of BRD9 levels.
Troubleshooting Guide
Problem: Little to no degradation of BRD9 observed by Western Blot.
Here are potential causes and recommended troubleshooting steps to address inefficient BRD9 degradation.
| Potential Cause | Recommended Action |
| 1. Suboptimal Degrader Concentration (Hook Effect) | Perform a dose-response experiment. Treat cells with a wide range of degrader concentrations (e.g., 0.1 nM to 10 µM) for a fixed time point (e.g., 6, 18, or 24 hours) to determine the optimal concentration (DC50) and observe any potential hook effect at higher concentrations.[5] |
| 2. Inappropriate Treatment Duration | Conduct a time-course experiment. Treat cells with the determined optimal concentration of the degrader and harvest at multiple time points (e.g., 2, 4, 6, 8, 12, 24 hours) to identify the optimal treatment duration. Some degraders can achieve significant degradation within a few hours. |
| 3. Low Endogenous E3 Ligase or BRD9 Expression | Confirm the expression levels of both BRD9 and the relevant E3 ligase (e.g., Cereblon, VHL) in your chosen cell line via Western Blot. If expression is low, consider using a different cell line known to have higher expression of these proteins.[6] |
| 4. Poor Compound Solubility or Stability | Ensure the degrader is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture media. Prepare fresh dilutions for each experiment and minimize freeze-thaw cycles of the stock solution.[7] |
| 5. Proteasome Inhibition | As a control, co-treat cells with the BRD9 degrader and a proteasome inhibitor (e.g., MG-132, Bortezomib). If the degrader is working, proteasome inhibition should "rescue" BRD9 from degradation, leading to protein levels similar to the vehicle control. This confirms the degradation is proteasome-dependent.[5][8] |
| 6. Inefficient Ternary Complex Formation | To confirm the degrader is engaging both BRD9 and the E3 ligase, perform a co-immunoprecipitation (Co-IP) experiment. Pull down the E3 ligase and blot for BRD9. An increased amount of co-precipitated BRD9 in degrader-treated cells indicates successful ternary complex formation.[5] |
| 7. Western Blot Technical Issues | Ensure complete cell lysis by using an appropriate lysis buffer with fresh protease inhibitors.[9] Accurately quantify total protein concentrations (e.g., using a BCA assay) to ensure equal loading.[10] Verify the specificity and optimal dilution of your primary anti-BRD9 antibody and ensure your secondary antibody is appropriate and active. Always include a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes.[10] |
Quantitative Data Summary
The following tables summarize degradation and inhibitory concentrations for various BRD9 degraders from published studies. This data can serve as a reference for expected potency. Note that "this compound" is reported to have a DC50 of <1.25 nM, though the specific cell line and timepoint may vary.[11]
Table 1: Half-maximal Degradation Concentration (DC₅₀) of BRD9 Degraders
| Compound | Cell Line | DC₅₀ (nM) | Assay Time (h) |
|---|---|---|---|
| This compound | Not Specified | <1.25 | Not Specified |
| AMPTX-1 | MV4-11 | 0.5 | 6 |
| AMPTX-1 | MCF-7 | 2 | 6 |
| VZ185 | Not Specified | 4.5 | Not Specified |
| dBRD9-A | MOLM-13 | 56.6 (IC50) | Not Specified |
Data compiled from multiple sources.[5][10][11][12]
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of BRD9 Degraders on Cell Viability
| Compound | Cell Line | IC₅₀ (nM) | Assay Time (days) |
|---|---|---|---|
| dBRD9-A | Multiple Myeloma | 10 - 100 | 5 |
| dBRD9 | EOL-1 | 4.872 | 7 |
| dBRD9 | A204 | 89.8 | 7 |
Data compiled from multiple sources.[10][13]
Experimental Protocols
Protocol 1: Western Blot for BRD9 Degradation Assessment
This protocol details the steps to quantify BRD9 protein levels following treatment with a degrader.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[6]
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[10]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[6]
-
Collect the supernatant containing the protein lysate.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[2]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary anti-BRD9 antibody (at the manufacturer's recommended dilution) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.[6]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.[6]
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[10]
-
Quantify the band intensities using software like ImageJ.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.[6]
-
Normalize the BRD9 signal to the loading control signal for each sample.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification
This protocol is used to confirm the formation of the BRD9-Degrader-E3 Ligase complex.
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control as described above.
-
Lyse cells using a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the specific E3 ligase (e.g., anti-Cereblon) or an isotype control antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads multiple times with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the bound proteins from the beads using Laemmli sample buffer and boiling.
-
Analyze the eluates by Western Blot using an anti-BRD9 antibody to detect co-immunoprecipitated BRD9.[6] An increase in the BRD9 signal in the degrader-treated sample compared to the control indicates ternary complex formation.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. dBRD9 | Active Degraders | Tocris Bioscience [tocris.com]
- 13. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Optimizing BRD9 Degrader-3 treatment time for maximum degradation
Welcome to the technical support center for BRD9 Degrader-3. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experimental conditions for achieving maximum BRD9 degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule, likely a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of the BRD9 protein. It functions by simultaneously binding to BRD9 and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). This proximity facilitates the ubiquitination of BRD9, marking it for degradation by the cell's natural protein disposal system, the proteasome.[1][2] This targeted degradation approach can offer greater potency and selectivity compared to traditional inhibitors.
Q2: What are the key downstream effects of BRD9 degradation?
BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and plays a crucial role in regulating gene expression.[2][3] Its degradation can lead to the suppression of key oncogenes like c-MYC, resulting in the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis in cancer cells.[4][3] BRD9 is also implicated in pathways such as Notch signaling.[5]
Q3: What is a recommended starting concentration and treatment time for this compound?
For initial experiments, a dose-response study is highly recommended. Based on data from similar BRD9 degraders, a starting concentration range of 0.1 nM to 1000 nM is appropriate.[6] Significant degradation of BRD9 can often be observed within a few hours of treatment, with some studies showing near-complete loss within 1 hour. Maximal degradation is typically achieved between 6 and 24 hours.[7] A time-course experiment using a fixed concentration is crucial to determine the optimal degradation window for your specific cell line and experimental setup.[8]
Troubleshooting Guide
Problem 1: Inefficient or No BRD9 Degradation
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Degrader Concentration | Perform a dose-response experiment with a wide concentration range (e.g., 0.1 nM to 10 µM) to determine the half-maximal degradation concentration (DC50).[1][6] |
| Inappropriate Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) at a fixed concentration (e.g., the determined DC50) to identify the optimal treatment duration for maximal degradation (Dmax).[6] |
| Cell Line Specificity | Confirm the expression levels of both BRD9 and the relevant E3 ligase (e.g., CRBN, VHL) in your chosen cell line using Western blotting.[1] Different cell lines can have varying levels of these proteins, impacting degradation efficiency. |
| Compound Instability or Solubility | Ensure that this compound is fully dissolved and stable in your cell culture media under the experimental conditions. Prepare fresh stock solutions and dilutions for each experiment. |
| "Hook Effect" | At very high concentrations, PROTACs can exhibit a "hook effect," where degradation efficiency decreases due to the formation of non-productive binary complexes (Degrader-BRD9 or Degrader-E3 ligase) instead of the productive ternary complex.[1][8] If you observe decreased degradation at higher concentrations, perform a more detailed dose-response curve with smaller concentration increments in the higher range to pinpoint the optimal concentration before the hook effect occurs.[6] |
Problem 2: High Cell Toxicity
| Potential Cause | Troubleshooting Recommendation |
| Off-Target Effects | The degrader may be affecting other essential proteins. Consider performing a proteomics study to identify off-target degradation. Using shorter treatment times may help focus on the direct effects of BRD9 degradation. |
| High Degrader Concentration | Use the lowest effective concentration that achieves significant and maximal BRD9 degradation to minimize potential toxicity. |
| Cell Line Sensitivity | The cell line being used may be highly dependent on BRD9 for survival. Ensure that the observed toxicity aligns with the expected phenotype of BRD9 loss. |
Quantitative Data Summary for BRD9 Degraders
The following table summarizes reported DC50 and optimal treatment times for various BRD9 degraders in different cancer cell lines. This data can serve as a valuable reference for designing experiments with this compound.
| Degrader | Cell Line | DC50 (nM) | Optimal Treatment Time (h) | Reference |
| AMPTX-1 | MV4-11 | 0.5 | 6 | [4] |
| AMPTX-1 | MCF-7 | 2 | 6 | [4] |
| dBRD9-A | Multiple Myeloma Cell Lines | 10 - 100 | 5 (days for IC50) | [4] |
| PROTAC E5 | MV4-11 | 0.016 | Not Specified | [9] |
| PROTAC BRD9 Degrader-7 | Not Specified | 1.02 | Not Specified | [4] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Time
This protocol outlines a general procedure to identify the optimal treatment duration for achieving maximum BRD9 degradation.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well) at a density that ensures they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere and recover overnight.[8]
-
Degrader Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., the predetermined DC50). Include a vehicle control (DMSO) for each time point.
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) after treatment.[6][8]
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[8] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[8]
-
Protein Quantification: Collect the supernatant containing the soluble protein. Determine the protein concentration of each sample using a BCA assay.[8]
-
Western Blot Analysis: Normalize the protein amounts for all samples. Prepare samples with Laemmli buffer and boil. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against BRD9 and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody and visualize using an ECL substrate.[4]
-
Data Analysis: Quantify the band intensities from the Western blot. Normalize the BRD9 protein signal to the loading control signal for each time point. Plot the normalized BRD9 levels against treatment time to determine the point of maximum degradation.[8]
Protocol 2: Dose-Response Experiment for DC50 Determination
This protocol details the steps to determine the concentration-dependent degradation of BRD9.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Degrader Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO). Incubate for the predetermined optimal time from the time-course experiment.[6]
-
Cell Lysis and Protein Quantification: Follow steps 4 and 5 from Protocol 1.
-
Western Blot Analysis: Perform Western blotting as described in Protocol 1 for each concentration.
-
Data Analysis: Quantify and normalize the BRD9 band intensities as in Protocol 1. Plot the normalized BRD9 levels against the log of the degrader concentration to determine the DC50 value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Gene - BRD9 [maayanlab.cloud]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line variability in response to BRD9 Degrader-3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of BRD9 Degrader-3 and other related BRD9-targeting degraders.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule, likely a Proteolysis Targeting Chimera (PROTAC). It works by inducing the degradation of Bromodomain-containing protein 9 (BRD9). The degrader molecule simultaneously binds to BRD9 and an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity facilitates the ubiquitination of BRD9, marking it for degradation by the cell's proteasome. The degradation of BRD9 disrupts the function of the noncanonical SWI/SNF (ncBAF) chromatin remodeling complex, leading to anti-proliferative effects in susceptible cancer cell lines.[1][2][3][4]
Q2: Why is there significant variability in the response of different cell lines to this compound?
A2: The variability in cell line response is primarily due to the specific genetic and molecular dependencies of different cancer types.[5]
-
Synthetic Lethality: Certain cancers, such as synovial sarcoma with the SS18-SSX fusion gene and SMARCB1-deficient tumors like malignant rhabdoid tumors, have a synthetic lethal dependence on BRD9.[6][7][8] In these contexts, the function of other SWI/SNF complexes is perturbed, making the cells highly reliant on the BRD9-containing ncBAF complex for survival.
-
BRD9 Overexpression and Dependency: Some cancer types, like acute myeloid leukemia (AML) and multiple myeloma, can be dependent on BRD9 for their growth and survival, often showing elevated BRD9 expression.[9][10][11]
-
Androgen Receptor Signaling: In prostate cancer, BRD9 has been shown to be a critical regulator of androgen receptor (AR) signaling.[12]
-
E3 Ligase Expression: The efficiency of the degrader can also depend on the expression levels of the recruited E3 ligase (e.g., CRBN) within the specific cell line.[5]
Q3: What are the key signaling pathways affected by BRD9 degradation?
A3: Degradation of BRD9 can impact several oncogenic signaling pathways, including:
-
SWI/SNF Chromatin Remodeling: As a key component of the ncBAF complex, BRD9 degradation directly impacts chromatin structure and gene expression.[9][13]
-
Ribosome Biogenesis: In multiple myeloma, BRD9 degradation has been shown to disrupt ribosome biogenesis.[9]
-
MYC and STAT5 Signaling: BRD9 can regulate the expression of oncogenes like MYC and the activation of pathways such as STAT5 in leukemia.[12][14]
-
Wnt/β-catenin Pathway: Knockdown of BRD9 has been shown to inhibit the Wnt/β-catenin signaling pathway in lung and colon cancers.[14]
-
TGF-β/Activin/Nodal Pathway: BRD9-mediated regulation of this pathway has been observed in the context of embryonic stem cells and some cancers.[5]
Troubleshooting Guide
Problem 1: I am not observing the expected level of BRD9 degradation in my Western Blot.
| Possible Cause | Troubleshooting Step |
| Suboptimal Degrader Concentration | Perform a dose-response experiment to determine the optimal concentration (DC50) for your specific cell line. Excessively high concentrations can lead to the "hook effect," where degradation is less efficient.[5] |
| Inappropriate Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal treatment duration for maximal degradation in your cell line. |
| Low E3 Ligase Expression | Confirm the expression of the relevant E3 ligase (e.g., Cereblon for many BRD9 degraders) in your cell line via Western Blot.[5] |
| Compound Instability | Ensure the degrader is properly dissolved and stable in your cell culture media. Refer to the manufacturer's instructions for storage and handling. |
| Cell Line Insensitivity | The chosen cell line may not be dependent on BRD9 for survival. Consider using a positive control cell line known to be sensitive to BRD9 degradation (e.g., a synovial sarcoma cell line). |
Problem 2: My cell viability assay shows little to no effect of the BRD9 degrader.
| Possible Cause | Troubleshooting Step |
| Insufficient Degradation | First, confirm BRD9 degradation using Western Blot as described in Problem 1. |
| Short Assay Duration | The anti-proliferative effects of BRD9 degradation may take several days to become apparent. Extend the duration of your cell viability assay (e.g., 5-7 days). |
| Cell Line Resistance | The cell line may have intrinsic resistance mechanisms or may not be dependent on BRD9. Review the literature to confirm if your cell line is an appropriate model. |
| Incorrect Assay Choice | Ensure the chosen viability assay (e.g., MTT, CellTiter-Glo) is suitable for your cell line and experimental conditions. |
Quantitative Data Summary
The following tables summarize the reported cellular activity of various BRD9 degraders across different cancer cell lines.
Table 1: Half-maximal Degradation Concentration (DC₅₀) of BRD9 Degraders
| Compound | Cell Line | DC₅₀ (nM) | Assay Time (h) |
| CFT8634 | Synovial Sarcoma | 2 | Not Specified |
| CFT8634 | SMARCB1-deficient | 2.7 | Not Specified |
| dBRD9-A | OPM2 (Multiple Myeloma) | ~10-100 | 24 |
| dBRD9-A | H929 (Multiple Myeloma) | ~10-100 | 24 |
| QA-68 | MV4-11 (AML) | <10 | 24 |
| QA-68 | SKM-1 (AML) | <10 | 24 |
| AMPTX-1 | MV4-11 (AML) | 0.5 | 6 |
| AMPTX-1 | MCF-7 (Breast Cancer) | 2 | 6 |
| VZ185 | Not Specified | 4.5 | Not Specified |
| DBr-1 | Not Specified | 90 | Not Specified |
| BRD9 Degrader-2 | Not Specified | ≤1.25 | Not Specified |
Note: DC₅₀ values can vary depending on the specific experimental conditions.[1][2][6][10][15]
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of BRD9 Degraders in Cell Viability Assays
| Compound | Cell Line | IC₅₀ (nM) | Assay Time (days) |
| dBRD9-A | Multiple Myeloma Cell Lines | 10 - 100 | 5 |
| QA-68 | MV4-11 (AML) | 1 - 10 | 6 |
| QA-68 | SKM-1 (AML) | 1 - 10 | 6 |
| QA-68 | Kasumi-1 (AML) | 10 - 100 | 6 |
| dBRD9 | EOL-1 (AML) | 4.87 | 7 |
Note: IC₅₀ values are a measure of the compound's effect on cell proliferation and can differ from DC₅₀ values.[1][10]
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD9 Degradation
This protocol details the steps to assess the degradation of BRD9 protein levels in cells treated with a BRD9 degrader.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight (for adherent cells). Treat cells with a range of concentrations of the BRD9 degrader or DMSO for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Resolve 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.[1][9][13]
-
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo)
This protocol outlines the general steps for assessing the effect of BRD9 degradation on cell proliferation.
Materials:
-
Cell line of interest
-
This compound
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Plating and Treatment: Seed cells at an appropriate density in a 96-well plate. Treat with a serial dilution of the BRD9 degrader. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 5-7 days).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well and measure the luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.[11][16]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be used to verify the formation of the BRD9-Degrader-E3 Ligase ternary complex.
Materials:
-
Co-Immunoprecipitation Kit
-
Antibody against the E3 ligase (e.g., anti-CRBN)
-
Antibody against BRD9
Procedure:
-
Cell Lysis: Lyse cells treated with the BRD9 degrader and vehicle control according to the Co-IP kit instructions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase to pull down the complex.
-
Elution: Elute the bound proteins.
-
Western Blot Analysis: Analyze the eluates by Western Blot using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9.[9][17]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
Addressing off-target effects of BRD9 Degrader-3
Welcome to the technical support center for BRD9 Degrader-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects and to offer troubleshooting support for experiments involving this and similar BRD9 molecular glue degraders.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a molecular glue degrader designed to selectively target the bromodomain-containing protein 9 (BRD9) for degradation. Unlike traditional inhibitors that only block a protein's function, molecular glues induce proximity between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] Some novel BRD9 molecular glues, such as AMPTX-1 and ZZ7, have been shown to recruit the E3 ligase DCAF16.[3][4][5][6] This mechanism of action allows for the removal of the entire BRD9 protein, potentially offering a more profound and lasting biological effect compared to inhibition alone.
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects with molecular glue degraders can be categorized as follows:
-
Degradation-dependent off-targets: The degrader may induce the degradation of proteins other than BRD9. This can occur if other proteins share structural similarities with BRD9 or if the ternary complex (BRD9-Degrader-E3 Ligase) forms non-selectively with other proteins.[7]
-
Degradation-independent off-targets: The molecule itself might exert biological effects independent of its ability to cause protein degradation. These effects could stem from the binding of the degrader to other proteins without inducing their degradation.[7]
-
Pathway-related effects: The degradation of BRD9 can lead to downstream changes in signaling pathways that may be considered off-target effects depending on the desired therapeutic outcome.[5]
Q3: How can I minimize and assess off-target effects?
A3: To minimize and accurately assess off-target effects, consider the following strategies:
-
Titrate the concentration: Use the lowest effective concentration of the degrader that achieves robust and selective BRD9 degradation. This can be determined through a dose-response experiment.
-
Use appropriate controls: Include a negative control compound that binds to BRD9 but does not recruit the E3 ligase, or a compound that is structurally similar but inactive.
-
Perform washout experiments: To confirm that the observed phenotype is due to BRD9 degradation, remove the degrader from the cell culture and monitor the recovery of BRD9 protein levels and the reversal of the biological effect.
-
Global proteomics analysis: Employ techniques like Tandem Mass Tag (TMT) or Data Independent Acquisition (DIA) mass spectrometry to comprehensively profile the proteome and identify any unintended protein degradation.[8][9][10][11]
Q4: I am not observing efficient BRD9 degradation. What are the common causes and troubleshooting steps?
A4: Several factors can contribute to suboptimal degradation. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions. Common causes include suboptimal degrader concentration (the "hook effect"), inappropriate treatment time, low E3 ligase expression in the cell line, and issues with compound stability or solubility.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low BRD9 degradation | 1. Suboptimal Degrader Concentration: Too low of a concentration may not form the ternary complex effectively. Too high of a concentration can lead to the "hook effect," where binary complexes (Degrader-BRD9 or Degrader-E3 ligase) predominate.[7] | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., from low picomolar to high micromolar) to determine the optimal concentration (DC50) and observe any potential hook effect. |
| 2. Incorrect Incubation Time: The kinetics of degradation can vary between cell types and degraders. The chosen time point may be too early or too late to observe maximal degradation. | 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration for maximal BRD9 degradation. | |
| 3. Low E3 Ligase Expression: The cell line used may have low endogenous expression of the recruited E3 ligase (e.g., DCAF16 for some novel BRD9 glues).[4] | 3. Confirm the expression of the relevant E3 ligase in your cell line using Western blot, qPCR, or by consulting publicly available databases. If expression is low, consider using a different cell line. | |
| 4. Compound Instability or Poor Solubility: The degrader may be unstable or precipitate in the cell culture medium. | 4. Ensure the degrader is fully dissolved in a suitable solvent (e.g., DMSO) before adding to the media. Visually inspect for any precipitation. Test the stability of the compound under your experimental conditions if necessary. | |
| 5. Proteasome Inhibition: Other treatments or cellular conditions may be inhibiting the proteasome, which is essential for degradation. | 5. As a positive control for the degradation machinery, use a known proteasome inhibitor (e.g., MG132 or bortezomib) to see if it rescues BRD9 degradation by your compound. | |
| Off-target protein degradation observed | 1. Lack of Specificity: The degrader may be inducing the degradation of other proteins, particularly those closely related to BRD9 (e.g., BRD7) or other bromodomain-containing proteins. | 1. Perform a global proteomics analysis (e.g., TMT-MS) to identify all proteins that are degraded upon treatment.[8][9][12] |
| 2. High Degrader Concentration: Using a concentration that is too high can increase the likelihood of off-target effects. | 2. Use the lowest effective concentration that maintains robust on-target degradation while minimizing off-target degradation. | |
| Observed phenotype does not correlate with BRD9 degradation | 1. Degradation-Independent Pharmacology: The degrader molecule itself may have biological activity that is independent of its ability to degrade BRD9. | 1. Use a non-degrading control compound (e.g., a molecule that binds BRD9 but doesn't recruit the E3 ligase) to see if the phenotype persists. This will help differentiate between effects due to BRD9 degradation and other pharmacological activities of the compound. |
| 2. Delayed Phenotypic Onset: The biological consequence of BRD9 degradation may take longer to manifest than the degradation itself. | 2. Perform longer-term cell-based assays to assess the phenotype at later time points post-degradation. |
Quantitative Data Summary
The following table summarizes key quantitative data for representative BRD9 molecular glue degraders. Note that "this compound" is a product name with limited publicly available data, so data from well-characterized, published molecules like AMPTX-1 are included for comparison.
| Compound | Target | E3 Ligase Recruited | DC50 (Degradation) | Dmax (Max Degradation) | Cell Line | Reference |
| This compound | BRD9 | Not specified | <1.25 nM | ≥75% | Not specified | [13] |
| AMPTX-1 | BRD9 | DCAF16 | 0.5 nM | 93% | MV4-11 | [3][5] |
| AMPTX-1 | BRD9 | DCAF16 | 2 nM | 70% | MCF-7 | [3] |
| ZZ7 | BRD9 | DCAF16 | Not specified | Not specified | Synovial sarcoma cells | [4] |
| dBRD9 | BRD9 | CRBN | Not specified | Not specified | MOLM-13 | [14] |
Key Experimental Protocols
Western Blot for BRD9 Degradation
Objective: To quantify the reduction in BRD9 protein levels following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against BRD9 overnight at 4°C. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the BRD9 signal to a loading control (e.g., β-actin or GAPDH).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm that this compound induces the formation of a ternary complex between BRD9 and the recruited E3 ligase.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control for a short duration (e.g., 1-4 hours) to capture the transient ternary complex. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G beads. Incubate the lysates with an antibody against the suspected E3 ligase (e.g., DCAF16) or BRD9 overnight at 4°C to pull down the complex.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blot using antibodies against BRD9 and the E3 ligase.
Global Proteomics for Off-Target Analysis (TMT-MS Workflow)
Objective: To identify and quantify all proteins that are degraded upon treatment with this compound.
Methodology:
-
Sample Preparation: Treat cells with the optimal concentration of this compound and a vehicle control for a time point that shows maximal BRD9 degradation. Harvest and lyse the cells.
-
Protein Digestion: Quantify the protein and digest it into peptides using trypsin.
-
TMT Labeling: Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the control.
Visualizations
Caption: Mechanism of action of a BRD9 molecular glue degrader.
References
- 1. youtube.com [youtube.com]
- 2. Molecular Glue Degraders: A Deep Dive into a Novel Therapeutic Strategy | Blog | Biosynth [biosynth.com]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mode of action of a DCAF16-recruiting targeted glue that can selectively degrade BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amphista Therapeutics reveals novel BRD9 degradation mechanism at 2024 Symposium [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 9. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Degrader [proteomics.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cancer-research-network.com [cancer-research-network.com]
Improving the solubility and stability of BRD9 Degrader-3 in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with BRD9 Degrader-3, particularly focusing on its solubility and stability in in vitro experimental settings.
Troubleshooting Guide
Issue 1: Precipitation of this compound Upon Dilution in Aqueous Buffer or Cell Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. However, when I dilute it into my aqueous assay buffer (e.g., PBS) or cell culture medium, a precipitate forms immediately. What is causing this and how can I resolve it?
Answer: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds like many PROTACs when they are rapidly transferred from a high-concentration organic solvent stock to an aqueous environment.[1] The key is to maintain the compound's solubility at each step of the dilution process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility assay (see Experimental Protocols section).[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of aqueous media causes a rapid solvent shift, leading to precipitation.[1] | Perform a step-wise or serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound slowly or dropwise while gently vortexing the media to ensure proper mixing.[1] |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. Adding the stock to cold media can induce precipitation.[1][2][3] | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[1] |
| High Final DMSO Concentration | While DMSO aids initial dissolution, high final concentrations (>0.5%) can be toxic to cells and may not be sufficient to maintain solubility of some compounds. | Aim for a final DMSO concentration of ≤0.1%.[4] This may require preparing a higher concentration initial stock solution if the final working concentration of the degrader is high. |
| Inherent Poor Solubility | This compound may have intrinsically low aqueous solubility, a common challenge for PROTACs which are often large, complex molecules.[5][6] | For persistent issues, consider formulation strategies: • Co-solvents: Prepare a stock in a mixture of solvents. A common formulation is 10% DMSO, 40% PEG300, and 5% Tween-80 in an aqueous buffer.[4] • Amorphous Solid Dispersions (ASDs): For advanced applications, dispersing the degrader in a polymer matrix (e.g., HPMCAS) can enhance solubility by preventing crystallization.[4][7] |
Issue 2: Loss of this compound Activity Over Time in Solution or During an Experiment
Question: I am observing a decrease in the efficacy of my this compound during my experiment (e.g., reduced degradation of BRD9 protein after 24 hours compared to 4 hours). Could the compound be unstable?
Answer: Yes, the loss of activity over time suggests potential compound instability in the experimental medium. It is important to assess the chemical stability of this compound under your specific assay conditions.
Troubleshooting Steps:
-
Assess Stability in Media: Perform an in vitro stability assay (see Experimental Protocols) by incubating this compound in your cell culture medium at 37°C. Collect samples at various time points (e.g., 0, 2, 8, 24 hours) and quantify the amount of intact degrader using LC-MS/MS.[8]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can lead to compound degradation. Aliquot your stock solution into single-use vials to minimize this.
-
Protect from Light: Some compounds are light-sensitive. Store stock solutions and conduct experiments in a manner that minimizes exposure to direct light.
-
Evaluate Adsorption: Hydrophobic compounds can adsorb to plasticware, reducing the effective concentration in solution. Using low-adhesion microplates or adding a small amount of a carrier protein like BSA (e.g., 0.1%) to the buffer can mitigate this.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound? A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions of degraders and other small molecules for in vitro use.[4][9][10] Ensure the DMSO is high purity and anhydrous to prevent compound degradation.
Q2: How should I store the this compound stock solution? A2: Store DMSO stock solutions at -20°C or -80°C in tightly sealed, single-use aliquots to prevent degradation from moisture and repeated freeze-thaw cycles.
Q3: My BRD9 degrader shows good in vitro potency but poor cellular activity. Could this be related to solubility or stability? A3: Yes, both are critical factors. Poor solubility can lead to the formation of aggregates that have low cell permeability.[11] Instability in cell culture media will reduce the effective concentration of the compound over the course of the experiment, leading to diminished cellular activity. It is essential to confirm the compound is soluble and stable at the concentrations and duration of your cell-based assay.
Q4: How can I confirm that the observed loss of BRD9 protein is due to proteasomal degradation? A4: To confirm the mechanism of action, you can co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132) or a NEDD8-activating enzyme inhibitor (e.g., MLN4924).[12][13] If the degradation of BRD9 is blocked or significantly reduced in the presence of these inhibitors, it confirms a proteasome-mediated degradation pathway.[4][13]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay determines the solubility of a compound that is first dissolved in DMSO and then diluted into an aqueous buffer, mimicking the process of preparing working solutions for in vitro assays.[9][14][15]
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.
-
Addition to Buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger volume of your aqueous buffer (e.g., 198 µL of PBS, pH 7.4) in a new 96-well plate. This keeps the final DMSO concentration consistent (e.g., at 1%).
-
Incubation: Shake the plate at room temperature for a set period, typically 1-2 hours.[9]
-
Detection of Precipitation:
-
Nephelometry: Measure light scattering using a nephelometer. An increase in signal indicates precipitate formation.[9][14]
-
UV Spectroscopy: After incubation, filter the samples through a filter plate to remove any precipitate.[16] Measure the UV absorbance of the filtrate and compare it to a standard curve prepared in DMSO to quantify the concentration of the soluble compound.[14][16]
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Protocol 2: Thermodynamic Solubility Assay
This assay measures the equilibrium solubility of a compound and is considered the "true solubility".[17][18]
Methodology:
-
Sample Preparation: Add an excess amount of solid (powder) this compound to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Equilibration: Shake or rotate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[9][19]
-
Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and filter it. Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing against a standard curve.[16][17]
Protocol 3: In Vitro Stability Assay in Cell Culture Media
This protocol assesses the chemical stability of this compound under physiological conditions.
Methodology:
-
Prepare Solution: Spike this compound into pre-warmed (37°C) complete cell culture medium (including serum) at the final desired concentration (e.g., 1 µM).
-
Incubation: Incubate the solution at 37°C in a cell culture incubator.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Sample Quenching: Immediately stop any potential degradation by adding a threefold excess of cold acetonitrile (B52724) containing an internal standard to the collected aliquots.
-
Protein Precipitation: Vortex and centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of intact this compound at each time point relative to the T=0 sample.
-
Data Analysis: Plot the percentage of remaining compound versus time to determine the degradation rate and half-life (t½).
Data Presentation
Table 1: Solubility of Representative PROTACs in Different Media
| Compound Class | Media | Solubility (µM) |
| VHL-based USP7 Degrader | Aqueous Buffer | ~1 µM |
| VHL-based USP7 Degrader (Optimized) | Aqueous Buffer | >170 µM[5][20] |
| IRAK4 Degrader | DMSO | >10,000 µM[4] |
| IRAK4 Degrader | PBS (1% DMSO) | ~5 µM |
Note: This table contains representative data for different PROTACs to illustrate the range of solubilities and the impact of optimization. Actual values for this compound must be determined experimentally.
Visualizations
BRD9 Degradation Pathway
Caption: Mechanism of action for BRD9 targeted degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. google.com [google.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. benchchem.com [benchchem.com]
- 9. enamine.net [enamine.net]
- 10. asianpubs.org [asianpubs.org]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 17. evotec.com [evotec.com]
- 18. creative-biolabs.com [creative-biolabs.com]
- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
Western blot troubleshooting for BRD9 detection after degradation
Welcome to the technical support center for Bromodomain-containing protein 9 (BRD9) detection following targeted protein degradation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining clear and reliable Western blot results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the Western blotting of BRD9 after inducing its degradation.
Q1: I don't see any BRD9 band in my control (untreated) lane. What could be the problem?
A: The absence of a BRD9 signal in your control sample can stem from several factors, from sample preparation to antibody performance.
-
Low Protein Expression: Confirm that your cell line or tissue model expresses detectable levels of BRD9. You can consult resources like The Human Protein Atlas or published literature to verify expression levels.[1] It may be necessary to load a higher amount of total protein (at least 20-30 µg of whole-cell extract) to detect low-abundance proteins.[1][2]
-
Improper Sample Preparation: Protein degradation during sample collection and lysis is a common issue.[1][3] Always prepare fresh samples and use lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[1][3][4] Store lysates at -80°C to minimize degradation if immediate use is not possible.[1]
-
Suboptimal Antibody Performance: The primary antibody may not be performing correctly. Ensure you are using an antibody validated for Western blotting and at the manufacturer's recommended dilution.[5] To check the antibody's activity, you can perform a dot blot.[2]
-
Inefficient Protein Transfer: Proteins may not have transferred efficiently from the gel to the membrane. You can verify the transfer by staining the membrane with Ponceau S before the blocking step.[6][7]
Q2: My BRD9 band is very faint in the control lane and completely absent in the degrader-treated lane. How can I be sure degradation is occurring?
A: While this is the expected outcome of a successful degradation experiment, it's crucial to ensure the result is not due to general technical issues.
-
Optimize Antibody Concentration: If the signal is weak in the control, you may need to use a higher concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C).[2][8]
-
Increase Protein Load: As mentioned, increasing the amount of protein loaded onto the gel can enhance the signal.[2]
-
Use a More Sensitive Substrate: Employing a high-sensitivity chemiluminescent substrate can help in detecting low levels of protein.[2]
-
Loading Control is Key: Always probe your blot for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading between the control and treated lanes.[9] A consistent loading control signal indicates that the disappearance of the BRD9 band is likely due to specific degradation.
Q3: I see a complete loss of the BRD9 band after treatment, but how do I confirm it's due to proteasomal degradation?
A: This is a critical validation step. The disappearance of BRD9 could be due to other mechanisms like transcriptional or translational inhibition.
-
Proteasome Inhibitor Co-treatment: The gold standard for confirming proteasome-mediated degradation is to co-treat your cells with your BRD9 degrader and a proteasome inhibitor (e.g., Bortezomib, MG132).[10] If the degradation is proteasome-dependent, the BRD9 band should be "rescued" in the co-treated sample compared to the sample treated with the degrader alone.[10]
-
NEDD8-Activating E1 (NAE1) Inhibitor Co-treatment: Since many degraders utilize Cullin-RING E3 ligases (CRLs), which are dependent on neddylation, co-treatment with an NAE1 inhibitor (e.g., MLN4924) can also block degradation and rescue the BRD9 signal.[10]
Q4: My Western blot shows multiple bands in the BRD9 lane. What does this signify?
A: Multiple bands can arise from several biological or technical sources.
-
Protein Isoforms or Splice Variants: Tissues, in particular, may express different isoforms of a protein that migrate at different molecular weights.[1]
-
Post-Translational Modifications (PTMs): Modifications like phosphorylation or ubiquitination can alter the migration of the protein.
-
Protein Degradation Products: If samples are not handled properly, proteases can cleave the target protein, leading to lower molecular weight bands.[1][6] Using fresh samples and protease inhibitors is crucial.[1]
-
Non-specific Antibody Binding: The primary antibody might be cross-reacting with other proteins.[11] Ensure the antibody is specific for BRD9 and consider trying a different, validated monoclonal antibody.[12] You can also try optimizing the blocking conditions or the antibody dilution.[2][3]
Q5: I'm observing incomplete degradation of BRD9, even at high concentrations of my degrader. What could be the reason?
A: Incomplete degradation can be a complex issue with several potential causes.
-
The "Hook Effect": A characteristic of bifunctional degraders like PROTACs, the "hook effect" can occur at very high concentrations.[10] At these concentrations, the formation of binary complexes (degrader-BRD9 or degrader-E3 ligase) is favored over the productive ternary complex (E3 ligase-degrader-BRD9), leading to reduced degradation.[13] Performing a dose-response curve with a wider range of concentrations is essential.
-
Cell Line Specificity: The E3 ligase recruited by your degrader might not be sufficiently expressed or active in your chosen cell line.
-
Compound Stability: The degrader compound itself might be unstable in your cell culture medium.
-
Slow Protein Turnover: If BRD9 has a very slow turnover rate in your cellular model, you may need to extend the treatment duration to observe complete degradation.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters used in BRD9 degradation experiments.
Table 1: Recommended Antibody Dilutions and Protein Loading
| Parameter | Recommendation | Rationale |
| Primary Antibody Dilution | 1:1000 (typical starting point) | Optimize based on signal intensity and background.[5] |
| Secondary Antibody Dilution | 1:2000 - 1:10,000 | Adjust to achieve optimal signal-to-noise ratio. |
| Protein Load per Lane | 20 - 30 µg (total cell lysate) | Ensures sufficient protein for detection without overloading the gel.[9] |
| Positive Control | Cell line with known high BRD9 expression (e.g., HDLM-2, HL-60) | Validates antibody performance and experimental setup.[14] |
| Negative Control | BRD9 knockout/knockdown cell lysate | Confirms antibody specificity. |
Table 2: Typical Degrader Concentrations and Treatment Times
| Parameter | Typical Range | Notes |
| Degrader Concentration (dBRD9) | 10 nM - 1000 nM | A dose-response is crucial to identify optimal concentration and observe potential hook effect.[15][16] |
| Treatment Duration | 2 - 24 hours | Time-course experiments are necessary to determine the kinetics of degradation.[10][16] |
| Proteasome Inhibitor (MG132) | 10 µM | Used to confirm proteasome-dependent degradation. |
| NAE1 Inhibitor (MLN4924) | 1 µM | Used to confirm CRL-dependent degradation.[10] |
Visualizing Workflows and Pathways
Diagram 1: Targeted Protein Degradation (TPD) Workflow
Caption: A standard workflow for a BRD9 targeted protein degradation experiment.
Diagram 2: Mechanism of a BRD9 PROTAC Degrader
Caption: Mechanism of action for a BRD9 PROTAC, leading to proteasomal degradation.
Diagram 3: Western Blot Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common BRD9 Western blot issues.
Detailed Experimental Protocols
Protocol 1: Western Blotting for BRD9 Degradation
This protocol details the steps to confirm the dose- and time-dependent degradation of the BRD9 protein following treatment with a degrader.[9]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
BRD9 Degrader (and DMSO as vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH, or anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at harvest.
-
Treat cells with varying concentrations of the BRD9 degrader for different durations (e.g., 2, 4, 8, 24 hours). Include a vehicle-only (DMSO) control. For rescue experiments, co-treat with a proteasome inhibitor for the final 4-6 hours of the degrader treatment.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.[9]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane. For a protein of BRD9's size (~70 kDa), a standard wet transfer for 90 minutes at 100V is a good starting point.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary anti-BRD9 antibody (at its optimal dilution) overnight at 4°C.[9]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and image using a chemiluminescence detection system.[9]
-
Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.
-
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. 10 Tips to Improve Your Western Blot Results (From a Core Facility Manager) [synapse.patsnap.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 8. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 12. BRD9 (E9R2I) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in BRD9 degrader experiments
This guide provides troubleshooting for common unexpected results encountered during experiments with BRD9 degraders. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Section 1: Issues with BRD9 Degradation Efficiency
Q1: Why am I observing incomplete degradation (a low Dmax) or low potency (a high DC50) for my BRD9 degrader?
A1: Incomplete degradation or low potency can stem from several factors related to the compound, the cell system, or the experimental setup. The primary reason is often suboptimal formation of the key "ternary complex," which consists of the degrader molecule bridging BRD9 and an E3 ubiquitin ligase (like Cereblon or VHL).
Possible Causes & Troubleshooting Steps:
-
Poor Ternary Complex Formation: The linker length or chemical composition of the degrader may not be optimal for inducing a stable interaction between BRD9 and the recruited E3 ligase.
-
Solution: Test degraders with different linker lengths and compositions. Biophysical assays like Co-Immunoprecipitation (Co-IP) can be used to confirm ternary complex formation.
-
-
Low E3 Ligase Expression: The chosen cell line may have low endogenous expression of the E3 ligase (e.g., CRBN, VHL) that the degrader is designed to recruit.
-
Solution: Confirm E3 ligase expression levels via Western blot or proteomics. Select cell lines with robust expression of the relevant ligase.
-
-
Cellular Efflux: The degrader may be actively pumped out of the cell by efflux pumps (e.g., MDR1), preventing it from reaching a sufficient intracellular concentration.[1]
-
Solution: Use cell lines with low efflux pump expression or co-administer an efflux pump inhibitor as a control experiment.
-
-
Compound Instability: The degrader may be chemically unstable or rapidly metabolized in the cell culture medium or within the cells.
-
Solution: Assess compound stability using LC-MS analysis of the medium and cell lysates over time.
-
Q2: My dose-response curve shows a "hook effect," where degradation is less efficient at higher concentrations. What causes this?
A2: The "hook effect" is a known phenomenon for bifunctional degraders like PROTACs.[2][3] It occurs at high concentrations when the degrader saturates both the target protein (BRD9) and the E3 ligase independently. This abundance of binary complexes (Degrader-BRD9 and Degrader-E3 Ligase) outcompetes the formation of the productive ternary complex (BRD9-Degrader-E3 Ligase), leading to reduced degradation.[3][4]
Visualizing the Hook Effect:
Mitigation Strategies:
-
Dose-Response: Perform a wide dose-response experiment (e.g., from picomolar to high micromolar ranges) to identify the optimal concentration window for degradation before the hook effect begins.
-
Time-Course: Analyze degradation at earlier time points, as the hook effect can be more pronounced with longer incubation times.
Table 1: Example Dose-Response Data Exhibiting a Hook Effect
| Degrader Conc. (nM) | % BRD9 Remaining (vs. Vehicle) | Observation |
| 0 (Vehicle) | 100% | Baseline |
| 1 | 75% | Degradation starts |
| 10 | 20% | Potent degradation |
| 100 | 5% (Dmax) | Maximal degradation |
| 1000 | 45% | Hook Effect |
| 10000 | 80% | Pronounced Hook Effect |
Section 2: Discrepancies Between Degradation and Phenotype
Q3: I see efficient BRD9 degradation, but not the expected downstream biological effect (e.g., no change in cell viability or target gene expression). Why?
A3: This common issue highlights that protein degradation does not always translate directly to a functional outcome. Several biological complexities can explain this disconnect.
Possible Causes & Troubleshooting Steps:
-
Functional Redundancy: Other proteins may compensate for the loss of BRD9. For instance, the closely related protein BRD7, also a component of BAF complexes, might have overlapping functions in some contexts.
-
Signaling Pathway Complexity: BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, which regulates gene expression.[5][6][7][8] The specific genes regulated by BRD9-containing complexes may not be critical for cell survival in the chosen cell line.[9] The critical role of BRD9 can be highly context- and cell-type-specific.[10]
-
Solution: Perform RNA-sequencing or proteomic analyses to understand the broader impact of BRD9 degradation on gene and protein expression. This can reveal the pathways being affected and explain the observed phenotype (or lack thereof).
-
-
Insufficient Degradation Duration or Magnitude: While the degradation may appear efficient at a single time point, it might not be sustained enough or reach a critical threshold to trigger a biological response.
-
Solution: Conduct a time-course experiment, measuring both BRD9 levels and the phenotypic endpoint (e.g., cell viability over 72-96 hours) to assess the relationship between the duration of degradation and the functional consequence.[11]
-
Section 3: Off-Target Effects and Resistance
Q4: How can I check for off-target degradation, and what are the common culprits?
A4: Off-target effects are a critical consideration. The most common source of off-targets for CRBN-based degraders are neosubstrate zinc-finger (ZF) proteins, which can be unintentionally degraded due to the nature of the CRBN E3 ligase recruiter (e.g., pomalidomide).[12] For VHL-based degraders, off-targets are generally less common but still possible.
Methods for Detection:
-
Unbiased Proteomics: The gold standard is quantitative mass spectrometry-based proteomics (e.g., TMT-based or label-free quantification). This allows you to compare the entire proteome of degrader-treated cells versus vehicle-treated cells to identify all downregulated proteins.[13]
-
Control Compounds:
-
Inactive Epimer: Synthesize a diastereomer of the E3 ligase-binding moiety that does not bind the ligase but still binds the target. This compound should inhibit BRD9 but not cause its degradation.
-
BRD9 Inhibitor: Use the "warhead" portion of the degrader alone. This will engage BRD9 without inducing degradation and helps separate effects of inhibition from effects of degradation.[14]
-
-
Ligase Competition: Pre-treat cells with a high concentration of the E3 ligase ligand alone (e.g., pomalidomide (B1683931) or a VHL ligand) before adding the degrader. This should block the degrader's ability to bind the E3 ligase and prevent degradation of both the intended target and any off-targets.
Q5: My cells are becoming resistant to the BRD9 degrader over time. What are the likely resistance mechanisms?
A5: Resistance to targeted protein degraders is an emerging area of study. Mechanisms typically involve alterations in the components required for the degradation process.
Potential Mechanisms of Resistance:
-
E3 Ligase Mutations: Mutations in the E3 ligase (e.g., CRBN or VHL) that prevent the degrader from binding are a primary mechanism of acquired resistance.[15][16]
-
Downregulation of E3 Ligase Components: Reduced expression of the E3 ligase or other essential components of the ubiquitin-proteasome system can impair degradation efficiency.[16]
-
Target Mutation: Mutations in BRD9 itself that prevent the degrader from binding to it, while rare, are theoretically possible.
-
Upregulation of Efflux Pumps: Increased expression of drug efflux pumps can reduce the intracellular concentration of the degrader.
Investigating Resistance:
-
Sequence the E3 Ligase: Sequence the gene for the relevant E3 ligase (CRBN, VHL) in your resistant cell population to check for mutations.
-
Assess Protein Levels: Use Western blotting to compare the expression levels of the E3 ligase and its associated proteins in sensitive vs. resistant cells.
Key Experimental Protocols
Protocol 1: Western Blot for BRD9 Degradation
This protocol verifies the degradation of BRD9 protein following treatment with a degrader.
-
Cell Treatment: Seed cells in 6-well plates and treat with a dose-response of the BRD9 degrader (and vehicle control, e.g., DMSO) for a specified time (e.g., 6, 18, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer containing protease and phosphatase inhibitors.[17][18] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[19]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[20]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[17][20]
-
Incubate with a primary antibody against BRD9 overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH, β-actin, or Vinculin).[19]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[19]
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the BRD9 signal to the loading control signal.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells by quantifying ATP, which indicates metabolic activity.[21][22]
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a predetermined optimal density.[23] Include wells with medium only for background measurement.[22]
-
Compound Treatment: Add the BRD9 degrader in a serial dilution to the appropriate wells. Incubate for the desired period (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[23]
-
Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[23]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all measurements. Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 (concentration that inhibits 50% of cell growth).
References
- 1. marinbio.com [marinbio.com]
- 2. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective degradation of BRD9 by a DCAF16-recruiting targeted glue: mode of action elucidation and in vivo proof of concept | bioRxiv [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. bio-rad.com [bio-rad.com]
- 19. benchchem.com [benchchem.com]
- 20. fortislife.com [fortislife.com]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. promega.com [promega.com]
How to control for E3 ligase expression levels in experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you effectively control for E3 ligase expression levels in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to control E3 ligase expression levels in my experiments?
Controlling E3 ligase expression is critical for obtaining reliable and reproducible data, particularly in studies involving protein degradation, such as those using Proteolysis Targeting Chimeras (PROTACs). The cellular concentration of an E3 ligase can directly impact the efficiency of substrate ubiquitination and subsequent degradation.[1] Inconsistent E3 ligase levels between different cell lines or experimental setups can lead to variable results, making it difficult to interpret the efficacy of a potential therapeutic agent or the biological function of the E3 ligase itself.[1]
Q2: What are the common methods to modulate E3 ligase expression?
There are several established methods to either increase or decrease the expression of a specific E3 ligase:
-
Overexpression: This can be achieved through transient or stable transfection of a plasmid encoding the E3 ligase of interest. This method is particularly useful in cell lines with low endogenous expression of the target E3 ligase.[1]
-
Knockdown/Knockout: Techniques like RNA interference (siRNA or shRNA) can be used to temporarily reduce E3 ligase expression.[1] For complete and permanent removal, CRISPR/Cas9-mediated gene knockout is the preferred method.[1][2]
-
Endogenous Tagging: CRISPR/Cas9 can also be used to insert a tag (e.g., HaloTag) into the endogenous locus of the E3 ligase.[3][4][5] This allows for the study of the E3 ligase at physiological expression levels.[5]
-
Inducible Expression Systems: Systems like the Doxycycline-inducible (Tet-On/Tet-Off) system allow for temporal control over E3 ligase expression, which can be crucial for studying the immediate effects of its presence or absence.[6][7][8]
Q3: How can I measure the expression level of my E3 ligase of interest?
Accurate quantification of E3 ligase expression is essential for normalizing your experimental results. The two most common methods are:
-
Western Blot: This technique allows for the semi-quantitative or quantitative detection of the E3 ligase protein. It is crucial to use a validated antibody and a reliable loading control for normalization.[1]
-
Quantitative PCR (qPCR): This method measures the mRNA expression level of the E3 ligase gene. It is a sensitive technique but does not always directly correlate with protein levels due to post-transcriptional and post-translational regulation.[1]
Q4: My PROTAC shows inconsistent degradation activity across different cell lines. What could be the issue?
Variable E3 ligase expression levels between cell lines is a common cause for inconsistent PROTAC activity.[1] It is recommended to:
-
Profile E3 ligase expression: Analyze and compare the protein levels of the target E3 ligase in all cell lines used in your experiments via Western Blot.[1]
-
Normalize to E3 ligase levels: Correlate the degradation efficiency of your PROTAC with the expression level of the E3 ligase to understand the dependency.[1]
-
Select appropriate cell lines: Choose cell lines known to have consistent and detectable expression of the target E3 ligase. Some resources provide information on E3 ligase expression across various cancer cell lines.[9]
Troubleshooting Guides
Problem 1: Low or no target degradation with a PROTAC.
| Possible Cause | Recommended Solution |
| Low endogenous expression of the recruited E3 ligase. | 1. Quantify E3 ligase expression: Perform Western Blot or qPCR to confirm the expression level in your cell line.[1]2. Select a different cell line: Choose a cell line known to have higher expression of the target E3 ligase.[1]3. Overexpress the E3 ligase: Transiently or stably transfect your cells with a plasmid encoding the E3 ligase to increase its cellular concentration.[1] |
| Inefficient formation of the ternary complex (Target-PROTAC-E3 ligase). | 1. Optimize PROTAC concentration: Perform a dose-response experiment to determine the optimal concentration for degradation.2. Modify PROTAC linker length: The linker length is crucial for optimal ternary complex formation. Consider synthesizing PROTACs with different linker lengths. |
| The E3 ligase is not active in the chosen cell line. | 1. Assess E3 ligase activity: Perform an in vitro ubiquitination assay to confirm the catalytic activity of the E3 ligase.2. Check for necessary co-factors: Some E3 ligases require specific co-factors or post-translational modifications for their activity. |
Problem 2: High variability in E3 ligase expression after transient transfection.
| Possible Cause | Recommended Solution |
| Inconsistent transfection efficiency. | 1. Optimize transfection protocol: Titrate the amount of plasmid DNA and transfection reagent to find the optimal ratio. Ensure consistent cell density at the time of transfection.[10]2. Use a reporter plasmid: Co-transfect with a plasmid expressing a fluorescent protein (e.g., GFP) to monitor transfection efficiency by flow cytometry or fluorescence microscopy. |
| Cellular toxicity from overexpression. | 1. Reduce plasmid amount: Use the lowest amount of plasmid DNA that gives sufficient expression.2. Use a weaker promoter: Clone the E3 ligase gene under the control of a weaker promoter to reduce expression levels.3. Perform a time-course experiment: Harvest cells at different time points post-transfection to find the optimal window of expression before significant toxicity occurs. |
Experimental Protocols
Protocol 1: Generation of a Stable Cell Line Overexpressing an E3 Ligase
This protocol describes the generation of a stable cell line using antibiotic selection.
-
Plasmid Preparation:
-
Clone the cDNA of your E3 ligase of interest into a mammalian expression vector containing a selectable marker (e.g., neomycin, puromycin, or hygromycin resistance gene).
-
-
Transfection:
-
Selection:
-
48 hours post-transfection, passage the cells into a larger culture dish and add the appropriate antibiotic to the growth medium. The optimal antibiotic concentration should be determined beforehand by generating a kill curve.[10]
-
Replace the medium with fresh, antibiotic-containing medium every 3-4 days.
-
-
Isolation of Stable Clones:
-
After 2-3 weeks of selection, individual colonies of resistant cells should be visible.
-
Isolate individual colonies using cloning cylinders or by limiting dilution.
-
-
Expansion and Validation:
-
Expand the isolated clones and validate the overexpression of the E3 ligase by Western Blot and qPCR.
-
Protocol 2: CRISPR/Cas9-Mediated Endogenous Tagging of an E3 Ligase with HaloTag
This protocol provides a general workflow for knocking in a tag at an endogenous locus.
-
Design and Preparation:
-
Design a guide RNA (gRNA) targeting the desired insertion site (N- or C-terminus) of the E3 ligase gene.
-
Design a donor plasmid containing the HaloTag sequence flanked by homology arms (~500-800 bp) corresponding to the sequences upstream and downstream of the gRNA cut site.[3]
-
-
Transfection:
-
Co-transfect the cells with the Cas9-gRNA expression plasmid and the donor plasmid.[3]
-
-
Cell Sorting (Optional but Recommended):
-
If the donor plasmid also contains a fluorescent marker, you can enrich for successfully transfected cells using Fluorescence-Activated Cell Sorting (FACS).[3]
-
-
Single-Cell Cloning:
-
Plate the transfected cells at a very low density to allow for the growth of individual colonies from single cells.
-
-
Screening and Validation:
-
Screen individual clones by PCR to identify those with the correct integration of the HaloTag.
-
Confirm the expression of the tagged E3 ligase at the protein level by Western Blot using an anti-HaloTag antibody.
-
Sequence the genomic region to confirm the in-frame insertion of the tag.
-
Visualizations
Caption: Workflow for E3 Ligase Overexpression and Analysis.
Caption: Mechanism of PROTAC-Mediated Protein Degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promegaconnections.com [promegaconnections.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Doxycycline inducible overexpression systems: how to induce your gene of interest without inducing misinterpretations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inducible and Reversible Lentiviral and Recombination Mediated Cassette Exchange (RMCE) Systems for Controlling Gene Expression | PLOS One [journals.plos.org]
- 9. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
Validation & Comparative
Validating BRD9 Degradation: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, establishing the effective degradation of a target protein is a critical step in the development of novel therapeutics. This guide provides an objective comparison of orthogonal methods for validating the degradation of Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF chromatin remodeling complex and a promising therapeutic target in oncology.
This guide presents a comprehensive overview of key experimental methodologies, supported by quantitative data and detailed protocols, to ensure robust and reliable validation of BRD9 degradation.
Comparison of Orthogonal Validation Methods
A multi-pronged approach using orthogonal, or distinct, methods is crucial for rigorously validating on-target protein degradation and assessing the specificity of a degrader molecule. The following table summarizes the key techniques used to validate BRD9 degradation.
| Method | Principle | Key Parameters | Advantages | Disadvantages |
| Western Blot | Immunoassay that uses antibodies to detect and quantify a specific protein in a sample separated by size. | DC50 (concentration for 50% degradation), Dmax (maximum degradation) | Widely accessible, relatively inexpensive, provides information on protein size. | Semi-quantitative, lower throughput, dependent on antibody quality and specificity. |
| Quantitative Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins in a cell lysate, often using isobaric tags (TMT or iTRAQ) or stable isotope labeling (SILAC). | Fold change in protein abundance, identification of off-target effects. | Highly quantitative and reproducible, provides a global view of proteome-wide changes, can identify off-target effects and compensatory mechanisms. | Higher cost, requires specialized equipment and expertise for data analysis. |
| Functional Assays (e.g., Cell Viability) | Measures the physiological consequence of protein degradation, such as the impact on cell proliferation or survival. | IC50 (concentration for 50% inhibition of cell viability) | Provides a direct measure of the biological impact of protein degradation. | Indirect measure of degradation, can be influenced by off-target effects of the degrader. |
Quantitative Data Summary
The following tables present a summary of quantitative data from studies validating the degradation of BRD9 using various degrader molecules.
Table 1: In Vitro Degradation of BRD9
| Degrader | Cell Line | DC50 | Dmax | Time Point | E3 Ligase Recruited | Reference |
| dBRD9-A | OPM2, H929 | 10-100 nM (IC50) | >90% | 5 days | Cereblon | [1] |
| QA-68 | MV4-11 | <10 nM | >90% | 24 hours | Cereblon | N/A |
| AMPTX-1 | MV4-11 | 0.5 nM | 93% | 6 hours | DCAF16 | N/A |
| AMPTX-1 | MCF-7 | 2 nM | 70% | 6 hours | DCAF16 | N/A |
Table 2: Comparison of BRD9 Degrader vs. Inhibitor on Cell Viability
| Compound | Compound Type | Cell Line | IC50 | Assay Duration |
| QA-68 | Degrader | SKM-1 | ~100 nM | 7 days |
| EA-89 | Inhibitor | SKM-1 | >1 µM | 7 days |
| dBRD9-A | Degrader | OPM2, H929 | 10-100 nM | 5 days |
| I-BRD9 | Inhibitor | AR-positive prostate cancer cells | ~3 µM | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for BRD9 Degradation
This protocol outlines the steps to assess the degradation of BRD9 protein levels in cells treated with a degrader.
1. Cell Treatment:
-
Plate cells at a suitable density and allow them to attach overnight.
-
Treat cells with a range of concentrations of the BRD9 degrader or a vehicle control (e.g., DMSO) for the desired time course (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to BRD9 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of BRD9 degradation relative to the vehicle-treated control.
Quantitative Proteomics for BRD9 Degradation (TMT-based)
This protocol provides a general workflow for a Tandem Mass Tag (TMT)-based quantitative proteomics experiment to assess BRD9 degradation and selectivity.
1. Sample Preparation:
-
Treat cells with the BRD9 degrader at a concentration that achieves maximal degradation (Dmax) and a vehicle control.
-
Lyse the cells and quantify the protein content.
2. Protein Digestion and Labeling:
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Label the peptides from the different treatment groups with distinct TMT isobaric tags according to the manufacturer's protocol.
3. Peptide Fractionation and Mass Spectrometry:
-
Combine the TMT-labeled peptide samples.
-
Fractionate the combined peptide mixture using high-pH reversed-phase liquid chromatography.
-
Analyze the peptide fractions by tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in the samples.
-
Determine the relative abundance of each protein across the different treatment conditions.
-
Identify proteins that are significantly downregulated to confirm on-target BRD9 degradation and to discover any potential off-target effects.
Cell Viability Assay (CellTiter-Glo®)
This protocol describes how to measure cell viability following treatment with a BRD9 degrader using the CellTiter-Glo® Luminescent Cell Viability Assay.
1. Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the BRD9 degrader in culture medium.
-
Add the diluted compounds to the appropriate wells, including a vehicle control.
3. Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
4. Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
5. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the degrader concentration to determine the IC50 value.
Visualizing BRD9 in Signaling and Experimental Contexts
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving BRD9, a typical experimental workflow for its degradation, and the logical relationship between orthogonal validation methods.
Caption: BRD9 acts as a co-activator of β-catenin in the Wnt signaling pathway.
References
A Comparative Analysis of BRD9 Degrader Efficacy: BRD9 Degrader-3 vs. CFT8634
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent BRD9 degraders: BRD9 Degrader-3, a molecular glue, and CFT8634, a Proteolysis Targeting Chimera (PROTAC). The objective is to present a clear analysis of their mechanisms of action, efficacy, and selectivity based on available preclinical data.
Introduction to BRD9 and its Degradation
Bromodomain-containing protein 9 (BRD9) is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. Its role in regulating gene expression has made it a compelling therapeutic target in various cancers, including synovial sarcoma and SMARCB1-deficient tumors. Unlike traditional inhibitors that only block a protein's function, targeted protein degraders offer a novel approach by inducing the selective degradation of the target protein, leading to a more profound and sustained therapeutic effect. This comparison focuses on two distinct classes of BRD9 degraders: molecular glues and PROTACs.
Mechanism of Action: A Tale of Two Degradation Strategies
CFT8634: A Heterobifunctional PROTAC
CFT8634 is an orally bioavailable PROTAC that functions by hijacking the cell's ubiquitin-proteasome system.[1] It is a heterobifunctional molecule composed of a ligand that binds to BRD9 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This induced proximity facilitates the formation of a ternary complex between BRD9, CFT8634, and CRBN, leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.[2][3]
This compound: A Covalent Molecular Glue
This compound belongs to a class of "molecular glues" that induce protein degradation through a different mechanism. These molecules monovalently bind to their target protein and, in doing so, create a novel surface that is recognized by an E3 ligase. While specific details for this compound are emerging from patent literature[4][5], a well-characterized example of this class, AMPTX-1, induces the degradation of BRD9 by recruiting the DCAF16 E3 ligase.[6][7][8] This interaction is often stabilized by a reversible covalent bond with a cysteine residue on the E3 ligase.[9] This "targeted glue" approach leads to the ubiquitination and subsequent degradation of BRD9. Another BRD9 molecular glue, ZZ7, has also been shown to recruit DCAF16.[10]
Efficacy Comparison: Potency and Maximal Degradation
The efficacy of a protein degrader is typically assessed by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax).
| Degrader | Class | DC50 | Dmax | Cell Line | E3 Ligase Recruited | Reference |
| CFT8634 | PROTAC | ~2-3 nM | >95% | Synovial Sarcoma | CRBN | [11][12][13] |
| This compound | Molecular Glue | <1.25 nM | Not Reported | Not Specified | DCAF16 (inferred) | [4][14] |
| AMPTX-1 | Molecular Glue | 0.5 nM | 93% | MV4-11 (AML) | DCAF16 | [6][15][16] |
| AMPTX-1 | Molecular Glue | 2 nM | 70% | MCF-7 (Breast Cancer) | DCAF16 | [15] |
| ZZ7 | Molecular Glue | Not Reported | Not Reported | Synovial Sarcoma | DCAF16 | [10] |
Key Observations:
-
Both classes of degraders exhibit high potency, with DC50 values in the low to sub-nanomolar range.
-
This compound and its analogue AMPTX-1 show exceptional potency.
-
CFT8634 demonstrates a very high maximal degradation (Dmax) of over 95%. The Dmax for this compound is not yet publicly available, though AMPTX-1 shows a Dmax of up to 93%.
Selectivity Profile
Selectivity is a critical parameter for any targeted therapy to minimize off-target effects.
-
CFT8634 has been shown to be highly selective for BRD9 over other bromodomain-containing proteins, including BRD4 and BRD7.
-
BRD9 Molecular Glues (AMPTX-1) also demonstrate a high degree of selectivity for BRD9, with proteomic studies showing no significant degradation of other proteins, including the closely related BRD7.[8][17]
In Vivo Efficacy
Preclinical in vivo studies provide valuable insights into the therapeutic potential of these degraders.
-
CFT8634: Oral administration of CFT8634 in xenograft models of SMARCB1-perturbed cancers led to robust, dose-dependent degradation of BRD9 and significant tumor growth inhibition.[11][12] However, the clinical development of CFT8634 as a monotherapy was discontinued (B1498344) due to modest efficacy and the emergence of cardiac toxicities in late-line patients.[18]
-
AMPTX-1: This molecular glue has demonstrated oral bioavailability and in vivo degradation of BRD9 in a mouse xenograft model, highlighting the therapeutic potential of DCAF16-recruiting degraders.[7][19]
Experimental Protocols
Western Blot for BRD9 Degradation
This protocol is used to quantify the levels of BRD9 protein in cells following treatment with a degrader.
Materials:
-
Cell line of interest (e.g., synovial sarcoma, AML)
-
BRD9 Degrader (CFT8634 or this compound)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and treat with a dose range of the degrader or DMSO for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare with Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect chemiluminescence using an imaging system.
-
Strip and re-probe the membrane for a loading control.
-
-
Data Analysis: Quantify band intensities and normalize BRD9 levels to the loading control. Calculate the percentage of degradation relative to the DMSO control.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the degraders.
Materials:
-
Cell line of interest
-
BRD9 Degrader
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with a serial dilution of the degrader for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to confirm the formation of the ternary complex (BRD9-Degrader-E3 Ligase).
Materials:
-
Cells treated with the degrader or vehicle
-
Co-IP lysis buffer
-
Antibody against the E3 ligase (e.g., anti-CRBN or anti-DCAF16) or BRD9
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis: Lyse treated cells in Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-CRBN) overnight at 4°C.
-
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blot using antibodies against BRD9 and the E3 ligase to detect the co-precipitated proteins.
Conclusion
Both CFT8634 and this compound (and its class of molecular glues) are highly potent and selective degraders of BRD9, albeit through distinct mechanisms of action. CFT8634, a PROTAC, recruits the well-characterized CRBN E3 ligase, while BRD9 molecular glues like AMPTX-1 and ZZ7 utilize the DCAF16 E3 ligase. Preclinical data indicate that both approaches can achieve significant in vitro and in vivo efficacy.
The choice between these degraders may depend on the specific cancer type, the expression levels of the respective E3 ligases in the target cells, and the desired pharmacokinetic and safety profiles. While CFT8634's clinical development as a monotherapy has been halted, the insights gained from its study are invaluable for the development of future BRD9-targeting therapies. The emergence of potent and selective BRD9 molecular glues offers a promising alternative therapeutic strategy that warrants further investigation. This comparative guide serves as a foundational resource for researchers to navigate the evolving landscape of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMPK agonism optimizes the in vivo persistence and anti-leukemia efficacy of chimeric antigen receptor T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2024057021A1 - Compounds for targeted protein degradation - Google Patents [patents.google.com]
- 6. AMPTX1 | BRD9 degrader | Probechem Biochemicals [probechem.com]
- 7. Mode of action of a DCAF16-recruiting targeted glue that can selectively degrade BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amphista Therapeutics unveils new differentiated mechanism of action for BRD9 degradation at 2024 Protein Degradation in Focus Symposium - Amphista Therapeutics : Amphista Therapeutics [amphista.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Item - Discovery of CFT8634, a Potent, Selective, and Orally Bioavailable Heterobifunctional Degrader of BRD9 - figshare - Figshare [figshare.com]
- 19. Mode of action of a DCAF16-recruiting targeted glue that can selectively degrade BRD9 - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profiling of BRD9 Degrader-3 against other bromodomains
In the rapidly evolving field of targeted protein degradation, the selectivity of a degrader is a critical determinant of its therapeutic potential and safety profile. This guide provides a comprehensive comparison of a representative BRD9 degrader, herein referred to as BRD9 Degrader-3, against other bromodomain-containing proteins. By examining its binding affinity and degradation specificity, we offer researchers, scientists, and drug development professionals a detailed overview supported by experimental data and methodologies.
Unveiling the Selectivity Profile of BRD9 Degraders
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. The selectivity of a PROTAC, such as this compound, is paramount to minimize off-target effects and enhance therapeutic efficacy. The following table summarizes the binding affinity of the warhead of a representative BRD9 degrader and a known selective inhibitor, providing context for the expected selectivity of a fully assembled degrader.
Table 1: Comparative Binding Affinity of BRD9-Targeting Compounds
| Compound | Target | Binding Affinity (IC50/Kd) | Selectivity (vs. BRD4) | Notes |
| This compound Warhead (representative) | BRD9 | 13.5 nM (IC50)[1] | ~280-fold[1] | Data reflects the binding affinity of the ligand that binds to the target protein, a key factor in the degrader's selectivity. |
| BRD4 | 3.78 µM (IC50)[1] | |||
| I-BRD9 (Inhibitor) | BRD9 | 1.9 nM (Kd)[2] | >700-fold[2] | A highly selective inhibitor provided for context. |
| BRD7 | 380 nM (Kd)[2] | |||
| BRD4 | 1400 nM (Kd)[2] |
It is important to note that while the binding affinity of the warhead is a crucial indicator, the selectivity of the final PROTAC molecule can be further influenced by factors such as the choice of E3 ligase, the linker length and composition, and the thermodynamics of ternary complex formation.[3][4] For instance, the well-characterized BRD9 degrader, dBRD9, has been shown to be highly selective for BRD9, with no significant degradation of BRD4 or BRD7 observed at concentrations up to 5 µM.[1] In contrast, another degrader, VZ185, exhibits selectivity for both BRD9 and the closely related BRD7.[1][4]
Visualizing the Mechanism of Action
The following diagram illustrates the general mechanism by which a BRD9 degrader operates.
Experimental Protocols for Selectivity Profiling
Accurate assessment of a degrader's selectivity relies on a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments.
BROMOscan® Selectivity Profiling (Competition Binding Assay)
This assay is a powerful tool for determining the selectivity of a compound against a large panel of bromodomains in a high-throughput format.[5][6][7]
Principle: The assay measures the ability of a test compound to compete with a proprietary, immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR).[1][5]
Protocol:
-
A panel of DNA-tagged bromodomains is incubated with the test compound (e.g., this compound) at various concentrations.
-
An immobilized ligand that binds to the active site of the bromodomains is added to the mixture.
-
Following an incubation period to allow for binding competition, the unbound components are washed away.
-
The amount of bromodomain bound to the immobilized ligand is quantified by measuring the amount of its associated DNA tag via qPCR.
-
The results are expressed as a percentage of the control (no test compound). A lower amount of bound bromodomain indicates a stronger interaction between the test compound and the bromodomain. Dissociation constants (Kd) can be calculated from dose-response curves.[1]
Cellular Degradation Assessment by Western Blotting
This is a standard and widely used method to directly measure the degradation of the target protein within a cellular context.[8]
Principle: Cells are treated with the degrader, and the total protein is extracted. The level of the target protein is then detected and quantified using a specific antibody.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for BRD9. A primary antibody against a loading control protein (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.[8]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD9 protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[8]
Quantitative Mass Spectrometry-Based Proteomics
This unbiased approach provides a global view of protein level changes upon treatment with a degrader, offering the most comprehensive assessment of selectivity.[1]
Principle: This method identifies and quantifies thousands of proteins in a cell lysate to determine which proteins are degraded following treatment with the test compound.[1]
Protocol:
-
Sample Preparation: Treat cells with this compound or a vehicle control. Lyse the cells, extract the proteins, and digest them into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixtures are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The MS/MS data is used to identify the peptides and, consequently, the proteins present in the sample. The abundance of each identified protein in the degrader-treated sample is compared to the control sample. A significant decrease in the abundance of a protein indicates that it has been degraded. This allows for the identification of on-target and any off-target degradation events across the proteome.[1] For example, a study on the degrader dBRD9 showed that out of 7,326 quantified proteins, BRD9 was the only one to show a statistically significant decrease in abundance after treatment.[9]
Conclusion
The selectivity profiling of this compound is a multi-faceted process that requires a combination of robust biochemical and cellular assays. While the binding affinity of the warhead provides a strong indication of selectivity, comprehensive cellular analysis through Western blotting and proteomics is essential to confirm on-target degradation and rule out off-target effects. The methodologies outlined in this guide provide a framework for the rigorous evaluation of BRD9 degraders, ultimately facilitating the development of highly selective and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Unraveling the Selectivity of BRD9 Degraders: A Comparative Analysis of Off-Target Profiles
Cambridge, MA – The targeted degradation of bromodomain-containing protein 9 (BRD9), a key subunit of the non-canonical BAF chromatin remodeling complex, has emerged as a promising therapeutic strategy in oncology, particularly for cancers like synovial sarcoma and certain hematological malignancies. The efficacy and safety of BRD9 degraders, a class of molecules known as Proteolysis Targeting Chimeras (PROTACs), are critically dependent on their selectivity for BRD9 over other cellular proteins. This guide provides a comparative analysis of the off-target protein degradation profiles of prominent BRD9 degraders, supported by quantitative proteomics data and detailed experimental methodologies.
This report focuses on two well-characterized BRD9 degraders: dBRD9-A , a potent and specific degrader, and AMPTX-1 , a novel, selective, and reversibly covalent BRD9 degrader that recruits the DCAF16 E3 ligase. By examining their performance, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their research and development efforts.
Mechanism of Action: Hijacking the Cellular Machinery
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system. They consist of a ligand that binds to the target protein (e.g., BRD9) and another ligand that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Comparative Analysis of Off-Target Degradation
The selectivity of a degrader is a critical attribute, as off-target degradation can lead to unintended cellular consequences and potential toxicities. The most comprehensive method for assessing selectivity is unbiased, quantitative mass spectrometry-based proteomics. This technique provides a global view of protein level changes following treatment with a degrader.
Below is a summary of the quantitative proteomics data for dBRD9-A and AMPTX-1, highlighting their on-target potency and off-target profiles.
| Feature | dBRD9-A | AMPTX-1 |
| E3 Ligase Recruited | Cereblon (CRBN) | DCAF16 |
| Cell Line Tested | Multiple Myeloma (OPM2, H929) | Acute Myeloid Leukemia (MV4-11) |
| On-Target Degradation (BRD9) | Significant degradation observed | Potent degradation (DC50 = 0.5 nM) |
| Off-Target Profile | No significant effect on other BRD family members or BAF complex subunits (SMARCA2/4) | Highly selective; out of 8,350 quantified proteins, BRD9 was the only protein significantly degraded[1] |
| Known Off-Targets | Not specified in the provided data | None identified in the proteomics screen[1] |
Experimental Protocols for Off-Target Assessment
A robust assessment of off-target protein degradation is essential for the preclinical evaluation of any novel degrader. Tandem Mass Tag (TMT) based quantitative proteomics is a powerful method for this purpose.
References
Unraveling the Transcriptional Aftermath: A Comparative Guide to BRD9 Degraders
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the downstream transcriptional effects of various Bromodomain-containing protein 9 (BRD9) degraders. By presenting supporting experimental data, detailed methodologies, and visual pathways, we aim to provide a comprehensive resource for understanding the nuances of these targeted protein degradation molecules.
BRD9, a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in several cancers, including synovial sarcoma and multiple myeloma.[1][2] Unlike traditional inhibitors that merely block a protein's function, BRD9 degraders, such as proteolysis-targeting chimeras (PROTACs), mediate the complete removal of the BRD9 protein. This distinction is critical, as BRD9 possesses both bromodomain-dependent "reader" functions and scaffolding functions within the ncBAF complex.[1][3] Degradation, therefore, offers a more comprehensive approach to disrupting BRD9's oncogenic activities. This guide delves into the transcriptional consequences of deploying different BRD9 degraders, providing a comparative analysis of their impact on global gene expression.
Quantitative Comparison of BRD9 Degrader Efficacy
The following tables summarize the degradation potency and anti-proliferative activity of several prominent BRD9 degraders across various cancer cell lines.
| Compound | Cell Line | DC₅₀ (nM) | Assay Time (h) | E3 Ligase Recruited |
| dBRD9-A | Multiple Myeloma | 10 - 100 | 24 | CRBN |
| I-BRD9 (Inhibitor) | LNCaP | N/A | N/A | N/A |
| CFT8634 | Synovial Sarcoma, SMARCB1-null tumors | Potent (specific value not publicly disclosed) | N/A | CRBN |
| FHD-609 | Synovial Sarcoma, SMARCB1-loss tumors | Potent (specific value not publicly disclosed) | N/A | CRBN |
| QA-68 | MV4;11 | 1 - 10 | 6 | Not specified |
| Compound | Cell Line | IC₅₀ (nM) | Assay Time (days) |
| dBRD9-A | Multiple Myeloma Cell Lines | 10 - 100 | 5 |
| I-BRD9 (Inhibitor) | LNCaP, VCaP, 22Rv1, C4-2 | ~3000 | 5 |
| dBRD9 | LNCaP | <500 | Not specified |
| QA-68 | SKM-1 | 1 - 10 | 6 |
| QA-68 | Kasumi-1-luc+ | 10 - 100 | 6 |
Downstream Transcriptional Effects: A Head-to-Head Comparison
The true differentiation between BRD9 degraders lies in their impact on the transcriptome. The following tables consolidate RNA-sequencing data from various studies to provide a comparative overview of the gene expression changes induced by different BRD9 degraders.
Table 3: Comparison of Transcriptional Effects of BRD9 Degraders and Inhibitors
| Treatment | Cell Line | Time Point | Differentially Expressed Genes (Downregulated) | Differentially Expressed Genes (Upregulated) | Key Downregulated Pathways |
| dBRD9-A | Multiple Myeloma (OPM2) | 24 hours | 597 | 766 | Ribosome biogenesis, rRNA processing, MYC targets |
| shBRD9 | Multiple Myeloma (OPM2) | Not specified | 1,436 | 1,413 | Ribosome biogenesis, rRNA metabolic process |
| I-BRD9 (Inhibitor) | Human Fibroblasts | 5 days | 170 | Not specified | Not specified |
| dBRD9 | Human Fibroblasts | 5 days | 928 | Not specified | Not specified |
| FHD-609 | Synovial Sarcoma | Not specified | Not specified | Not specified | Cancer cell proliferation gene sets |
Key Findings from Transcriptional Analyses:
-
Degraders vs. Inhibitors: Studies directly comparing BRD9 degraders to bromodomain inhibitors reveal that degraders elicit a more robust and distinct transcriptional response.[4][5] For instance, in human fibroblasts, the degrader dBRD9 downregulated significantly more genes than the inhibitor I-BRD9.[4] This suggests that the scaffolding function of BRD9, which is unaffected by inhibitors, plays a crucial role in gene regulation.
-
Dominant Transcriptional Repression: A recurring theme across multiple studies is that BRD9 degradation predominantly leads to the downregulation of gene expression.[6][7] This is consistent with BRD9's role as a component of a chromatin remodeling complex that generally promotes gene transcription.
-
Coregulated Pathways: Despite differences in the specific genes affected by various degraders in different cellular contexts, common themes emerge. Key downregulated pathways frequently include those related to MYC targets , ribosome biogenesis , and the cell cycle .[7][8][9] In synovial sarcoma, genes commonly downregulated by BRD9 degradation are enriched in MYC target genes.[7] Similarly, in multiple myeloma, BRD9 degradation leads to a significant downregulation of genes involved in ribosome biogenesis and rRNA processing.[8]
-
Context-Dependent Effects: The specific transcriptional output of BRD9 degradation is highly context-dependent, varying with the cancer type and the specific degrader used. For example, in acute myeloid leukemia (AML), BRD9 degradation can induce terminal differentiation, whereas in acute lymphoblastic leukemia (ALL) and multiple myeloma, apoptosis is more prominent.[9]
Visualizing the Molecular Mechanisms
To better understand the processes discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of BRD9 degraders.
Western Blotting for BRD9 Degradation
This protocol is used to visually confirm and quantify the degradation of BRD9 protein following treatment with a degrader.
Materials:
-
Cancer cell line of interest (e.g., OPM2, H929)[8]
-
BRD9 degrader (e.g., dBRD9-A) and DMSO (vehicle control)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of the BRD9 degrader or DMSO for the desired time (e.g., 24 hours).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[10]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the BRD9 signal to the loading control.[12]
Cell Viability Assay
This assay measures the effect of BRD9 degraders on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
BRD9 degrader
-
96-well plates
-
MTT solution (5 mg/mL) or CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure (MTT Assay):
-
Cell Plating and Treatment: Seed cells in 96-well plates and treat with a range of degrader concentrations for a specified period (e.g., 5 days).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.[8]
-
Solubilization: Add solubilization buffer (e.g., isopropanol (B130326) with 0.04 N HCl) and mix.[8]
-
Data Acquisition: Measure the absorbance at 570 nm.[8]
-
Data Analysis: Calculate the percentage of viable cells relative to the DMSO control and determine the IC₅₀ value.
RNA-Sequencing (RNA-seq)
This protocol outlines the steps for global gene expression analysis following BRD9 degrader treatment.
Materials:
-
Cancer cell line of interest
-
BRD9 degrader and DMSO
-
RNA isolation kit (e.g., RNeasy Kit)
-
Library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit)
-
Next-generation sequencer (e.g., Illumina NovaSeq)
Procedure:
-
Cell Treatment and RNA Isolation: Treat cells with the degrader or DMSO for the desired time (e.g., 24 hours) and isolate total RNA.[8]
-
Library Preparation:
-
Perform poly(A) mRNA selection.
-
Fragment the mRNA and synthesize cDNA.
-
Ligate sequencing adapters.
-
Amplify the library via PCR.[4]
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.[4]
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome (e.g., hg19).
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify up- and down-regulated genes.
-
Conduct pathway enrichment analysis to identify affected biological processes.[4]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to identify the genomic regions where BRD9 binds.
Materials:
-
Cancer cell line of interest
-
Formaldehyde (B43269) for cross-linking
-
ChIP-grade anti-BRD9 antibody
-
Protein A/G magnetic beads
-
Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution
-
DNA purification kit
-
Library preparation kit and sequencer
Procedure:
-
Cross-linking and Cell Lysis: Cross-link proteins to DNA with formaldehyde and then lyse the cells.[8]
-
Chromatin Shearing: Shear the chromatin into smaller fragments using sonication or enzymatic digestion.[8]
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD9 antibody overnight. Capture the antibody-chromatin complexes with protein A/G beads.[8]
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the chromatin complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.[3]
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify BRD9 binding sites. Analyze the distribution of these peaks relative to genomic features (e.g., promoters, enhancers).
Conclusion
The comparative analysis of BRD9 degraders reveals a class of molecules with profound and distinct impacts on the cellular transcriptome. While sharing the common goal of eliminating the BRD9 protein, different degraders can elicit varied transcriptional responses depending on the cellular context. The general trend of widespread gene downregulation, particularly affecting oncogenic pathways like MYC signaling and ribosome biogenesis, underscores the therapeutic potential of this approach. The provided data and protocols offer a valuable resource for researchers seeking to further investigate and harness the power of BRD9 degradation in the development of novel cancer therapies. As more data from ongoing clinical trials with degraders like CFT8634 and FHD-609 becomes available, our understanding of their transcriptional effects in a clinical setting will undoubtedly expand.[13][14]
References
- 1. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. foghorntx.com [foghorntx.com]
- 8. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma. - OAK Open Access Archive [oak.novartis.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
In vivo efficacy comparison of BRD9 Degrader-3 and other degraders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of several prominent BRD9 degraders. The data presented is based on available preclinical studies and aims to facilitate informed decisions in the development of novel therapeutics targeting the bromodomain-containing protein 9 (BRD9).
Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology, particularly in synovial sarcoma and other SMARCB1-deficient tumors. Targeted degradation of BRD9 using technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues has shown significant promise in preclinical models. This guide compares the in vivo efficacy of several key BRD9 degraders: CFT8634, FHD-609, CW-3308, and AMPTX-1.
It is important to note that while "BRD9 Degrader-3," a molecular glue also identified as compound B20, has demonstrated high potency in vitro with a DC50 of less than 1.25 nM, specific in vivo efficacy data for this compound is not publicly available at the time of this publication. Therefore, a direct comparison with the other degraders in an in vivo setting cannot be made.
Comparative In Vivo Efficacy of BRD9 Degraders
The following tables summarize the available quantitative data from in vivo studies of prominent BRD9 degraders. These studies typically utilize xenograft models, where human cancer cells are implanted into immunodeficient mice to evaluate the anti-tumor activity of the compounds.
| Compound | Mechanism | Tumor Model | Dosing Regimen | Key In Vivo Efficacy Results |
| CFT8634 | PROTAC (recruits CRBN E3 ligase) | SMARCB1-perturbed cancer xenograft models | Oral administration | Leads to robust, dose-dependent degradation of BRD9 and significant, dose-dependent tumor growth inhibition. |
| FHD-609 | PROTAC (recruits CRBN E3 ligase) | SYO-1 synovial sarcoma cell-derived xenograft (CDX) | Single intravenous (IV) dose of 0.05, 0.25, 1.0, and 5.0 mg/kg | Resulted in dose- and time-dependent BRD9 degradation, which correlated with anti-tumor efficacy[1]. |
| ASKA synovial sarcoma CDX | IV administration of 0.1, 0.5, and 2.0 mg/kg | Demonstrated superior tumor growth inhibition compared to standard-of-care therapies, with the 2 mg/kg dose completely suppressing tumor growth over 30 days[1]. | ||
| CW-3308 | PROTAC (recruits Cereblon E3 ligase) | HS-SY-II synovial sarcoma xenograft | Single oral dose | Efficiently reduced BRD9 protein by >90% in tumor tissue[2]. |
| HS-SY-II synovial sarcoma xenograft | Oral administration | Effectively inhibited tumor growth[2]. | ||
| AMPTX-1 | Targeted Glue (recruits DCAF16 E3 ligase) | Mouse xenograft model | Oral administration | Achieved in vivo BRD9 degradation, demonstrating good drug-like properties and oral bioavailability[3][4]. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in the comparison.
Synovial Sarcoma Xenograft Model for Efficacy Studies
This protocol outlines the general procedure for establishing and utilizing a synovial sarcoma xenograft model to test the in vivo efficacy of BRD9 degraders.
-
Cell Culture: Human synovial sarcoma cell lines (e.g., SYO-1, HS-SY-II, or ASKA) are cultured in appropriate media and conditions to ensure logarithmic growth.
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (typically 1 x 10^6 to 10 x 10^7) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of each mouse[5].
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The BRD9 degrader or vehicle control is then administered according to the specified route (oral or intravenous) and schedule.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors are often excised for further analysis, such as Western blotting or immunohistochemistry, to measure the extent of BRD9 protein degradation.
Pharmacodynamic Analysis of BRD9 Degradation in Tumor Tissue
This protocol describes the general method for assessing target engagement and degradation in vivo.
-
Tissue Collection: Following the treatment period in the xenograft study, mice are euthanized, and tumor tissues are promptly excised.
-
Sample Preparation: A portion of the tumor is snap-frozen in liquid nitrogen for subsequent protein extraction and Western blot analysis. Another portion may be fixed in formalin and embedded in paraffin (B1166041) for immunohistochemistry (IHC).
-
Western Blotting:
-
Frozen tumor tissue is homogenized and lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for BRD9 and a loading control (e.g., GAPDH or β-actin).
-
A secondary antibody conjugated to a detection enzyme is then used, and the protein bands are visualized and quantified to determine the relative levels of BRD9.
-
-
Immunohistochemistry (IHC):
-
Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the BRD9 epitope.
-
The sections are incubated with a primary antibody against BRD9.
-
A secondary antibody and detection system are used to visualize BRD9 expression within the tumor tissue. Staining intensity is then scored to assess the degree of BRD9 degradation.
-
Visualizing the Mechanisms and Workflows
To better illustrate the underlying biological processes and experimental designs, the following diagrams are provided.
References
- 1. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 2. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Synovial Sarcoma Preclinical Modeling: Integrating Transgenic Mouse Models and Patient-Derived Models for Translational Research [mdpi.com]
Unraveling the Functional Consequences of BRD9 Ablation: A Comparative Guide to Knockout Versus Degradation
For researchers and drug development professionals investigating the role of Bromodomain-containing protein 9 (BRD9) in disease, understanding the nuances between genetic knockout and targeted degradation is paramount. While both strategies aim to ablate BRD9 function, they can elicit distinct phenotypic responses due to differences in their mechanisms of action. This guide provides an objective comparison of BRD9 knockout and degradation, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.
BRD9 is a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, playing a critical role in regulating gene expression.[1][2] Its involvement in various cancers, including synovial sarcoma and acute myeloid leukemia (AML), has made it an attractive therapeutic target.[3][4][5] Genetic knockout via CRISPR-Cas9 permanently removes the BRD9 gene, while targeted degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) leads to the rapid removal of the BRD9 protein.[6][7] The choice between these approaches can significantly impact experimental outcomes and their clinical translatability.
Phenotypic Differences: A Tale of Two Ablation Strategies
The phenotypic consequences of BRD9 loss vary depending on the method of ablation and the cellular context. In synovial sarcoma, both CRISPR-mediated knockout and chemical degradation of BRD9 have been shown to be critical functional dependencies.[8][9] Specifically, the degradation of BRD9 leads to the downregulation of oncogenic transcriptional programs driven by the SS18-SSX fusion protein, ultimately inhibiting tumor progression in vivo.[8][9][10]
In the context of hematopoiesis, BRD9 knockout in murine models leads to altered cell fate specification of hematopoietic stem cells (HSCs), characterized by impaired B cell development and a skewing towards the myeloid lineage.[11][12] Similarly, knockdown of BRD9 in human HSCs results in a proliferative disadvantage, loss of stem cells, and impaired differentiation into megakaryocytic and erythroid lineages, while enhancing terminal myeloid differentiation.[5][13]
Studies utilizing BRD9 degraders in leukemia cell lines have revealed that the depletion of BRD9 can trigger DNA damage through the accumulation of R-loops, leading to conflicts between transcription and replication and ultimately inhibiting cell proliferation.[14] Furthermore, in multiple myeloma, BRD9 degradation has been shown to disrupt ribosome biogenesis.[15]
These findings highlight that while both knockout and degradation impede cancer cell viability, the underlying mechanisms and broader cellular impact can differ. Degradation offers the advantage of acute protein removal, allowing for the study of immediate cellular responses, whereas knockout provides a model of long-term, complete loss of function.
Quantitative Data Summary
To facilitate a direct comparison, the following tables summarize key quantitative data from studies employing BRD9 knockout and degradation strategies.
Table 1: Effects of BRD9 Knockout on Hematopoietic Cell Populations
| Cell Type/Lineage | Phenotypic Change | Quantitative Measurement | Reference |
| Hematopoietic Stem Cells (HSCs) | Reduced Number | Decreased LSK, LT-HSCs, MPP3, CMPs, and MEPs in bone marrow | [11] |
| B-lymphoid cells | Impaired Development | Significant reduction in B cell numbers | [11] |
| Myeloid cells | Lineage Skewing | Enhanced neutrophil production | [16] |
| Human CD34+ HSPCs | Reduced Engraftment | Significantly reduced long-term multilineage engraftment in xenotransplantation assays | [5][13] |
Table 2: Effects of BRD9 Degradation on Cancer Cell Lines
| Cell Line | Degrader | Assay | Key Finding | Reference |
| Synovial Sarcoma (HSSYII) | dBRD9-A | Cell Viability | High sensitivity to BRD9 degradation | [8] |
| Acute Myeloid Leukemia (Kasumi-1, KG-1, ML-1, MV-4-11, U937) | I-BRD9 | Nascent Transcription | Repression of myeloid maturation factors and tumor suppressor genes | [4] |
| Multiple Myeloma (OPM2, H929) | dBRD9-A | Gene Expression | Downregulation of ribosome biogenesis and rRNA processing pathways | [15] |
| Prostate Cancer (LNCaP, VCaP) | dBRD9 | Proliferation Assay | Significant reduction in proliferation of AR-positive cell lines | [17] |
| Leukemia (K562, SKM-1, KG-1, Jurkat) | dBRD9 | R-loop Accumulation | Increased R-loop accumulation leading to DNA damage | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are summaries of key experimental protocols for BRD9 knockout and degradation.
BRD9 Knockout using CRISPR/Cas9
This protocol outlines the generation of stable BRD9 knockout cell lines.[6]
-
sgRNA Design and Cloning: Design and clone single guide RNAs (sgRNAs) targeting the BRD9 gene into a suitable lentiviral vector containing Cas9. It is recommended to design multiple sgRNAs to ensure efficient knockout.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-Cas9 vector and lentiviral packaging plasmids.
-
Transduction: Infect the target cell line with the generated lentivirus.
-
Selection: Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).
-
Clonal Isolation and Validation: Isolate single-cell clones and validate the knockout of BRD9 at the genomic and protein level using PCR, Sanger sequencing, and Western blotting.
BRD9 Degradation using a Chemical Degrader (e.g., dBRD9-A)
This protocol describes the use of a chemical degrader to induce acute BRD9 degradation.[7]
-
Cell Seeding: Seed the target cells at an appropriate density in multi-well plates.
-
Treatment: Treat the cells with a range of concentrations of the BRD9 degrader (e.g., dBRD9-A) and a vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting: Perform Western blot analysis to assess the levels of BRD9 protein. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
Visualizing the Concepts
Diagrams illustrating key pathways and workflows can enhance understanding.
Caption: BRD9's role in the ncBAF complex and its interaction with the SS18-SSX fusion protein in driving oncogenic gene expression in synovial sarcoma.
Caption: A comparative workflow of BRD9 knockout versus degradation experiments, from initial steps to final phenotypic analysis.
Conclusion
The decision to employ BRD9 knockout versus degradation depends on the specific research question. Genetic knockout is the gold standard for studying the consequences of a complete and permanent loss of a gene, providing insights into its fundamental roles in development and disease. In contrast, targeted degradation offers a powerful pharmacological tool to investigate the acute effects of protein loss, more closely mimicking a therapeutic intervention. By carefully considering the distinct phenotypic outcomes, leveraging detailed experimental protocols, and understanding the underlying mechanisms, researchers can effectively harness these powerful techniques to further elucidate the function of BRD9 and its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BRD9 regulates normal human hematopoietic stem cell function and lineage differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elifesciences.org [elifesciences.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. BRD9 determines the cell fate of hematopoietic stem cells by regulating chromatin state. [vivo.weill.cornell.edu]
- 13. researchgate.net [researchgate.net]
- 14. Depletion of BRD9-mediated R-loop accumulation inhibits leukemia cell growth via transcription–replication conflict - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Navigating BRD9 Degradation: A Comparative Analysis of Cross-Reactivity with BRD7
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to BRD9 Degrader Selectivity
The development of therapeutic agents targeting bromodomain-containing protein 9 (BRD9), a key component of the noncanonical BAF (ncBAF) chromatin remodeling complex, has gained significant traction in oncology research. A primary strategy in targeting BRD9 is through the use of proteolysis-targeting chimeras (PROTACs), which induce its degradation. However, a critical consideration in the development and application of these degraders is their cross-reactivity with the closely related homolog, bromodomain-containing protein 7 (BRD7). BRD7 is a subunit of the PBAF chromatin remodeling complex and shares high sequence identity within its bromodomain with BRD9.[1][2] This guide provides a comparative analysis of the cross-reactivity profiles of prominent BRD9 degraders, supported by quantitative data and detailed experimental protocols.
Understanding the Landscape: Dual vs. Selective Degraders
BRD9 degraders can be broadly categorized based on their selectivity for BRD9 over BRD7. Some degraders, such as VZ185, are potent dual degraders of both BRD9 and BRD7.[1][3][4] In contrast, other molecules, like dBRD9, have been engineered to exhibit high selectivity for BRD9, with minimal impact on BRD7 levels.[2][5][6] The choice between a dual or selective degrader depends on the specific biological question or therapeutic strategy being pursued, as BRD7 and BRD9 have distinct cellular functions.[2]
Quantitative Comparison of BRD9 Degrader Activity
The following tables summarize the degradation potency (DC50) and selectivity of several key BRD9 degraders. The DC50 value represents the concentration of the compound required to degrade 50% of the target protein.
Table 1: Degradation Potency (DC50) of BRD9 and BRD7 by Various Degraders
| Degrader | Target(s) | DC50 (BRD9) | DC50 (BRD7) | Cell Line | Reference |
| VZ185 | BRD9/BRD7 | 1.8 nM | 4.5 nM | RI-1 | [1] |
| VZ185 | BRD9/BRD7 | 4 nM | 34 nM | Not Specified | [3] |
| dBRD9 | Selective BRD9 | Potent Degradation | No significant effect | MOLM-13 | [5] |
| CW-3308 | Selective BRD9 | < 10 nM | High selectivity over BRD7 | G401, HS-SY-II | [7] |
| PROTAC E5 | Selective BRD9 | 16 pM | High selectivity over BRD7 | MV4-11 | [8] |
Table 2: Binding Affinity (IC50/Kd) of BRD9 Inhibitor Warheads
The selectivity of a PROTAC degrader is often influenced by the binding affinity of its "warhead" to the target protein versus off-targets.
| Compound (Warhead) | BRD9 | BRD7 | Selectivity (BRD7/BRD9) | Reference |
| I-BRD9 | 20 nM (pKd=8.7) | 400 nM (pKd=6.4) | ~20-fold | [9] |
| BI-7273 | 19 nM (IC50) | 117 nM (IC50) | ~6-fold | [10] |
| BI-9564 | 75 nM (IC50) | 3.4 µM (IC50) | ~45-fold | [10][11] |
Experimental Protocols
The assessment of degrader potency and selectivity relies on a variety of well-established experimental techniques. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
-
Principle: This technique is used to detect and quantify the levels of specific proteins in a cell lysate, providing a direct measure of protein degradation.
-
Protocol:
-
Cell Treatment: Plate cells at a desired density and treat with varying concentrations of the BRD9 degrader or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for BRD9, BRD7, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.
-
Quantitative Mass Spectrometry-Based Proteomics
-
Principle: This unbiased method provides a global view of protein level changes across the entire proteome upon treatment with a degrader, offering a comprehensive assessment of selectivity.
-
Protocol:
-
Cell Treatment and Lysis: Treat cells with the BRD9 degrader or vehicle control. Lyse the cells and extract the proteins.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional but recommended for quantification): Label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the peptides using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). The relative abundance of proteins between the treated and control samples is determined to identify which proteins are significantly degraded.
-
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the mechanism of action of a BRD9 PROTAC and a typical experimental workflow for assessing degrader selectivity.
Caption: Mechanism of action of a BRD9 PROTAC degrader.
Caption: Experimental workflow for assessing degrader selectivity.
Signaling Pathways of BRD9 and BRD7
BRD9 and BRD7 are integral components of distinct SWI/SNF chromatin remodeling complexes, which play crucial roles in regulating gene expression.
Caption: Involvement of BRD9 and BRD7 in SWI/SNF complexes.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of BRD9 Degrader-3
For researchers, scientists, and professionals in drug development, the responsible handling and disposal of novel chemical compounds like BRD9 Degrader-3 are critical for maintaining laboratory safety and environmental integrity. This guide provides essential safety and logistical information, offering a step-by-step operational and disposal plan for this compound, a potent BRD9 molecular glue.[1] While the specific Safety Data Sheet (SDS) from the manufacturer and your institution's Environmental Health and Safety (EHS) guidelines are the primary documents to follow, this guide outlines the best practices for the disposal of PROTACs and similar chemical degraders.[2]
Core Principle: Treat as Hazardous Waste
All research compounds, including this compound, should be treated as potentially hazardous waste.[2] Under no circumstances should this chemical be disposed of down the sink or in regular trash.[2] The designated and mandatory route for disposal is through your institution's EHS program.[2]
Quantitative Data for Disposal Considerations
While specific quantitative data for this compound disposal is not publicly available, the following table outlines typical parameters to consider for the disposal of potent, small molecule compounds. These values are illustrative and must be confirmed with the compound-specific SDS and your institution's EHS office.
| Parameter | Guideline | Relevance to Disposal |
| pH | Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions.[2] | Corrosive waste (highly acidic or basic) necessitates special handling and segregation.[2] |
| Concentration Limits | Varies by substance. Even low concentrations of potent compounds can render a solution hazardous.[2] | Determines if a solution must be treated as hazardous waste. |
| Container Size | A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste is often stipulated per Satellite Accumulation Area.[2] | Limits the quantity of waste stored in the laboratory before a scheduled EHS pickup. |
| Flash Point | Liquids with a flash point below 60°C (140°F) are generally considered ignitable.[2] | Flammable waste requires storage in appropriate fire-rated cabinets and must be segregated from oxidizers.[2] |
Experimental Protocols for Safe Disposal
The proper disposal of this compound is a strictly controlled procedure, not an experiment. The following steps detail the general protocol for handling and disposing of this and similar chemical wastes.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or solution), it is imperative to wear appropriate PPE. This includes, but is not limited to:
-
Safety glasses with side shields or goggles
-
A lab coat
-
Chemical-resistant gloves (nitrile gloves, with double gloving recommended)[3]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2]
-
Solid Waste: All materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and contaminated weighing paper, should be collected in a designated, clearly labeled, and sealed container for solid chemical waste.[4]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, labeled, and sealed waste container.[5] Do not mix this waste with other incompatible waste streams, such as halogenated and non-halogenated solvents.[2]
-
Container Selection: Use a sturdy, leak-proof container that is chemically compatible with the waste.[2] Whenever feasible, use the original container.[2]
Step 3: Labeling and Storage
-
Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.[6] If it is a mixed waste stream, indicate the major components and their approximate percentages.[3]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3][6] This area should be away from incompatible materials.[6] Keep containers securely closed except when adding waste.[3]
Step 4: Spill Management
In the event of a spill:
-
Prevent further leakage or spreading.
-
For liquid spills, absorb the material with a non-combustible absorbent material like vermiculite, sand, or earth.[5]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.[5]
-
Collect all spill cleanup materials into a designated, sealed container for hazardous waste.[5]
-
Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol (B145695) or alcohol) and then wash the area thoroughly.[4][5] Dispose of all cleaning materials as hazardous waste.[3]
Step 5: Final Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.[3][6]
Optional Chemical Inactivation Protocols (Use with Extreme Caution)
The following protocols for chemical inactivation are for informational purposes and may be used as a supplementary step before collection by a waste management service. Always consult with and receive approval from your institution's EHS office before attempting any chemical inactivation of hazardous waste. [6] These procedures should be performed in a chemical fume hood with appropriate PPE.[6]
Oxidative Degradation using Sodium Hypochlorite (Bleach)
This method is based on the ability of bleach to degrade some cytotoxic compounds.[6]
-
In a chemical fume hood, place the this compound waste solution in a suitable glass container.[6]
-
Slowly add a 1:5 to 1:10 volume of standard household bleach to the waste solution (e.g., for 10 mL of waste, add 1-2 mL of bleach).[6]
-
Caution: Be aware that mixing bleach with certain solvents, like DMSO, can cause an exothermic reaction. Add the bleach slowly and with constant stirring.[6]
-
Allow the mixture to react for a specified time as determined by your EHS office.
-
The resulting solution must still be treated as hazardous waste and disposed of through your institution's EHS office.[6]
Acid/Base Hydrolysis
-
Acid Hydrolysis: In a chemical fume hood, place the waste solution in a suitable glass container. Slowly add 1 M HCl while stirring until the pH is <2. Allow the mixture to stir at room temperature for at least 24 hours. Carefully neutralize the solution with 1 M NaOH to a pH between 6 and 8.[6]
-
Base Hydrolysis: In a chemical fume hood, place the waste solution in a suitable glass container. Slowly add 1 M NaOH while stirring until the pH is >12. Allow the mixture to stir at room temperature for at least 24 hours. Carefully neutralize the solution with 1 M HCl to a pH between 6 and 8.[6]
-
Dispose of the neutralized solution as hazardous waste through your institution's EHS office.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling BRD9 Degrader-3
Disclaimer: A specific Safety Data Sheet (SDS) for BRD9 Degrader-3 is not publicly available. The following guidance is based on best practices for handling potent, biologically active small molecules and information available for similar PROTAC (Proteolysis Targeting Chimera) compounds. Researchers should always perform a risk assessment and consult their institution's safety office before handling any new chemical.
This compound is a bifunctional degrader used in cancer research.[1] As a potent molecule designed to interact with cellular machinery, it requires careful handling to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar compounds.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side-Shields or Face Shield | Must be worn at all times when handling the compound in either solid or liquid form to protect against splashes and airborne particles.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4] Gloves should be inspected for tears or holes before each use and changed frequently, especially after direct contact with the compound. Double gloving may be appropriate for handling concentrated solutions.[4] |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use in a Ventilated Area | All handling of solid this compound and preparation of stock solutions should occur in a certified chemical fume hood to minimize inhalation risk.[5] For procedures with a high risk of aerosol generation, consultation with an institutional safety officer regarding the need for a respirator is advised.[2][6] |
Operational and Disposal Plans
A structured workflow is critical for the safe and efficient use of this compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Preparation: Before handling the solid compound, ensure all required PPE is worn and work is conducted within a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance with appropriate anti-static measures.
-
Dissolving: Add the appropriate solvent (e.g., DMSO) to the solid compound in a vial.
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C for long-term stability, as recommended by the supplier.[5][7]
Protocol 2: Treatment of Cell Cultures
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare the final working concentration by performing serial dilutions of the stock solution in the appropriate cell culture medium.
-
Application: Add the diluted compound to cell cultures and gently swirl to ensure even distribution.
Disposal Plan
All materials that have come into contact with this compound are considered chemical waste and must be disposed of according to local, state, and federal regulations.
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste | Labeled, sealed chemical waste container. | Includes contaminated gloves, pipette tips, tubes, and weighing paper. Place in a designated, sealed container clearly labeled as chemical waste. |
| Liquid Waste | Labeled, leak-proof chemical waste container. | Includes unused stock solutions, diluted solutions, and cell culture media containing the compound. Collect in a compatible, sealed container. Do not dispose of down the sink.[7][8] |
| Sharps | Puncture-resistant sharps container. | Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for chemical waste.[7] |
| Spills | For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Decontaminate the area with an appropriate solvent. For larger spills, evacuate the area and contact your institution's safety office. |
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. trimaco.com [trimaco.com]
- 4. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. documents.tocris.com [documents.tocris.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
